molecular formula C5H8Br2O2 B1583245 Methyl 2,4-dibromobutyrate CAS No. 29547-04-4

Methyl 2,4-dibromobutyrate

Cat. No.: B1583245
CAS No.: 29547-04-4
M. Wt: 259.92 g/mol
InChI Key: DQHIGEQXJBMKKY-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromobutyrate is a useful research compound. Its molecular formula is C5H8Br2O2 and its molecular weight is 259.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dibromobutanoate
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InChI

InChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHIGEQXJBMKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990491
Record name Methyl 2,4-dibromobutanoate
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Molecular Weight

259.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29547-04-4, 70288-65-2
Record name 29547-04-4
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Record name Methyl 2,4-dibromobutanoate
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Record name Methyl 2,4-dibromobutanoate
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Record name 2,4-Dibromo-butyric acid methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 2,4-Dibromobutyrate: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2,4-dibromobutyrate is a versatile bifunctional reagent of significant interest in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Possessing two bromine atoms at distinct positions (α and γ to the ester carbonyl), this molecule offers differential reactivity that can be strategically exploited for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, a predictive spectroscopic profile for analytical characterization, and a detailed examination of its synthetic utility. The primary focus is on elucidating the causal relationships behind its reactivity and providing actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Dibromoester

In the landscape of synthetic intermediates, molecules bearing multiple, selectively addressable functional groups are of paramount importance. This compound (CAS No: 70288-65-2) fits this description perfectly. It is not merely a simple alkyl halide; it is a carefully orchestrated arrangement of an ester, a primary bromide, and a secondary bromide. This structural nuance is the key to its utility.

The bromine at the 2-position (α-bromo) is activated by the adjacent electron-withdrawing methyl ester group, making it susceptible to nucleophilic substitution and enolate chemistry. The bromine at the 4-position behaves more like a typical primary alkyl halide. This differentiation allows for sequential reactions, enabling chemists to build molecular complexity in a controlled, stepwise manner. Its most notable application is as a key building block in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a critical intermediate for the cardiovascular drug Nebivolol.[1] This guide aims to serve as a comprehensive technical resource, empowering researchers to fully leverage the synthetic potential of this valuable reagent.

Physicochemical and Structural Properties

The physical and chemical properties of this compound are foundational to its handling, storage, and application in synthesis. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 70288-65-2 / 29547-04-4[2][3][4]
Molecular Formula C₅H₈Br₂O₂[2][5]
Molecular Weight 259.92 g/mol [2][6]
Appearance Colorless to light yellow liquid or solid[1][2][7]
Density 1.840 g/mL at 20 °C[2][3][7]
Boiling Point 71 °C at 5 Torr[7]
Storage Temperature 2-8°C, under inert atmosphere[2][7][8]
SMILES COC(=O)C(Br)CCBr[2][5]
InChI Key DQHIGEQXJBMKKY-UHFFFAOYSA-N[2][5]

Synthesis and Purification

The most common and scalable synthesis of this compound involves the bromine-mediated ring-opening of γ-butyrolactone, followed by esterification.[1] This method is efficient and starts from readily available materials. The causality behind this specific choice of reagents is critical: red phosphorus acts as a catalyst, forming PBr₃ in situ, which is the active brominating agent for the initial ring-opening and subsequent α-bromination.

Experimental Protocol: Synthesis from γ-Butyrolactone[1]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve red phosphorus (4.8g, 0.16 mol) in γ-butyrolactone (600.0g, 6.96 mol).

    • Rationale: Red phosphorus is used for safety and handling reasons over white phosphorus. The setup ensures controlled addition of bromine and safe management of the exothermic reaction.

  • Bromination: Heat the mixture with stirring to 100°C. Begin the dropwise addition of liquid bromine (1124.0g, 7.00 mol) at a rate that maintains a steady reflux.

    • Rationale: The elevated temperature is required to initiate the reaction. Slow addition of bromine is crucial to control the exotherm and prevent dangerous pressure buildup. The reaction is monitored by Gas Chromatography (GC) until the γ-butyrolactone is consumed.

  • Esterification: After the reaction is complete, cool the flask to 10°C in an ice bath. Cautiously add methanol (1200 mL) followed by concentrated sulfuric acid (4 mL).

    • Rationale: The cooling step is critical before adding methanol to prevent uncontrolled boiling. Sulfuric acid is a classic and cost-effective catalyst for Fischer esterification of the intermediate 2,4-dibromobutyric acid.

  • Workup: Allow the mixture to stir at room temperature overnight. Neutralize the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.

    • Rationale: Overnight stirring ensures complete esterification. Neutralization is necessary to remove the sulfuric acid catalyst and quench any remaining acidic species before extraction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 500 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a pale yellow liquid.

    • Rationale: Dichloromethane is an effective solvent for extracting the product. Anhydrous sodium sulfate removes residual water. Vacuum distillation is essential for purifying the high-boiling point product without decomposition. A typical purity of >99% and a yield of ~77% can be expected.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Bromination cluster_intermediate Intermediate cluster_reaction2 Step 2: Esterification cluster_product Final Product butyrolactone γ-Butyrolactone reaction1 Ring-opening & α-Bromination (100°C) butyrolactone->reaction1 bromine Bromine (Br₂) bromine->reaction1 phosphorus Red Phosphorus (P) phosphorus->reaction1 dibromo_acid 2,4-Dibromobutyric Acid reaction1->dibromo_acid reaction2 Fischer Esterification (Room Temp) dibromo_acid->reaction2 methanol Methanol (MeOH) methanol->reaction2 h2so4 H₂SO₄ (cat.) h2so4->reaction2 final_product This compound reaction2->final_product

Fig 1: Synthesis workflow for this compound.

Predicted Spectroscopic Profile and Characterization

While experimental spectra are not consistently available in public databases, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This predicted data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Predicted ¹H NMR Spectrum (CDCl₃)

The proton NMR spectrum is expected to show four distinct signals:

  • ~3.8 ppm (Singlet, 3H): This signal corresponds to the three protons of the methyl ester (-OCH₃). It appears as a singlet as there are no adjacent protons.

  • ~4.5 ppm (Triplet or Doublet of Doublets, 1H): This signal is from the proton on the α-carbon (-CH(Br)CO₂Me). It will be split by the two adjacent protons on the β-carbon, likely appearing as a triplet.

  • ~2.5-2.8 ppm (Multiplet, 2H): These are the two diastereotopic protons on the β-carbon (-CH₂-CH(Br)-). They are split by both the α-proton and the γ-protons, resulting in a complex multiplet.

  • ~3.6 ppm (Triplet, 2H): This signal corresponds to the two protons on the γ-carbon (-CH₂Br), which are split by the β-protons into a triplet.

Predicted ¹³C NMR Spectrum (CDCl₃)

The carbon NMR spectrum is expected to display five signals:

  • ~169-171 ppm: The carbonyl carbon (C=O) of the ester group.

  • ~53 ppm: The methyl carbon of the ester (-OCH₃).

  • ~45-48 ppm: The α-carbon bonded to bromine (-CH(Br)-).

  • ~35-38 ppm: The β-carbon (-CH₂-).

  • ~30-33 ppm: The γ-carbon bonded to bromine (-CH₂Br).

Predicted Infrared (IR) Spectrum

The IR spectrum provides crucial information about the functional groups present:

  • ~1740 cm⁻¹ (Strong, Sharp): This is a characteristic absorption for the C=O (carbonyl) stretch of a saturated ester.

  • ~2950-3000 cm⁻¹ (Medium): C-H stretching vibrations from the alkyl backbone and methyl group.

  • ~1200-1250 cm⁻¹ (Strong): C-O stretching vibration of the ester group.

  • ~550-650 cm⁻¹ (Medium-Strong): C-Br stretching vibrations. The presence of two C-Br bonds may lead to a broad or multiple absorptions in this region.

Predicted Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and the presence of bromine.

  • Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio). This will result in peaks at m/z 258 (⁷⁹Br, ⁷⁹Br), 260 (⁷⁹Br, ⁸¹Br), and 262 (⁸¹Br, ⁸¹Br) in a ~1:2:1 intensity ratio.

  • Key Fragmentation Patterns:

    • Loss of -OCH₃ (M-31): Cleavage of the methoxy group from the ester is a common fragmentation pathway.

    • Loss of Br (M-79/81): Loss of a single bromine atom will result in a fragment showing the isotopic signature of the remaining bromine atom.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is also expected.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two C-Br bonds. This allows for selective and sequential nucleophilic substitution reactions.

Nucleophilic Substitution

The α-bromo position is generally more reactive towards Sₙ2 displacement due to the activating effect of the adjacent ester carbonyl, while the primary γ-bromo position follows typical Sₙ2 reactivity for a primary alkyl halide. This allows for controlled reactions. For example, reaction with sodium azide in DMF leads to the formation of methyl 2-azido-4-bromobutyrate, demonstrating a preference for substitution at the α-position under certain conditions.[2][4][9]

Application in Heterocyclic Synthesis

The 1,3-dielectrophilic nature of the C2 and C4 positions makes this compound an excellent precursor for the synthesis of four-membered rings. It has been used in the preparation of stereoisomers of azetidine-2-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry.[2][4][9]

Case Study: Synthesis of a Nebivolol Intermediate

A prominent industrial application of this compound is the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the cardiovascular drug Nebivolol.[1]

Experimental Protocol: Synthesis of 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester[1]
  • Deprotonation: Dissolve p-fluorophenol (1.0 eq) in a suitable organic solvent (e.g., DMF, THF, or acetone). Add a base (1.0-1.2 eq) such as potassium carbonate or sodium hydride at room temperature.

    • Rationale: The base deprotonates the acidic phenol to form the more nucleophilic phenoxide ion. The choice of solvent and base can influence reaction rate and side products.

  • Nucleophilic Substitution: Add a solution of this compound (1.0 eq) dropwise to the phenoxide solution. The reaction temperature is maintained between 10-100°C for 1-24 hours.

    • Rationale: The fluorophenoxide attacks the electrophilic carbon at the α-position (C2), displacing the bromide in an Sₙ2 reaction. This position is electronically activated by the ester, making it the preferred site of attack over the γ-carbon.

  • Cyclization (Intramolecular Friedel-Crafts): The resulting intermediate, 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester, is then treated with a Lewis acid (e.g., AlCl₃) to induce an intramolecular Friedel-Crafts alkylation, where the γ-carbon attacks the aromatic ring to form the chroman core.[1]

Nebivolol_Intermediate_Synthesis cluster_step1 Step 1: Sₙ2 Displacement cluster_step2 Step 2: Intramolecular Cyclization reagent1 p-Fluorophenol + Base (e.g., K₂CO₃) intermediate 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester reagent1->intermediate Nucleophilic Attack at C2 reagent2 This compound reagent2->intermediate product 6-fluoro-3,4-dihydro-2H-1- benzopyran-2-carboxylic acid intermediate->product lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->product Friedel-Crafts Alkylation

Fig 2: Key steps in the synthesis of a Nebivolol intermediate.

Safety, Handling, and Storage

This compound is an irritant and must be handled with appropriate care. All operations should be conducted inside a certified chemical fume hood by trained personnel.

Hazard CategoryDescription & Precautionary CodesSource(s)
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Use a dust mask if handling the solid form.[2]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area at 2-8°C under an inert atmosphere.[2][7][8]
Disposal Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its distinct bifunctional nature. A thorough understanding of its physicochemical properties, synthetic route, and reactivity profile is essential for its effective application. By leveraging the differential reactivity of its two bromine substituents, chemists can achieve controlled, stepwise molecular construction, enabling the efficient synthesis of complex targets such as pharmaceutical intermediates. The protocols and predictive data provided in this guide offer a solid foundation for researchers to safely handle and strategically employ this versatile reagent in their synthetic endeavors.

References

Methyl 2,4-Dibromobutyrate: A Comprehensive Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of methyl 2,4-dibromobutyrate, a crucial intermediate in pharmaceutical synthesis. We will explore its chemical structure, molecular properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights for researchers and drug development professionals.

Core Molecular and Physical Properties

This compound is a halogenated ester with the chemical formula C₅H₈Br₂O₂. Its structure features a four-carbon butyrate chain with bromine atoms at positions 2 and 4, and a methyl ester group. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Structural and Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₅H₈Br₂O₂[1]
Molecular Weight 259.92 g/mol [2]
CAS Number 70288-65-2[2]
Canonical SMILES COC(=O)C(Br)CCBr[2]
InChI 1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3[2]
Density 1.840 g/mL at 20 °C[3]
Refractive Index 1.5084 (589.3 nm at 20°C)[4]
Form Solid[2]
Storage Temperature 2-8°C, under inert atmosphere[2][4]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ring-opening of γ-butyrolactone. This process is typically followed by esterification.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol is based on established methodologies for the bromination and esterification of lactones.

Step 1: Bromination of γ-Butyrolactone

  • In a reaction vessel equipped with a stirrer and a heating mantle, dissolve red phosphorus in γ-butyrolactone.

  • Heat the mixture to 100°C with continuous stirring.

  • Slowly add liquid bromine to the reaction mixture. Caution: This reaction is exothermic and generates corrosive fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition of bromine is complete, maintain the reaction at 100°C for a specified period to ensure complete reaction, monitoring by a suitable technique like GC.

Step 2: Esterification

  • Cool the reaction mixture in an ice bath to 10°C.

  • Add methanol and a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature overnight.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield this compound as a pale yellow liquid.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely available in public databases, we can predict its expected spectral features based on its structure. This is invaluable for in-process reaction monitoring and final product characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show four distinct signals:

  • A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

  • A multiplet for the proton at the C2 position (-CHBr) around 4.2-4.5 ppm.

  • A multiplet for the two protons at the C3 position (-CH₂-) around 2.3-2.7 ppm.

  • A multiplet for the two protons at the C4 position (-CH₂Br) around 3.5-3.8 ppm.

Predicted Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The predicted monoisotopic mass is 257.8891 Da[5].

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is characterized by the two bromine substituents at the primary (C4) and secondary, α-ester (C2) positions. These sites are susceptible to nucleophilic substitution, making this molecule a versatile building block.

Key Reactions and Mechanisms
  • Nucleophilic Substitution: Both bromine atoms can be displaced by a variety of nucleophiles. The primary bromide at C4 is generally more reactive towards SN2 reactions than the secondary bromide at C2 due to less steric hindrance[6][7]. Common nucleophiles include azides, amines, and phenoxides. For instance, it reacts with sodium azide in dimethylformamide to yield methyl 2-azido-4-bromobutyrate[3].

  • Reformatsky Reaction: The α-bromo ester functionality can participate in Reformatsky reactions with aldehydes and ketones in the presence of zinc to form β-hydroxy esters[8].

Application in the Synthesis of Nebivolol

This compound is a key intermediate in the synthesis of Nebivolol, a cardiovascular drug[9]. In this synthesis, it reacts with p-fluorophenol. The phenoxide acts as a nucleophile, displacing one of the bromide ions, a critical step in forming the chroman ring structure of Nebivolol.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazard Classifications: It is classified as an irritant to the eyes and skin, and may cause respiratory irritation[2].

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere, away from incompatible materials such as strong oxidizing agents[2][4].

References

Spectroscopic Data for Methyl 2,4-dibromobutyrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2,4-dibromobutyrate, a key intermediate in the synthesis of various pharmaceuticals.[1] Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical interpretation of spectral data, grounded in established principles of organic spectroscopy.

Introduction: The Significance of this compound

This compound (C₅H₈Br₂O₂) is a versatile bifunctional molecule featuring two bromine atoms at the α and γ positions relative to the ester carbonyl group. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and other complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount for verifying its identity, assessing its purity, and understanding its reactivity in subsequent chemical transformations. This guide will delve into the predicted and expected spectroscopic signatures of this compound, providing a robust framework for its analysis.

Molecular Structure and Properties:

PropertyValue
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol
SMILES COC(=O)C(Br)CCBr
Density Approximately 1.840 g/mL at 20 °C

Experimental and Computational Methodologies

While experimental spectra for this compound are not widely published, the data presented herein is a composite of predictions based on established spectroscopic principles and data from structurally related compounds. The following sections detail the standard methodologies for acquiring such spectra.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher spectrometer. The sample (5-10 mg) is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer. For liquid samples like this compound, a thin film is prepared between two potassium bromide (KBr) plates. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 3.80Singlet3H-OCH₃
b~ 2.50 - 2.70Multiplet2H-CH₂- (C3)
c~ 4.40Triplet1H-CHBr- (C2)
d~ 3.60Triplet2H-CH₂Br (C4)

Interpretation:

  • -OCH₃ (a): The methyl protons of the ester group are expected to appear as a sharp singlet around 3.80 ppm, a characteristic region for this functional group.

  • -CH₂- (b): The methylene protons at the C3 position are diastereotopic and are coupled to the protons on C2 and C4. This will result in a complex multiplet in the range of 2.50-2.70 ppm.

  • -CHBr- (c): The proton at the C2 position, being adjacent to the electron-withdrawing bromine atom and the carbonyl group, will be significantly deshielded and is predicted to appear as a triplet around 4.40 ppm due to coupling with the C3 methylene protons.

  • -CH₂Br (d): The methylene protons at the C4 position, attached to a bromine atom, are expected to resonate as a triplet around 3.60 ppm due to coupling with the C3 protons.

Caption: Molecular structure of this compound with proton assignments.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

SignalChemical Shift (δ, ppm)Assignment
1~ 169C=O (C1)
2~ 45-CHBr- (C2)
3~ 38-CH₂- (C3)
4~ 30-CH₂Br (C4)
5~ 53-OCH₃

Interpretation:

  • C=O (1): The carbonyl carbon of the ester is expected to be the most downfield signal, appearing around 169 ppm.

  • -CHBr- (2): The carbon atom bonded to the bromine at the α-position (C2) will be deshielded and is predicted to resonate around 45 ppm.

  • -CH₂- (3): The methylene carbon at C3 is expected to appear around 38 ppm.

  • -CH₂Br (4): The carbon atom bonded to the bromine at the γ-position (C4) is predicted to be in the region of 30 ppm.

  • -OCH₃ (5): The methyl carbon of the ester group will be found around 53 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the ester functional group and the carbon-bromine bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950MediumC-H stretch (aliphatic)
~ 1740StrongC=O stretch (ester)
~ 1200, 1150StrongC-O stretch (ester)
~ 650, 550Medium-StrongC-Br stretch

Interpretation:

  • A strong, sharp absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretch.[2]

  • Strong bands in the 1200-1150 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.[3]

  • The presence of carbon-bromine bonds will give rise to absorptions in the fingerprint region, typically between 650 and 550 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine-containing compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in pairs of peaks (M and M+2) for the molecular ion and any bromine-containing fragments.

Predicted Key Fragments:

m/zIon Structure
258, 260, 262[M]⁺ (molecular ion)
227, 229[M - OCH₃]⁺
179, 181[M - Br]⁺
151, 153[M - Br - CO]⁺ or [BrCH₂CH₂CHCO]⁺
121, 123[BrCH₂CH₂]⁺
59[COOCH₃]⁺

Interpretation:

The molecular ion peak should be observed as a cluster at m/z 258, 260, and 262, corresponding to the different combinations of bromine isotopes. Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), a bromine atom (-Br), and cleavage of the carbon-carbon bonds.

G M [C₅H₈Br₂O₂]⁺˙ m/z 258, 260, 262 F1 [C₄H₅Br₂O]⁺ m/z 227, 229 M->F1 - •OCH₃ F2 [C₅H₈BrO₂]⁺ m/z 179, 181 M->F2 - •Br F3 [C₂H₄Br]⁺ m/z 121, 123 F2->F3 - CH₂COOCH₃ F4 [C₂H₃O₂]⁺ m/z 59 F2->F4 - •CH₂CH₂Br

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, based on established principles and analysis of related compounds, provides a comprehensive framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the connectivity of the molecule, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides crucial information on the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive marker. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.

References

Methyl 2,4-dibromobutyrate safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 2,4-dibromobutyrate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for this compound (CAS No: 70288-65-2). As a dibrominated aliphatic ester, this compound presents specific hazards that necessitate a robust understanding and implementation of stringent safety measures to mitigate risks in a laboratory or process development setting. The causality behind each recommendation is explained to foster a culture of safety through scientific understanding.

This compound is a reactive chemical intermediate, notably used in the synthesis of stereoisomers of azetidine-2-carboxylic acid derivatives.[1] Its chemical structure, featuring two bromine atoms and an ester functional group, is the primary determinant of its hazard profile. The carbon-bromine bonds are susceptible to nucleophilic attack, making the compound a potential alkylating agent, while the ester can undergo hydrolysis.

Physical and Chemical Properties

A clear understanding of the compound's physical properties is the foundation of a thorough risk assessment.

PropertyValueSource
CAS Number 70288-65-2
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol
Form Solid
Density 1.840 g/mL at 20 °C[1][2]
Storage Temperature 2-8°C

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the inherent dangers.

ClassificationCodeDescription
Signal Word Warning
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.
Storage Class 11Combustible Solids.

The irritant properties are a direct consequence of its chemical reactivity. Upon contact with moisture on the skin, eyes, or mucous membranes, it can slowly hydrolyze into brominated butyric acid derivatives and methanol, causing irritation. Its classification as a combustible solid necessitates careful management of ignition sources.

Risk Assessment Workflow

A systematic approach to risk assessment is non-negotiable before any experimental work begins. The following workflow should be adapted to site-specific procedures and regulations.

cluster_0 Risk Assessment Workflow A Review Safety Data Sheet (SDS) and relevant literature B Identify Hazards (Chemical, Physical, Procedural) A->B C Evaluate Task-Specific Risks (Scale, Duration, Temperature) B->C D Define Control Measures (Engineering, Administrative, PPE) C->D E Develop Standard Operating Procedure (SOP) D->E F Proceed with Experiment E->F cluster_1 PPE Selection Logic A Task Assessment B Handling Solid Compound? A->B C High Splash Potential? A->C D N95 Dust Mask Safety Goggles Lab Coat, Gloves B->D Yes F Standard PPE: Safety Goggles Lab Coat, Gloves B->F No (Solution) E Add Face Shield (over goggles) C->E Yes cluster_2 Emergency Spill Response box_node box_node A Spill Detected B Is spill large or uncontrolled? A->B C Activate Emergency Response Team. Evacuate Area. B->C Yes D Don appropriate PPE. Contain with inert material. B->D No (Minor) G Report Incident C->G E Absorb and collect into waste container. D->E F Decontaminate area. E->F F->G

References

A Technical Guide to the Synthetic Applications of Methyl 2,4-Dibromobutyrate in Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Bifunctional C4 Building Block

Methyl 2,4-dibromobutyrate (CAS No: 70288-65-2 / 29547-04-4) is a versatile C4 synthon whose value in modern organic synthesis is anchored in its distinct bifunctional electrophilicity.[1][2] The molecule possesses two bromine atoms at positions that exhibit differential reactivity: an α-bromo substituent activated by the adjacent methyl ester and a primary γ-bromo substituent. This electronic differentiation is not a subtle nuance; it is the central feature that allows for selective, sequential, and intramolecular reactions, making it a powerful tool for constructing complex molecular architectures.

The α-carbon, being directly attached to the electron-withdrawing ester carbonyl, renders the α-proton acidic and the C-Br bond highly susceptible to nucleophilic attack via an SN2 mechanism. The γ-bromo group, a primary alkyl halide, is also a competent electrophile for SN2 reactions but is generally less reactive than its α-counterpart in the absence of specific catalytic activation. This guide elucidates the core applications of this reagent, moving from its most prominent, field-proven role in pharmaceutical synthesis to its broader utility as a versatile intermediate for heterocyclic and acyclic systems.

Part 1: Cornerstone Application in Pharmaceutical Synthesis: The Nebivolol Intermediate

The most well-documented and industrially significant application of this compound is in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the cardiovascular drug Nebivolol.[3] This synthesis masterfully exploits the reagent's differential reactivity in a two-step, one-pot sequence involving nucleophilic substitution followed by intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation).

Mechanistic Rationale & Workflow

The causality of the synthesis is rooted in a planned sequence of bond formations. The first step is the selective alkylation of a nucleophile (p-fluorophenol) at the more electrophilic C-2 position of this compound. The phenoxide, being a soft nucleophile, preferentially attacks the α-position, which is activated towards SN2 displacement. Following this, a Lewis acid is introduced to promote an intramolecular Friedel-Crafts reaction. The carbocation character develops at the γ-carbon, which then attacks the activated aromatic ring to forge the critical pyran ring of the target molecule.

G cluster_0 Step 1: Selective S_N2 Alkylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization MDB This compound Intermediate Methyl 4-bromo-2-(4-fluorophenoxy)butyrate MDB->Intermediate S_N2 Attack at C2 PFP p-Fluorophenol Base Base (e.g., K2CO3) PFP->Base Deprotonation Base->Intermediate S_N2 Attack at C2 LewisAcid Lewis Acid (e.g., AlCl3) Intermediate->LewisAcid Activation Product 6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-carboxylic acid (Nebivolol Intermediate) LewisAcid->Product Ring Closure G cluster_0 Pathway A: Azide Substitution cluster_1 Pathway B: Amine Substitution MDB This compound AzidoIntermediate Methyl 2-azido-4-bromobutyrate MDB->AzidoIntermediate Selective S_N2 at C2 AmineIntermediate Methyl 2-(alkylamino)-4-bromobutyrate MDB->AmineIntermediate Selective S_N2 at C2 NaN3 NaN3 Amine R-NH2 Azetidine Azetidine Derivative AmineIntermediate->Azetidine Intramolecular Cyclization G MDB This compound Enolate Carbanion Intermediate (Enolate) MDB->Enolate Deprotonation at C2 Base Strong, Non-Nucleophilic Base (e.g., LDA) Product Methyl 2-bromocyclopropane- carboxylate Enolate->Product Intramolecular S_N2 Attack (3-exo-tet) Br_ion Br- Product->Br_ion Displacement

References

An In-Depth Technical Guide to Methyl 2,4-dibromobutyrate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2,4-dibromobutyrate, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed modern protocols, mechanistic insights, and its critical applications in the synthesis of complex molecules.

Introduction and Historical Context

The history of this compound is not marked by a singular, celebrated discovery but is deeply rooted in the foundational principles of organic chemistry, particularly the halogenation of carboxylic acids and their derivatives. The development of synthetic routes to α-halo acids in the late 19th century provided the chemical technology necessary for the eventual synthesis of compounds like 2,4-dibromobutyric acid and its esters.

The landmark Hell-Volhard-Zelinsky (HVZ) reaction , named after Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, was a pivotal development.[1] First reported by Hell in 1881 and later refined by Volhard and Zelinsky, this reaction facilitates the α-halogenation of a carboxylic acid.[1] It involves the treatment of a carboxylic acid having at least one α-hydrogen with a halogen (like bromine) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[2] The reaction proceeds through the formation of an acyl bromide intermediate, which then tautomerizes to an enol. This enol form readily reacts with the halogen at the α-position.[3]

While not a direct application of the HVZ reaction in its classic form, the synthesis of this compound from γ-butyrolactone employs the same fundamental principles of phosphorus- and bromine-mediated C-Br bond formation. This modern adaptation showcases the evolution of classic reactions to accommodate different functional groups and achieve specific synthetic goals.

Synthesis of this compound

The most prevalent and industrially relevant synthesis of this compound begins with the ring-opening and concurrent bromination of γ-butyrolactone.[4] This method is efficient and provides the target molecule in high purity and yield.

Overall Reaction Scheme

The synthesis is a two-step, one-pot process:

  • Ring-opening bromination: γ-butyrolactone is treated with bromine in the presence of red phosphorus to yield 2,4-dibromobutyryl bromide.

  • Esterification: The resulting acid bromide is then quenched with methanol to produce this compound.

G cluster_0 Step 1: Ring-Opening Bromination cluster_1 Step 2: Esterification g-Butyrolactone g-Butyrolactone Bromine_Phosphorus Br₂, Red P g-Butyrolactone->Bromine_Phosphorus Acyl_Bromide 2,4-Dibromobutyryl Bromide Bromine_Phosphorus->Acyl_Bromide 100°C Methanol Methanol (CH₃OH) H₂SO₄ (cat.) Acyl_Bromide->Methanol Final_Product This compound Methanol->Final_Product caption Overall Synthetic Workflow

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

The following protocol is adapted from established industrial methods.[4]

Materials:

  • γ-Butyrolactone

  • Red Phosphorus

  • Liquid Bromine

  • Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, heating mantle, and dropping funnel, dissolve red phosphorus (0.16 mol) in γ-butyrolactone (6.96 mol).

  • Heat the mixture with stirring to 100°C.

  • Slowly add liquid bromine (7.00 mol) via the dropping funnel. Maintain the temperature and monitor the reaction progress by Gas Chromatography (GC).

  • After the reaction is complete, cool the system to 10°C using an ice bath.

  • Carefully add methanol (1200 mL) followed by concentrated sulfuric acid (4 mL).

  • Allow the mixture to stir at room temperature overnight to facilitate complete esterification.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by distillation to yield this compound as a pale yellow liquid.

Yield and Purity:

  • Yield: Approximately 76.9%[4]

  • Purity: ≥97.0% (by GC)

Mechanistic Insights

The reaction mechanism can be broken down into two key stages.

Stage 1: Formation of 2,4-Dibromobutyryl Bromide

  • Phosphorus Tribromide Formation: Red phosphorus reacts in situ with bromine to form phosphorus tribromide (PBr₃), which is the true catalytic species.

  • Acyl Bromide Formation & Ring Opening: PBr₃ reacts with the carbonyl oxygen of γ-butyrolactone. This activates the lactone, leading to ring-opening and the formation of a 4-bromobutyryl bromide intermediate.

  • Enolization and α-Bromination: The 4-bromobutyryl bromide tautomerizes to its enol form. This enol, being electron-rich, acts as a nucleophile and attacks a molecule of bromine (Br₂), resulting in the addition of a bromine atom at the α-position (C2) and yielding the final 2,4-dibromobutyryl bromide.

G Start γ-Butyrolactone + Br₂/P PBr3 In situ PBr₃ formation Start->PBr3 RingOpen Ring-opening to 4-bromobutyryl bromide PBr3->RingOpen Enol Tautomerization to enol RingOpen->Enol AlphaBrom α-Bromination Enol->AlphaBrom Product1 2,4-Dibromobutyryl Bromide AlphaBrom->Product1 caption Mechanism of Ring-Opening Bromination

Caption: Key steps in the formation of the acyl bromide intermediate.

Stage 2: Fischer Esterification

The second stage is a classic acid-catalyzed Fischer esterification. The highly reactive 2,4-dibromobutyryl bromide readily reacts with methanol. The sulfuric acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol, ultimately forming the methyl ester and liberating HBr.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 70288-65-2 (Primary), 29547-04-4[4][5]
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol
Appearance Pale yellow liquid / Solid[4]
Density 1.840 g/mL at 20°C[5]
Storage Temperature 2-8°C
SMILES String COC(=O)C(Br)CCBr
InChI Key DQHIGEQXJBMKKY-UHFFFAOYSA-N

Spectroscopic Characterization:

While comprehensive, publicly available spectral data is limited, the expected NMR signals can be predicted based on the structure:

  • ¹³C NMR: Expected signals would correspond to the methyl ester carbon (~53 ppm), the carbonyl carbon (~170 ppm), the α-carbon bearing a bromine (~45-55 ppm), and the two methylene carbons, with the one bearing the terminal bromine being further downfield.[6]

  • ¹H NMR: One would expect a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the proton on the α-carbon, and two distinct multiplets for the diastereotopic protons of the two methylene groups.

Applications in Organic Synthesis and Drug Development

This compound is a valuable bifunctional building block. The presence of two bromine atoms at different positions (α and γ to the ester) allows for sequential and regioselective reactions, making it a powerful tool in constructing complex molecular architectures.

Synthesis of Nebivolol Intermediate

A primary application of this compound is in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the cardiovascular drug Nebivolol .[4] Nebivolol is a selective β₁-adrenergic receptor antagonist used to treat hypertension.[4]

The synthesis involves the reaction of p-fluorophenol with this compound. The phenoxide acts as a nucleophile, displacing the α-bromide (the more reactive site for Sₙ2 displacement due to the adjacent electron-withdrawing ester group). This is followed by an intramolecular cyclization where the newly formed ether linkage facilitates the displacement of the terminal bromide, forming the benzopyran ring system.[4]

G MDB This compound Intermediate 4-bromo-2-(4-fluorophenoxy) butyric acid methyl ester MDB->Intermediate PFP p-Fluorophenol + Base PFP->Intermediate Cyclization Intramolecular Friedel-Crafts Alkylation (Lewis Acid) Intermediate->Cyclization Product 6-fluoro-3,4-dihydro-2H-1-benzopyran -2-carboxylic acid Cyclization->Product Nebivolol Nebivolol Product->Nebivolol caption Synthetic route to a key Nebivolol intermediate.

Caption: Use of this compound in Nebivolol synthesis.

Synthesis of Azetidine Derivatives

This compound has been utilized in the preparation of stereoisomers of azetidine-2-carboxylic amide derivatives. Azetidines are four-membered nitrogen-containing heterocyclic rings that are important scaffolds in medicinal chemistry. The reaction with sodium azide can yield a 2-azido-4-bromobutyrate, which can then be further manipulated to form the azetidine ring through intramolecular cyclization.

General Synthetic Utility

As a bifunctional alkylating agent, this compound can participate in a variety of reactions, including:

  • Nucleophilic Substitution: Both bromine atoms can be displaced by various nucleophiles (e.g., amines, thiols, azides), allowing for the introduction of diverse functional groups.[7]

  • Cyclization Reactions: It serves as a precursor for the formation of various heterocyclic systems, such as pyrrolidines and other five-membered rings, by reacting with dinucleophiles.

Conclusion

This compound, while not a household name in chemistry, represents a workhorse intermediate whose utility is grounded in the fundamental reactivity of alkyl halides and esters. Its efficient synthesis from readily available γ-butyrolactone and its strategic application in the construction of complex pharmaceutical agents like Nebivolol highlight its importance. For the synthetic chemist, it offers a reliable and versatile platform for introducing a C4 building block with two distinct points of reactivity, enabling the elegant construction of intricate molecular targets. The principles underlying its synthesis are a direct lineage of the classic halogenation reactions that form the bedrock of modern organic chemistry.

References

An In-depth Technical Guide to the Core Reactions of Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of a Bifunctional Reagent

In the landscape of modern synthetic chemistry, the efficiency of a molecule is often judged by its versatility. Methyl 2,4-dibromobutyrate, a seemingly simple halogenated ester, stands out as a powerful and strategic building block, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring two bromine atoms at distinct positions—one alpha to a carbonyl group (C2) and the other at a primary carbon (C4)—imparts a differential reactivity that can be expertly manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the core reactions of this compound, moving beyond mere protocols to elucidate the underlying principles and strategic considerations essential for researchers, scientists, and professionals in drug development. We will delve into its synthesis, its pivotal role in forming strained ring systems, and its application as a linchpin in the synthesis of high-value pharmaceutical intermediates.

Physicochemical Profile and Synthesis

Before exploiting its reactivity, a thorough understanding of the reagent's properties and preparation is paramount.

Core Properties

This compound is a pale yellow liquid whose utility is defined by its structural features. The key physicochemical data are summarized below for quick reference.

PropertyValueSource
CAS Number 70288-65-2 / 29547-04-4[1][2][3]
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol
Density 1.840 g/mL at 20 °C[1]
Storage Temperature 2-8°C
Synthesis Protocol: Ring-Opening of γ-Butyrolactone

The most common and scalable synthesis of this compound begins with the readily available and inexpensive γ-butyrolactone. This process involves a tandem α-bromination and ring-opening esterification.

Causality Behind the Method: The reaction is initiated by the in-situ formation of phosphorus tribromide (PBr₃) from red phosphorus and bromine. PBr₃ converts the lactone into an acyl bromide, which readily enolizes, allowing for selective α-bromination. The subsequent addition of methanol, catalyzed by a strong acid like sulfuric acid, serves a dual purpose: it protonates the lactone's oxygen to facilitate nucleophilic attack by methanol (ring-opening) and catalyzes the Fischer esterification of the resulting carboxylic acid.

Experimental Workflow: Synthesis of this compound

G cluster_start Step 1: Reaction Setup cluster_reaction Step 2: Bromination cluster_workup Step 3: Esterification & Workup cluster_end Step 4: Product A Charge reactor with γ-butyrolactone and red phosphorus B Heat mixture to 100°C A->B C Slowly add liquid bromine B->C D Monitor reaction by GC until completion C->D E Cool to 10°C (ice bath) D->E F Add methanol and concentrated sulfuric acid E->F G Stir overnight at room temp. F->G H Neutralize with saturated NaHCO₃ G->H I Extract with dichloromethane H->I J Dry organic phase (Na₂SO₄) I->J K Filter and concentrate under vacuum J->K L Obtain this compound (pale yellow liquid) K->L

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and dropping funnel, dissolve red phosphorus (0.023 equivalents) in γ-butyrolactone (1.0 equivalent).

  • Bromination: Heat the mixture with stirring to 100°C. Begin the controlled, dropwise addition of liquid bromine (1.0 equivalent). The reaction is exothermic and requires careful monitoring.

  • Monitoring: After the addition is complete, maintain the temperature and monitor the reaction's progress via Gas Chromatography (GC) until the starting material is consumed.

  • Esterification: Cool the reaction mixture to 10°C using an ice bath. Carefully add methanol (approx. 2 volumes) followed by a catalytic amount of concentrated sulfuric acid.

  • Reaction Completion: Allow the mixture to stir at room temperature overnight.

  • Workup: Neutralize the system by slowly adding a saturated solution of sodium bicarbonate. Extract the product into dichloromethane.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The product, a pale yellow liquid, can be purified by vacuum distillation to achieve high purity (e.g., 99.4%).

Key Reaction: Intramolecular Cyclization (Favorskii-Type Rearrangement)

One of the most powerful applications of this compound is its ability to form cyclopropane rings via an intramolecular reaction. This transformation is mechanistically related to the Favorskii rearrangement, which involves the base-mediated rearrangement of α-halo ketones to form carboxylic acid derivatives, often through a cyclopropanone intermediate.[4][5]

Mechanistic Insight: In the case of this compound, a non-nucleophilic base abstracts the acidic proton at the C2 position, which is activated by the adjacent ester group. This generates an enolate intermediate. The resulting carbanion then acts as an internal nucleophile, attacking the C4 carbon and displacing the primary bromide in an intramolecular Sₙ2 reaction. This 3-exo-tet cyclization is highly efficient and leads directly to the formation of a methyl cyclopropanecarboxylate derivative.

Reaction Mechanism: Base-Induced Cyclopropanation

G Start This compound Enolate Enolate Intermediate Start->Enolate  α-Proton Abstraction Base Base (e.g., NaH, t-BuOK) Transition Intramolecular SN2 (3-exo-tet cyclization) Enolate->Transition  Ring Closure Product Methyl 1-bromocyclopropane-1-carboxylate (or subsequent products) Transition->Product  Bromide Displacement G MDB Methyl 2,4-dibromobutyrate Intermediate 4-bromo-2-(4-fluorophenoxy) -butyric acid methyl ester MDB->Intermediate  Step 1:  Ether Synthesis Reagent1 p-Fluorophenol, Base (K₂CO₃) Product 6-fluoro-3,4-dihydro-2H-1- benzopyran-2-carboxylic acid Intermediate->Product  Step 2:  Intramolecular  Friedel-Crafts Reagent2 Lewis Acid (e.g., AlCl₃)

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2,4-Dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 2,4-dibromobutyrate is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its bifunctional nature, possessing both an ester and two bromine atoms, makes it a versatile building block. However, these same reactive functional groups inherently contribute to its potential for degradation, making a thorough understanding of its stability profile and optimal storage conditions paramount for ensuring its quality, purity, and suitability for use in sensitive synthetic applications. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability, data from analogous compounds, and industry best practices for handling reactive intermediates.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

PropertyValueSource
Chemical Formula C₅H₈Br₂O₂[1]
Molecular Weight 259.92 g/mol [1]
Appearance Colorless to light yellow liquid/solid[1][2]
Density 1.840 g/mL at 20 °C[1][3]
Boiling Point 71 °C at 5 Torr[2]
Storage Temperature 2-8 °C[1][2]

Key Stability Concerns and Potential Degradation Pathways

The structure of this compound contains two primary functionalities susceptible to degradation: the methyl ester and the carbon-bromine bonds. The primary degradation pathways of concern are hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Instability

The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form 2,4-dibromobutyric acid and methanol. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and methanol.

The presence of the bromine atoms, particularly the alpha-bromo group, can influence the rate of hydrolysis due to its electron-withdrawing inductive effect.

Thermal Decomposition

Halogenated organic compounds can be susceptible to thermal degradation. For this compound, elevated temperatures can lead to several potential decomposition reactions:

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) is a common thermal degradation pathway for alkyl halides. This can lead to the formation of unsaturated ester derivatives.

  • Homolytic Cleavage: At higher temperatures, the C-Br bonds can undergo homolytic cleavage to form radical intermediates. These highly reactive species can then participate in a variety of subsequent reactions, including recombination and disproportionation, leading to a complex mixture of degradation products.

  • Intramolecular Cyclization: The presence of a bromine atom at the 4-position could potentially lead to intramolecular cyclization under certain conditions, although this is likely a minor pathway.

Photodegradation

Figure 1: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the degradation risks outlined above, stringent storage and handling procedures are essential.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °CTo minimize the rate of thermal decomposition and potential hydrolytic degradation.[1][2]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidative degradation and reactions with atmospheric moisture.
Light Protect from light (store in amber vials/bottles)To prevent photodegradation.
Container Tightly sealed, chemically resistant containers (e.g., glass)To prevent exposure to moisture and air, and to avoid reaction with the container material.
Moisture Store in a dry environmentTo minimize the risk of hydrolysis.
Handling Procedures
  • Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially when transferring or aliquoting.

  • Moisture Control: Use dry glassware and solvents to prevent hydrolysis.

  • Temperature Control: Avoid exposure to high temperatures. If heating is required for a reaction, it should be done in a controlled manner for the minimum time necessary.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, as this compound is classified as an irritant.[1]

Stability Testing Protocols

A comprehensive stability testing program is crucial to determine the re-test period and to understand the degradation profile of this compound. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines and are adapted for a chemical intermediate.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop and validate a stability-indicating analytical method.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_results Outcomes start This compound Sample acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photostability (ICH Q1B conditions) start->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Stability-Indicating Method analysis->method

Figure 2: Workflow for forced degradation studies.

Step-by-Step Protocols:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a final concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute to a final concentration for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute to a final concentration for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat it in an oven at a specified temperature (e.g., 80 °C) for a set duration.

    • At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photostability Testing:

    • Expose a sample of this compound (both solid and in solution) to light conditions as specified in ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the specified exposure period.

Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period for the intermediate under recommended storage conditions.

Study TypeStorage ConditionMinimum Duration
Long-Term 2-8 °C12 months
Accelerated 25 °C / 60% RH6 months

Protocol:

  • Packaging: Package this compound in the proposed commercial packaging or in a container that mimics it.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze them using a validated stability-indicating method.

  • Analysis: At each time point, assess the following:

    • Appearance

    • Assay (purity)

    • Degradation products (identification and quantification)

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential components in the sample.

  • Column: A reversed-phase column (e.g., C18) is typically suitable for a compound of this polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve separation of the parent compound from its degradation products.

  • Detection: A UV detector is commonly used. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity. Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.

Characterization of Degradation Products
  • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for determining the molecular weights of degradation products, which provides crucial information for their structural elucidation.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the degradation products, confirming their identity.

Conclusion

This compound is a valuable but reactive chemical intermediate. Its stability is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and photodegradation. By implementing stringent storage and handling procedures, including refrigeration, protection from light, and exclusion of moisture, the integrity of this compound can be maintained. A robust stability testing program, incorporating forced degradation studies and long-term/accelerated stability testing with a validated stability-indicating analytical method, is essential for ensuring its quality and establishing an appropriate re-test period. For professionals in research and drug development, a thorough understanding and proactive management of the stability of this compound are critical for the successful synthesis of high-quality final products.

References

Methodological & Application

Application Notes and Protocols: Synthesis of a Key Nebivolol Intermediate Using Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nebivolol and its Chroman Core

Nebivolol is a third-generation beta-blocker distinguished by its high β1-adrenergic receptor selectivity and its ability to induce vasodilation through a nitric oxide-dependent mechanism.[1][2] This dual action makes it a highly effective agent for the management of hypertension and heart failure. The molecular architecture of Nebivolol is complex, featuring four chiral centers which give rise to a mixture of stereoisomers. The therapeutic formulation is a racemate of the (SRRR)- and (RSSS)-enantiomers.[1][3]

A critical structural motif in Nebivolol is the 6-fluoro-3,4-dihydro-2H-1-benzopyran (chroman) ring system. The synthesis of enantiomerically pure chroman intermediates is a pivotal aspect of the overall synthesis of Nebivolol. One such key intermediate is 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its corresponding esters. These compounds serve as foundational building blocks for the subsequent elaboration of the Nebivolol side chain.

This application note provides a detailed protocol for the synthesis of racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its methyl ester, utilizing Methyl 2,4-dibromobutyrate as a readily available starting material. This route offers a practical alternative to other synthetic strategies, such as those involving hydrogenation of a 4-oxo-benzopyran derivative, which often require expensive catalysts like Palladium on carbon (Pd/C).[4][5]

Synthetic Strategy: A Three-Step Approach from this compound

The synthetic pathway detailed herein follows a three-step sequence starting from the reaction of 4-fluorophenol with this compound. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the transformations.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Alkylation cluster_2 Step 3: Hydrolysis (Optional) A 4-Fluorophenol C Methyl 4-bromo-2-(4-fluorophenoxy)butyrate A->C Base B This compound B->C D Methyl 4-bromo-2-(4-fluorophenoxy)butyrate E Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate D->E Lewis Acid F Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate G 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid F->G Acid/Base

Figure 1: Overall synthetic workflow for the preparation of the Nebivolol intermediate.

The key steps in this synthesis are:

  • Williamson Ether Synthesis: 4-Fluorophenol is reacted with this compound in the presence of a base to form Methyl 4-bromo-2-(4-fluorophenoxy)butyrate.

  • Intramolecular Friedel-Crafts Alkylation: The resulting intermediate undergoes an intramolecular cyclization catalyzed by a Lewis acid to form the desired chroman ring system, yielding Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate.[6]

  • Ester Hydrolysis: The methyl ester can then be hydrolyzed under acidic or basic conditions to afford 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-bromo-2-(4-fluorophenoxy)butyrate

This protocol outlines the nucleophilic substitution reaction between 4-fluorophenol and this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluorophenol112.1156.1 g0.50
This compound259.92129.9 g0.50
Potassium Carbonate (K₂CO₃)138.21103.7 g0.75
Acetone58.08500 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (56.1 g, 0.50 mol), potassium carbonate (103.7 g, 0.75 mol), and acetone (500 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Slowly add this compound (129.9 g, 0.50 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or used directly in the next step after solvent removal.

Protocol 2: Synthesis of Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate

This protocol describes the intramolecular Friedel-Crafts alkylation to form the chroman ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-bromo-2-(4-fluorophenoxy)butyrate291.11145.5 g0.50
Aluminum Chloride (AlCl₃)133.3480.0 g0.60
Dichloromethane (CH₂Cl₂)84.93750 mL-

Procedure:

  • To a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous aluminum chloride (80.0 g, 0.60 mol) and dichloromethane (300 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve Methyl 4-bromo-2-(4-fluorophenoxy)butyrate (145.5 g, 0.50 mol) in dichloromethane (450 mL) and add it to the dropping funnel.

  • Add the solution of the butyrate derivative dropwise to the aluminum chloride suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into 1 L of an ice-water mixture with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (200 mL) followed by brine (200 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like n-hexane to afford a white solid. A reported yield for a similar process is 62.2% with a purity of 97.8%.[4]

Friedel_Crafts_Alkylation cluster_0 Mechanism Overview start Methyl 4-bromo-2-(4-fluorophenoxy)butyrate intermediate Carbocation Intermediate start->intermediate Coordination & Bromide Abstraction lewis_acid AlCl₃ (Lewis Acid) lewis_acid->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate cyclization->product Rearomatization

Figure 2: Simplified mechanism of the intramolecular Friedel-Crafts alkylation.

Protocol 3: Synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate210.20105.1 g0.50
Sodium Hydroxide (NaOH)40.0030.0 g0.75
Methanol32.04300 mL-
Water18.02300 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a 1 L round-bottom flask, dissolve Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate (105.1 g, 0.50 mol) in methanol (300 mL).

  • In a separate beaker, dissolve sodium hydroxide (30.0 g, 0.75 mol) in water (300 mL) and cool the solution.

  • Add the sodium hydroxide solution to the solution of the ester.

  • Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 200 mL of water and wash with ethyl acetate (2 x 100 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product in a vacuum oven at 50-60 °C.

  • The resulting 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a solid. A patent reports a yield of 91.2% with a purity of 89.8% for a similar process.[4]

Conclusion

The synthetic route utilizing this compound provides an effective and scalable method for the preparation of key chroman intermediates of Nebivolol. The protocols detailed in this application note are based on established chemical principles and offer a practical approach for researchers and drug development professionals. This method avoids the use of expensive hydrogenation catalysts and provides good yields of the desired products. The resulting racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can be further resolved into its enantiomers for the stereoselective synthesis of Nebivolol.[7]

References

Application Notes & Protocols: Methyl 2,4-dibromobutyrate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,4-dibromobutyrate is a highly functionalized C4 building block whose utility in organic synthesis is centered on the differential reactivity of its two bromine-substituted carbon atoms. This guide provides an in-depth exploration of its application in the synthesis of diverse heterocyclic systems, including nitrogen, oxygen, and sulfur-containing rings. We will dissect the mechanistic principles that govern its reactivity and provide detailed, field-proven protocols for the synthesis of key structural motifs, such as substituted pyrrolidines, benzopyrans, and cyclopropanes. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent for the construction of complex molecular architectures.

The Chemical Logic of this compound

This compound, with the structure BrCH₂CH₂CHBrCOOCH₃, possesses two primary electrophilic centers ripe for nucleophilic attack. The strategic placement of these centers is the cornerstone of its synthetic utility.

  • C2 (α-carbon): The bromine atom at this position is alpha to a methyl ester. This placement activates the C-Br bond towards SN2 displacement. Furthermore, the α-proton is acidic and can be removed under basic conditions, opening pathways for enolate chemistry, though this is less common in cyclization reactions where SN2 pathways dominate.

  • C4 (γ-carbon): The bromine atom at this position is on a primary carbon, making it an excellent substrate for SN2 reactions.

The synthetic power of this reagent is realized when it reacts with dinucleophiles. A typical reaction involves a sequential, two-step process: an initial intermolecular SN2 reaction followed by an intramolecular SN2 cyclization. The regioselectivity of the initial attack can often be controlled by the nature of the nucleophile and the reaction conditions, leading to a variety of heterocyclic scaffolds.

G cluster_0 Reaction Pathway reagent This compound (Br-C4-C3-C2(Br)-C1=O) intermediate Intermolecular Adduct reagent->intermediate Intermolecular SN2 Attack dinucleophile Dinucleophile (H-Nu1-R-Nu2-H) dinucleophile->intermediate heterocycle Final Heterocycle intermediate->heterocycle Intramolecular SN2 Cyclization

Figure 1: General reaction pathway for heterocycle synthesis.

Synthesis of Oxygen-Containing Heterocycles: The Nebivolol Core

A prominent application of this compound is in the synthesis of chromane rings, which form the core of various biologically active molecules. A notable example is the construction of a key intermediate for the cardiovascular drug Nebivolol.[1] This synthesis masterfully illustrates the sequential reactivity of the C2 and C4 positions.

The process begins with the nucleophilic attack of a substituted phenol on the C2 position of the dibromobutyrate. This is a classic Williamson ether synthesis. The resulting intermediate, a 4-bromo-2-phenoxybutyrate ester, is then subjected to an intramolecular Friedel-Crafts alkylation, where the C4-bearing carbon attacks the aromatic ring to close the six-membered pyran ring.

G start p-Fluorophenol + This compound step1 Step 1: Williamson Ether Synthesis (Base, Organic Solvent) start->step1 intermediate 4-bromo-2-(4-fluorophenoxy) butyric acid methyl ester step1->intermediate step2 Step 2: Intramolecular Cyclization (Lewis Acid, Heat) intermediate->step2 product 6-fluoro-3,4-dihydro-2H-1-benzopyran -2-carboxylic acid (Nebivolol Intermediate) step2->product

Figure 2: Workflow for the synthesis of a Nebivolol intermediate.

Protocol 1: Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[2]

Part A: Synthesis of 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester

Reagents & MaterialsAmountPurpose
p-Fluorophenol1.0 equivNucleophile
This compound1.0-1.2 equivElectrophile
Potassium Carbonate (K₂CO₃)1.5-2.0 equivBase
N,N-Dimethylformamide (DMF)~0.2 MSolvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add p-fluorophenol and DMF.

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature to form the phenoxide.

  • Slowly add this compound to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or GC for the consumption of starting materials (typically 4-12 hours).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Part B: Intramolecular Friedel-Crafts Cyclization

Reagents & MaterialsAmountPurpose
4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester1.0 equivSubstrate
Aluminum Chloride (AlCl₃) or other Lewis Acid1.1-1.5 equivCatalyst
Dichloromethane (DCM) or other inert solvent~0.1 MSolvent

Procedure:

  • To a flame-dried round-bottom flask under nitrogen, add the substrate from Part A and the solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the Lewis acid (e.g., AlCl₃) portion-wise, controlling the exotherm.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/GC, typically 2-6 hours).

  • Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The final product is typically purified by crystallization or column chromatography.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry.[2][3] this compound serves as an excellent starting material for five-membered nitrogen heterocycles like pyrrolidines and their derivatives.[4][5]

Substituted Proline Analogs

The reaction with primary amines or ammonia provides a direct route to the pyrrolidine ring, the core of proline.[6][7][8] The reaction proceeds via a double SN2 displacement. The amine first displaces one of the bromides, and the resulting secondary amine then rapidly cyclizes via an intramolecular SN2 reaction to form the five-membered ring.

G reagent This compound product N-substituted Proline Methyl Ester Derivative reagent->product Double SN2 Displacement amine Primary Amine (R-NH2) amine->product base Non-nucleophilic Base (e.g., K2CO3, Et3N) base->product Acid Scavenger

Figure 3: Synthesis of N-substituted proline methyl ester derivatives.

Protocol 2: General Synthesis of N-Alkyl-pyrrolidine-2-carboxylates
Reagents & MaterialsAmountPurpose
This compound1.0 equivElectrophile
Primary Amine (e.g., Benzylamine)2.2 equivNucleophile & Acid Scavenger
Acetonitrile (MeCN) or Ethanol~0.3 MSolvent

Procedure:

  • In a sealed tube or round-bottom flask with a reflux condenser, dissolve this compound in the chosen solvent.

  • Add the primary amine to the solution. An excess is used to act as both the nucleophile and the base to neutralize the HBr formed. Alternatively, 1.1 equivalents of the amine and 1.5 equivalents of a non-nucleophilic base like K₂CO₃ can be used.

  • Heat the mixture to reflux (typically 50-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove amine hydrobromide salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation or silica gel chromatography to yield the desired N-alkyl-pyrrolidine-2-carboxylate.

2-Pyrrolidinones (Lactams)

2-Pyrrolidinones, also known as γ-lactams, are important structural motifs.[9] While many syntheses start from γ-aminobutyric acid or γ-butyrolactone,[9] a plausible route from this compound involves reaction with an amine followed by spontaneous or base-catalyzed cyclization of the resulting γ-amino ester intermediate. This pathway is analogous to the synthesis of 4-methyl-2-pyrrolidones from related precursors.[10]

Reaction Conditions Summary
Heterocycle Type Typical Nucleophile
BenzopyranPhenol
PyrrolidinePrimary Amine
2-PyrrolidinoneAmmonia/Primary Amine
CyclopropaneReducing Agent (e.g., Zn)

Synthesis of Cyclopropane Derivatives

Beyond heterocycles, the 1,3-dihalide arrangement in this compound makes it a candidate for the synthesis of cyclopropane rings.[11][12] This transformation is typically achieved through reductive cyclization using an active metal, such as zinc, or via base-induced elimination. This reaction forms a highly strained, functionalized cyclopropane ring, which is a valuable motif in medicinal chemistry.[13]

Protocol 3: Synthesis of Methyl 2-cyclopropanecarboxylate (Conceptual)

This protocol is based on general procedures for 1,3-dihalide cyclization.

Reagents & MaterialsAmountPurpose
This compound1.0 equivSubstrate
Zinc Dust (activated)2.0-3.0 equivReducing Agent
Ethanol/Water or THF~0.2 MSolvent

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, then drying under vacuum.

  • To a flask containing a suspension of activated zinc dust in the solvent, add a solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat at reflux for an additional 1-2 hours until the starting material is consumed (monitor by GC).

  • Cool the reaction mixture and filter to remove excess zinc.

  • Partition the filtrate between ether and water.

  • Separate the layers and extract the aqueous phase with ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate the volatile product by fractional distillation.

Conclusion

This compound is a powerful and versatile C4 synthon. Its predictable reactivity, governed by two distinct C-Br bonds, allows for the controlled and efficient synthesis of a wide array of valuable five- and six-membered heterocycles, as well as functionalized cyclopropanes. The protocols outlined in this guide demonstrate its utility in constructing complex molecular frameworks, such as the core of the drug Nebivolol, and provide a solid foundation for researchers to explore its potential in their own synthetic endeavors.

References

Application Notes and Protocols: Preparation of Azetidine-2-Carboxylic Amide from Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of azetidine-2-carboxylic amide, a valuable building block in medicinal chemistry, starting from methyl 2,4-dibromobutyrate. Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart desirable physicochemical properties to lead compounds, such as improved metabolic stability, solubility, and three-dimensionality. This document outlines a robust, multi-step synthetic route involving the formation of an N-protected azetidine-2-carboxylate ester, followed by amidation and deprotection. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can lead to significant improvements in pharmacological profiles. Azetidine-2-carboxylic acid and its derivatives, in particular, serve as constrained amino acid analogues that can induce specific conformations in peptides and small molecules, leading to enhanced binding affinity and selectivity for their biological targets. The synthesis of azetidine-2-carboxylic amide from readily available starting materials like this compound is, therefore, a key process for accessing novel chemical matter for therapeutic development.

Overall Synthetic Strategy

The preparation of azetidine-2-carboxylic amide from this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The overall strategy involves three key transformations:

  • Cyclization: Formation of the azetidine ring via intramolecular nucleophilic substitution. To avoid polymerization and other side reactions, a primary amine with a removable protecting group is used to control the cyclization.

  • Amidation: Conversion of the methyl ester to the desired primary amide.

  • Deprotection: Removal of the protecting group from the azetidine nitrogen to yield the final product.

This guide will focus on a synthetic route employing a benzyl-type protecting group, which can be readily introduced and subsequently removed under standard hydrogenolysis conditions.

Chemical Principles and Mechanistic Insights

The core of this synthesis lies in the formation of the strained four-membered azetidine ring. The key step is an intramolecular SN2 reaction. The reaction of this compound with a primary amine, such as benzylamine, initially leads to the formation of a secondary amine intermediate. The nitrogen atom of this intermediate then acts as a nucleophile, displacing the remaining bromide to form the cyclic product. The use of a base is crucial to neutralize the HBr generated during the reaction and to facilitate the nucleophilic attack.

The subsequent amidation of the methyl ester can be achieved through various methods. Direct aminolysis with ammonia is a common approach. This reaction is typically carried out in a sealed vessel at elevated temperatures to drive the reaction to completion.

Finally, the removal of the N-benzyl group is typically accomplished by catalytic hydrogenation. In this process, a palladium catalyst is used to facilitate the cleavage of the C-N bond in the presence of hydrogen gas, yielding the free amine.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberPuritySupplier
This compound70288-65-2≥97.0%Sigma-Aldrich
Benzylamine100-46-9≥99%Sigma-Aldrich
Sodium bicarbonate144-55-9≥99.5%Fisher Scientific
Acetonitrile75-05-8AnhydrousSigma-Aldrich
Ammonia in Methanol74-90-87 NSigma-Aldrich
Palladium on Carbon7440-05-310 wt. %Sigma-Aldrich
Methanol67-56-1AnhydrousSigma-Aldrich
Ethyl acetate141-78-6ACS GradeFisher Scientific
Hexane110-54-3ACS GradeFisher Scientific

Safety Precautions: this compound is a skin and eye irritant and may cause respiratory irritation.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of Methyl 1-benzylazetidine-2-carboxylate

This procedure is adapted from the work of Sugiyama et al.[2]

  • To a solution of this compound (10.0 g, 38.5 mmol) in anhydrous acetonitrile (150 mL) is added sodium bicarbonate (16.2 g, 193 mmol).

  • Benzylamine (4.12 g, 38.5 mmol) is added dropwise to the suspension at room temperature with vigorous stirring.

  • The reaction mixture is heated to reflux (approximately 82°C) and stirred for 16 hours.

  • After cooling to room temperature, the solid is removed by filtration and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford methyl 1-benzylazetidine-2-carboxylate as a colorless oil.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Amidation cluster_step3 Step 3: Deprotection A This compound C Methyl 1-benzylazetidine-2-carboxylate A->C Intramolecular SN2 Cyclization B Benzylamine, NaHCO3 Acetonitrile, Reflux E 1-Benzylazetidine-2-carboxamide C->E Aminolysis D Ammonia in Methanol Sealed Tube, 80°C G Azetidine-2-carboxylic amide E->G Hydrogenolysis F H2, Pd/C Methanol

Caption: Overall synthetic workflow for the preparation of azetidine-2-carboxylic amide.

Synthesis of 1-Benzylazetidine-2-carboxamide

This procedure is adapted from the work of Sugiyama et al.[2]

  • A solution of methyl 1-benzylazetidine-2-carboxylate (5.0 g, 24.4 mmol) in 7 N ammonia in methanol (50 mL) is placed in a sealed tube.

  • The mixture is heated to 80°C and stirred for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol = 20:1) to give 1-benzylazetidine-2-carboxamide as a white solid.

Synthesis of Azetidine-2-carboxylic amide (Final Product)

This procedure is based on standard hydrogenolysis protocols for N-benzyl deprotection.[3][4]

  • To a solution of 1-benzylazetidine-2-carboxamide (2.0 g, 10.5 mmol) in methanol (50 mL) is added 10% palladium on carbon (200 mg, 10 wt. %).

  • The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is recrystallized from a suitable solvent system (e.g., methanol/ether) to afford azetidine-2-carboxylic amide as a white crystalline solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Methyl 1-benzylazetidine-2-carboxylateC₁₂H₁₅NO₂205.25Colorless oil
1-Benzylazetidine-2-carboxamideC₁₁H₁₄N₂O190.24White solid
Azetidine-2-carboxylic amideC₄H₈N₂O100.12White crystalline solid

Troubleshooting and Key Considerations

  • Cyclization Step: The reaction is sensitive to moisture. Ensure the use of anhydrous solvents and reagents. Incomplete reaction may occur if the reflux time is insufficient. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation Step: The use of a sealed tube is necessary to prevent the escape of ammonia and to drive the reaction to completion. Ensure the tube is properly sealed and placed behind a blast shield.

  • Deprotection Step: The palladium on carbon catalyst is flammable. Handle with care and do not allow it to dry completely in the air. The reaction should be carried out in a well-ventilated area.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of azetidine-2-carboxylic amide from this compound. By following the detailed steps and considering the key experimental parameters, researchers can efficiently access this important building block for applications in drug discovery and medicinal chemistry.

References

Application Notes and Protocols for Methyl 2,4-dibromobutyrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,4-dibromobutyrate is a versatile bifunctional reagent crucial for constructing complex molecular architectures in organic synthesis. Its two bromine atoms, positioned at the α and γ carbons, possess differential reactivity, enabling sequential and site-selective transformations. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the experimental setup, handling, and application of this compound. We will explore its use in the synthesis of key heterocyclic intermediates and propose a protocol for its application in intramolecular cyclopropanation reactions. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction fidelity and product purity.

Introduction and Physicochemical Properties

This compound (MDDB) is a valuable C4 building block. The ester functionality and two bromine atoms provide multiple reaction handles for synthetic chemists. The bromine atom at the C2 position is alpha to a carbonyl group, making the adjacent proton acidic and the bromine susceptible to nucleophilic substitution or elimination. The primary bromide at the C4 position is a classic substrate for SN2 reactions. This differential reactivity is the cornerstone of its synthetic utility.

One of its most notable applications is in the synthesis of chroman derivatives, which are core structures in various pharmaceuticals, including the cardiovascular drug Nebivolol.[1] MDDB serves as a key precursor for forming the chroman ring system through a sequence of etherification and intramolecular cyclization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 70288-65-2
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol
Appearance Solid or pale yellow liquid[1]
Density 1.840 g/mL at 20 °C[2]
Storage Temperature 2-8°C
SMILES String COC(=O)C(Br)CCBr

Safety and Handling

Proper handling of this compound is critical for laboratory safety. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE) :

    • Gloves : Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection : Safety goggles or a face shield must be worn.

    • Lab Coat : A flame-retardant, antistatic lab coat is recommended.

    • Respiratory Protection : Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.

  • Spill & Disposal : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Application Protocol I: Synthesis of a Chroman Precursor

This protocol details the synthesis of 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester, a key intermediate for the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which is a component of Nebivolol.[1] The reaction proceeds via a nucleophilic substitution (Williamson ether synthesis) where the phenoxide ion displaces the more reactive α-bromide.

Causality of Experimental Design
  • Choice of Base : A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the p-fluorophenol to its corresponding phenoxide. Stronger bases like sodium hydride (NaH) could also be used but may promote side reactions, such as elimination or hydrolysis of the ester. K₂CO₃ is easily handled and removed during work-up.[1]

  • Choice of Solvent : An aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetone is chosen. These solvents effectively solvate the potassium cation, leaving the phenoxide anion highly nucleophilic and ready to react. They are also relatively inert under these reaction conditions.[1]

  • Reaction Temperature : The reaction is typically run at a slightly elevated temperature (e.g., 60-80°C) to ensure a reasonable reaction rate without causing decomposition of the starting materials or products. The temperature range of 10-100°C has been reported as effective.[1]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A Dissolve p-fluorophenol and K2CO3 in Acetone B Stir at Room Temp (15 min) A->B C Add this compound dropwise B->C Formation of Phenoxide D Heat to Reflux (e.g., 60°C) Monitor by TLC/GC C->D E Cool to RT, Filter solid D->E Reaction Complete F Evaporate Solvent E->F G Aqueous Work-up (H2O / Ethyl Acetate Extraction) F->G H Dry Organic Layer (Na2SO4) G->H I Purify by Column Chromatography H->I J 4-bromo-2-(4-fluorophenoxy) butyric acid methyl ester I->J Final Product

Caption: Workflow for the synthesis of a key chroman precursor.

Step-by-Step Protocol

Table 2: Reagents and Quantities

ReagentM.W. ( g/mol )EquivalentsAmount
p-Fluorophenol112.111.0(e.g., 1.12 g, 10 mmol)
Potassium Carbonate (K₂CO₃)138.211.5(e.g., 2.07 g, 15 mmol)
This compound259.921.1(e.g., 2.86 g, 11 mmol)
Acetone (anhydrous)--50 mL
  • Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-fluorophenol (1.12 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Solvation : Add 50 mL of anhydrous acetone. Stir the suspension vigorously at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of MDDB : Dissolve this compound (2.86 g, 11 mmol) in 10 mL of acetone and add it dropwise to the stirring suspension over 10 minutes.

  • Reaction : Heat the reaction mixture to a gentle reflux (approx. 60°C) using a heating mantle.

  • Monitoring (Self-Validation) : Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 20% Ethyl Acetate in Hexanes). The consumption of p-fluorophenol (starting material) and the appearance of a new, higher Rf product spot will indicate progress. The reaction is typically complete within 4-8 hours.[1] Alternatively, Gas Chromatography (GC) can be used for more quantitative monitoring.[1]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium salts using a Büchner funnel and wash the solid with a small amount of acetone.

  • Extraction : Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification : Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester as a pale yellow oil.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Application Protocol II: Proposed Intramolecular Cyclopropanation

The 1,3-dihalide motif present in this compound makes it a prime candidate for intramolecular cyclization to form a cyclopropane ring, a valuable structural motif in medicinal chemistry.[4] This proposed protocol leverages the acidity of the α-proton and the leaving group ability of the γ-bromide.

Mechanistic Rationale

The reaction is initiated by a strong, non-nucleophilic base that selectively deprotonates the C2 carbon, forming a carbanion (enolate). This is feasible due to the electron-withdrawing effect of the adjacent ester group. The resulting nucleophilic carbanion then undergoes a rapid intramolecular SN2 reaction, displacing the bromide at the C4 position to form the cyclopropane ring.

  • Choice of Base : A strong, sterically hindered base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) is proposed. Their bulkiness minimizes competitive nucleophilic attack on the ester carbonyl, favoring proton abstraction.

  • Reaction Temperature : The reaction must be conducted at low temperatures (e.g., -78 °C) to control the reactivity of the strong base, prevent side reactions, and ensure the stability of the intermediate carbanion.

Proposed Reaction Mechanism Diagram

G MDDB This compound Intermediate Enolate Intermediate MDDB->Intermediate Deprotonation @ C2 Base LDA, THF, -78°C Product Methyl 2-bromocyclopropane- 1-carboxylate Intermediate->Product Intramolecular SN2 (Ring Closure)

Caption: Proposed mechanism for base-mediated intramolecular cyclopropanation.

Proposed Step-by-Step Protocol

Table 3: Reagents for Proposed Cyclopropanation

ReagentM.W. ( g/mol )EquivalentsAmount
This compound259.921.0(e.g., 2.60 g, 10 mmol)
Lithium diisopropylamide (LDA)107.121.1(1.1 eq, 11 mmol, e.g., 5.5 mL of 2.0 M solution)
Tetrahydrofuran (THF, anhydrous)--100 mL
  • Setup : Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a stir bar, a thermometer, and a dropping funnel.

  • Substrate Solution : Dissolve this compound (2.60 g, 10 mmol) in 50 mL of anhydrous THF and add it to the flask.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition : Slowly add the LDA solution (5.5 mL of 2.0 M solution in THF/heptane/ethylbenzene, 11 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction : Stir the mixture at -78 °C.

  • Monitoring (Self-Validation) : This is a fast reaction. Progress can be monitored by quenching small aliquots of the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl) and analyzing the organic extract by GC-MS. The disappearance of the starting material and the appearance of a new product peak with the expected mass would indicate success.

  • Quenching : After 1-2 hours, quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Work-up & Purification : Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 50 mL of diethyl ether, and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by distillation or column chromatography to yield methyl 2-bromocyclopropane-1-carboxylate.

  • Characterization : The final product's identity and stereochemistry (cis/trans mixture) should be confirmed by ¹H NMR, ¹³C NMR, GC-MS, and potentially 2D NMR techniques.

Summary of Analytical Methods

Effective synthesis relies on robust analytical techniques to monitor reaction progress and confirm product identity.

Table 4: Analytical Techniques for Reaction Monitoring and Characterization

TechniquePurposeKey Insights
TLC Rapid, qualitative reaction monitoring.Presence/absence of starting materials and products.
GC / GC-MS Quantitative reaction monitoring; purity assessment.Provides retention times for components and mass fragments for identification.[1][5]
HPLC Quantitative analysis for less volatile compounds; purity.High-resolution separation of reaction components.[5]
¹H & ¹³C NMR Structural elucidation of starting materials and products.Confirms the chemical structure, connectivity, and stereochemistry of the final product.[5][6]
Mass Spectrometry Molecular weight determination.Confirms the mass of the product and aids in identifying byproducts.[6]

References

Application Note: Methyl 2,4-Dibromobutyrate – A Versatile Precursor for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2,4-dibromobutyrate is a highly functionalized building block in organic synthesis, distinguished by its two bromine atoms at positions C2 and C4, which exhibit differential reactivity. This unique structural feature allows for sequential and site-selective reactions, making it an invaluable precursor for the synthesis of complex molecules, including heterocyclic compounds and key pharmaceutical intermediates. This guide provides an in-depth exploration of its synthesis, key applications, and detailed, field-proven protocols for its use, designed for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Strategic Value of this compound

This compound (MDDB) is a powerful reagent whose utility stems from the two electrophilic carbon centers susceptible to nucleophilic attack. The bromine atom at the C2 position is alpha to a carbonyl group, activating it for SN2 displacement. The primary bromide at the C4 position offers a second, distinct reaction site. This differential reactivity is the cornerstone of its application, enabling chemists to orchestrate complex molecular constructions through controlled, stepwise functionalization. It is a key intermediate in the synthesis of various high-value compounds, including the cardiovascular drug Nebivolol.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of MDDB is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 70288-65-2; 29547-04-4[2][3]
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol
Appearance Pale yellow liquid[1]
Density 1.840 g/mL at 20 °C[2]
Storage Temperature 2-8°C
SMILES COC(=O)C(Br)CCBr

Synthesis of this compound

A reliable and scalable synthesis of MDDB is critical for its application. The most common laboratory and industrial preparation involves the dibromination and ring-opening of γ-butyrolactone, followed by esterification.[1]

Synthesis Workflow

The process begins with the activation of γ-butyrolactone using red phosphorus and bromine, which generates the acyl bromide intermediate in situ. Subsequent esterification with methanol yields the final product.

G cluster_0 Step 1: Dibromination & Ring Opening cluster_1 Step 2: Esterification cluster_2 Step 3: Workup & Purification A γ-Butyrolactone B Reagents: 1. Red Phosphorus (cat.) 2. Liquid Bromine A->B C 2,4-Dibromobutanoyl bromide B->C Heat to 100°C D Methanol (MeOH) C->D Reaction Quench & Esterification E Conc. Sulfuric Acid (H₂SO₄) D->E F This compound E->F Stir Overnight G Neutralization (Sat. NaHCO₃) F->G H Extraction (DCM) G->H I Distillation H->I J Final Product (>99% Purity) I->J

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established industrial methods and provides high-purity MDDB.[1]

Reagents:

ReagentQuantityMoles
γ-Butyrolactone600.0 g6.96
Red Phosphorus4.8 g0.16
Liquid Bromine1124.0 g7.00
Methanol1200 mL-
Conc. Sulfuric Acid4 mL-

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, heating mantle, and dropping funnel, dissolve red phosphorus (4.8g) in γ-butyrolactone (600.0g).

  • Bromination: Heat the mixture to 100°C with stirring. Begin the dropwise addition of liquid bromine (1124.0g). Causality Note: Red phosphorus reacts with bromine to form PBr₃ in situ, which catalyzes the α-bromination and ring opening of the lactone. The high temperature is necessary to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Esterification: Cool the reaction vessel to 10°C using an ice bath. Carefully add methanol (1200mL), followed by concentrated sulfuric acid (4mL). Causality Note: The acid catalyzes the Fischer esterification of the intermediate acyl bromide/acid. The reaction is typically left overnight to ensure complete conversion.

  • Workup: Adjust the pH of the mixture to neutral using a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM).

  • Purification: Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a pale yellow liquid.

    • Expected Yield: ~77%

    • Expected Purity: >99% (by GC)[1]

Application in Pharmaceutical Synthesis: The Nebivolol Intermediate

One of the most significant applications of MDDB is in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the antihypertensive drug Nebivolol.[1] This synthesis elegantly demonstrates the sequential reactivity of the two bromide groups.

G MDDB This compound Br-CH₂-CH₂-CH(Br)-COOCH₃ Reagent1 p-Fluorophenol Base (e.g., K₂CO₃) Intermediate 4-bromo-2-(4-fluorophenoxy)butyrate Ar-O-CH(COOCH₃)-CH₂-CH₂-Br MDDB->Intermediate Step 1: Sₙ2 Displacement at C2 Reagent2 Lewis Acid (e.g., AlCl₃) Heat Final 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate Nebivolol Intermediate Intermediate->Final Step 2: Intramolecular Friedel-Crafts Cyclization

Caption: Two-step synthesis of a key Nebivolol intermediate.

Protocol: Step 1 - SN2 Displacement

In this step, the more reactive C2 bromide is displaced by a phenoxide nucleophile.

Reagents:

ReagentFunctionMoles (Equivalents)
p-FluorophenolNucleophile1.0
Potassium CarbonateBase1.5 - 2.0
This compoundElectrophile1.05
Acetone or DMFSolvent-

Procedure:

  • Dissolve p-fluorophenol and potassium carbonate in a suitable organic solvent (e.g., acetone) in a round-bottom flask.

  • Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 30 minutes. Causality Note: The base deprotonates the phenol to generate the more nucleophilic phenoxide ion.

  • Add this compound dropwise to the solution.

  • Maintain the reaction at 50-100°C for 1-24 hours, monitoring by TLC or GC.[1] Causality Note: The C2 position is preferentially attacked due to the electron-withdrawing effect of the adjacent ester group, which stabilizes the SN2 transition state. The primary bromide at C4 is less reactive under these conditions.

  • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain crude 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester.

Protocol: Step 2 - Intramolecular Friedel-Crafts Cyclization

The second step involves a Lewis acid-catalyzed intramolecular cyclization to form the benzopyran ring system.

Reagents:

ReagentFunctionMoles (Equivalents)
4-bromo-2-(4-fluorophenoxy)butyrateSubstrate1.0
Aluminum Chloride (AlCl₃)Lewis Acid1.0 - 10.0
Sodium Chloride (optional)Co-catalyst/Flux0.5 - 5.0

Procedure:

  • Prepare a molten salt bath by heating a mixture of the inorganic salt (e.g., NaCl) and the Lewis acid (e.g., AlCl₃).[1]

  • Add the crude intermediate from Step 1 to the molten Lewis acid mixture.

  • Heat the reaction at a temperature between 20-200°C for 1-10 hours.[1] Causality Note: The Lewis acid coordinates to the terminal bromine, forming a potent electrophile (a developing carbocation). This electrophile is then attacked by the activated aromatic ring in an intramolecular Friedel-Crafts alkylation to form the six-membered ring.

  • Cool the reaction and carefully quench by pouring it onto ice water.

  • Extract the product with an organic solvent, wash, dry, and purify (typically by crystallization or chromatography) to obtain the final product.

Further Synthetic Applications

The unique structure of MDDB opens avenues for creating a variety of molecular scaffolds.

Synthesis of Azetidines and other N-Heterocycles

MDDB is a documented precursor for the synthesis of azetidine derivatives.[2] The general strategy involves a double nucleophilic substitution, where a primary amine can first displace the C2 bromide, followed by an intramolecular cyclization to displace the C4 bromide, forming the four-membered ring.

Additionally, reaction with sodium azide in DMF yields methyl 2-azido-4-bromobutyrate.[2] This azido-ester is a versatile intermediate itself, as the azide can be reduced to a primary amine, setting the stage for the synthesis of substituted prolines or other nitrogen-containing heterocycles.

Precursor for Substituted Amino Acids

The azido-bromo intermediate mentioned above is a direct precursor to 4-bromo-2-aminobutyric acid derivatives after reduction of the azide. This provides a pathway to non-proteinogenic amino acids, which are valuable in medicinal chemistry and peptide synthesis.[4][5][6]

Radical Reactions

Alkyl bromides are excellent substrates for radical reactions.[7][8] The C-Br bonds in MDDB can be homolytically cleaved using radical initiators (e.g., AIBN) or photolysis. This allows for radical-mediated additions to alkenes (Kharasch addition) or cyclization reactions, offering a complementary set of transformations to the ionic pathways described above.[9]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).

Conclusion

This compound is a quintessential example of a strategic synthetic intermediate. Its value lies not just in its structure, but in the predictable and controllable reactivity of its two distinct C-Br bonds. From the industrial-scale synthesis of pharmaceutical building blocks like the Nebivolol core to the laboratory preparation of novel heterocycles and amino acids, MDDB provides a reliable and versatile platform for molecular construction. The protocols and applications detailed herein serve as a robust starting point for researchers looking to leverage this powerful precursor in their synthetic campaigns.

References

step-by-step synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Step-by-Step Synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and well-documented synthetic pathway for obtaining 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, most notably the cardiovascular drug Nebivolol.[1][2] The protocol is designed for researchers, chemists, and professionals in drug development, providing a step-by-step methodology grounded in established chemical principles. The synthesis begins with the readily available starting material, 4-fluorophenol, and proceeds through a multi-step sequence involving a Fries rearrangement, a Claisen condensation/cyclization cascade, and a final catalytic hydrogenation. This document provides not only the procedural steps but also the underlying chemical logic, safety considerations, and methods for characterization, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, also known as 6-fluorochroman-2-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry. Its chiral enantiomers are critical for the synthesis of selective β-1 adrenergic receptor antagonists.[3] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable moiety in drug design.

The synthetic strategy outlined herein follows a convergent and logical pathway that is both scalable and utilizes readily available reagents.[1] The core of this process is the construction of the chromone ring system, which is subsequently reduced to the target chroman structure. This method is chosen for its reliability and the wealth of literature supporting its successful implementation.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages:

  • Part A: Construction of the Chromone Intermediate: Synthesis of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid from 4-fluorophenol.

  • Part B: Reduction to the Final Product: Catalytic hydrogenation of the chromone intermediate to yield the target 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Synthetic_Workflow cluster_0 Part A: Chromone Synthesis cluster_1 Part B: Reduction 4-Fluorophenol 4-Fluorophenol 4-Fluorophenyl acetate 4-Fluorophenyl acetate 4-Fluorophenol->4-Fluorophenyl acetate Acetylation (Acetic Anhydride) 4-Fluoro-2-acetylphenol 4-Fluoro-2-acetylphenol 4-Fluorophenyl acetate->4-Fluoro-2-acetylphenol Fries Rearrangement (AlCl3) Chromone_Intermediate 6-Fluoro-4-oxo-4H-1- benzopyran-2-carboxylic acid 4-Fluoro-2-acetylphenol->Chromone_Intermediate Condensation & Cyclization (Diethyl Oxalate) Final_Product 6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-carboxylic acid Chromone_Intermediate->Final_Product Catalytic Hydrogenation (H2, Pd/C)

Figure 1: Overall synthetic scheme for 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Materials and Equipment

Reagents and Chemicals Equipment
4-FluorophenolRound-bottom flasks
Acetic anhydrideReflux condenser
Anhydrous Aluminum Chloride (AlCl₃)Magnetic stirrer with heating mantle
Diethyl oxalateIce bath
Sodium metalAutoclave or high-pressure hydrogenation vessel
Absolute EthanolFiltration apparatus (Büchner funnel)
Hydrochloric Acid (HCl)Rotary evaporator
Palladium on Carbon (10% Pd/C)pH meter or pH paper
Glacial Acetic AcidStandard laboratory glassware
Toluene, Ethyl AcetateThin-Layer Chromatography (TLC) plates
Anhydrous Sodium SulfateNMR Spectrometer, IR Spectrometer, Mass Spectrometer

Experimental Protocols

Part A: Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (VI)

This intermediate is synthesized in a three-step sequence from 4-fluorophenol.[1]

Step 1: Acetylation of 4-Fluorophenol (I → II)

  • Causality: The phenolic hydroxyl group is acetylated to form an ester. This is a crucial preparatory step for the Fries rearrangement, which requires an acyl group to migrate to the aromatic ring.

  • Protocol:

    • To a stirred solution of 4-fluorophenol (1.0 eq) in a suitable solvent, add acetic anhydride (1.1 eq).

    • A catalytic amount of a strong acid (e.g., sulfuric acid) can be added to accelerate the reaction.

    • Heat the mixture gently under reflux for 1-2 hours.

    • Monitor the reaction completion using TLC.

    • After cooling, pour the reaction mixture into cold water to precipitate the product, 4-fluorophenyl acetate.

    • Filter the solid, wash with water until neutral, and dry.

Step 2: Fries Rearrangement of 4-Fluorophenyl Acetate (II → III)

  • Causality: This is an intramolecular Friedel-Crafts acylation. The Lewis acid, anhydrous aluminum chloride, coordinates to the carbonyl oxygen of the ester, facilitating the migration of the acetyl group to the ortho position of the phenolic ring to form 4-fluoro-2-acetylphenol.[1] This route often provides a higher yield than direct acylation of the phenol.[1]

  • Protocol:

    • In a flask equipped with a reflux condenser and a gas outlet, place anhydrous aluminum chloride (AlCl₃, approx. 2.5 eq).

    • Heat the AlCl₃ to approximately 120°C.

    • Slowly add 4-fluorophenyl acetate (1.0 eq) to the molten AlCl₃.

    • Increase the temperature to around 160°C and maintain for 30-60 minutes.

    • Cool the reaction mixture and carefully hydrolyze by adding crushed ice, followed by concentrated HCl.

    • The product, 4-fluoro-2-acetylphenol, can be isolated by steam distillation or solvent extraction (e.g., with toluene).

    • Purify the product by recrystallization.

Step 3: Condensation and Cyclization (III → VI)

  • Causality: This step involves a base-catalyzed Claisen condensation between the methyl ketone of 4-fluoro-2-acetylphenol and diethyl oxalate. The resulting intermediate undergoes an intramolecular cyclization followed by hydrolysis of the ester group in a one-pot reaction to form the stable chromone ring system.[1][4]

  • Protocol:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere.

    • To this solution, add a mixture of 4-fluoro-2-acetylphenol (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at a controlled temperature (e.g., 0-5°C).

    • After the addition is complete, allow the mixture to stir at room temperature overnight.

    • Heat the mixture to reflux for 2-3 hours to ensure completion of cyclization and hydrolysis.

    • Cool the mixture and pour it into a mixture of ice and concentrated HCl to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain crude 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (VI).

Part B: Catalytic Hydrogenation of Intermediate (VI → VII)
  • Causality: This is the final reduction step. The palladium on carbon catalyst facilitates the addition of hydrogen across both the double bond in the pyran ring and the C4-ketone. This reaction transforms the chromone into the desired chroman (dihydrobenzopyran) structure.[1][5]

  • Protocol:

    • In a high-pressure autoclave, charge the intermediate 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (VI) (1.0 eq), 10% Pd/C catalyst (typically 2-5% by weight of the substrate), and glacial acetic acid as the solvent.[5][6]

    • Seal the reactor and purge it with nitrogen gas to remove air.

    • Pressurize the reactor with hydrogen gas to 15-20 kg/cm ² (approx. 2.0 MPa).[5][6]

    • Heat the mixture to 75-80°C with vigorous stirring.[5]

    • Maintain the reaction for 30-35 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.[5]

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or aqueous solutions after pH adjustment) to yield pure 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (VII).[5]

Data Summary and Characterization

Reaction Parameters Table
Step Starting Material Key Reagents Solvent Temp. Approx. Yield
A1 4-FluorophenolAcetic anhydrideNeat or SolventRefluxHigh
A2 4-Fluorophenyl acetateAnhydrous AlCl₃Neat160°C~58%[1]
A3 4-Fluoro-2-acetylphenolDiethyl oxalate, NaEthanolRefluxGood
B Chromone Intermediate (VI)H₂, 10% Pd/CAcetic Acid75-80°C~90%[5]
Characterization

The structure of the final product and key intermediates should be confirmed using standard analytical techniques.

  • ¹H NMR: Confirms the proton environment. For the final product, characteristic signals include aromatic protons, a methine proton at the 2-position, and two sets of methylene protons in the dihydropyran ring.[5][7]

  • ¹³C NMR: Confirms the carbon skeleton.[5][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₀H₉FO₃, MW: 196.18 g/mol ).[5]

  • Infrared Spectroscopy (IR): Shows characteristic peaks for the carboxylic acid (O-H and C=O stretches) and C-F bond.[1]

Note on Asymmetric Synthesis

The protocol described yields a racemic mixture of (R)- and (S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. For pharmaceutical applications, obtaining a single enantiomer is often necessary.[2] This can be achieved through several methods:

  • Chiral Resolution: The racemic acid can be resolved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-α-methylbenzylamine, followed by separation and acidification.[9]

  • Asymmetric Synthesis: Developing a synthetic route that starts from a chiral precursor, such as D-mannitol or L-malic acid, can yield the desired enantiomer directly.[9]

Asymmetric_Approach cluster_0 Chiral Resolution Racemic Racemic Acid (R/S mixture) Amine + Chiral Amine (e.g., (R)-α-methylbenzylamine) Racemic->Amine Salts Diastereomeric Salts (R,R) and (S,R) Amine->Salts Separation Separation (Crystallization) Salts->Separation Enantiomers Pure (R) and (S) acids (after acidification) Separation->Enantiomers

Figure 2: Conceptual workflow for chiral resolution of the final product.

Conclusion

The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid via the multi-step conversion of 4-fluorophenol is a reliable and well-established method. The key transformations—Fries rearrangement, Claisen condensation/cyclization, and catalytic hydrogenation—are fundamental reactions in organic synthesis that provide a logical pathway to this valuable pharmaceutical intermediate. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently reproduce this synthesis in a laboratory setting.

References

Application Notes & Protocols for the Characterization of Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Methyl 2,4-dibromobutyrate is a significant organic intermediate, notably utilized in the synthesis of key components for cardiovascular drugs such as Nebivolol.[1] Its chemical structure, featuring two bromine atoms and a methyl ester functional group, necessitates rigorous analytical characterization to ensure purity, confirm identity, and understand its chemical behavior. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound, complete with detailed protocols and expert insights to ensure reliable and reproducible results in a research and development setting.

The structural formula of this compound is BrCH₂CH₂CHBrCOOCH₃.[2] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 70288-65-2[2]
Molecular Formula C₅H₈Br₂O₂[2]
Molecular Weight 259.92 g/mol [2]
Appearance Solid[2]
Density 1.840 g/mL at 20 °C[2][3][4]
Storage Temperature 2-8°C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectrum and Interpretation:

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
-COOCH₃~3.8Singlet3HProtons of the methyl ester group are in a distinct chemical environment and do not couple with other protons.
-CHBr-~4.4Triplet1HThe proton on the carbon bearing the bromine at position 2 is deshielded by the adjacent carbonyl and bromine. It will be split into a triplet by the two adjacent protons of the -CH₂- group.
-CH₂-~2.4-2.6Multiplet2HThese diastereotopic protons are coupled to the proton at position 2 (-CHBr-) and the protons at position 4 (-CH₂Br), resulting in a complex multiplet.
-CH₂Br~3.6Triplet2HThe protons on the carbon at position 4 are deshielded by the adjacent bromine atom and will be split into a triplet by the two protons of the adjacent -CH₂- group.
¹³C NMR Spectroscopy: Mapping the Carbon Framework

Principle: ¹³C NMR spectroscopy provides information about the number of chemically non-equivalent carbon atoms in a molecule.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Mode: Proton-decoupled.

  • Data Acquisition: A higher number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Spectrum and Interpretation:

CarbonChemical Shift (δ, ppm) (Predicted)Rationale
-C OOCH₃~170The carbonyl carbon of the ester group is highly deshielded.
-C HBr-~45-50The carbon atom bonded to the bromine at position 2 is deshielded.
-C H₂-~35-40The methylene carbon at position 3.
-C H₂Br~30-35The carbon atom bonded to the bromine at position 4.
-COOC H₃~53The carbon of the methyl ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Technique: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Expected Mass Spectrum and Interpretation:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance).

  • Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion.

    • m/z 258: [C₅H₈⁷⁹Br₂O₂]⁺

    • m/z 260: [C₅H₈⁷⁹Br⁸¹BrO₂]⁺ (most abundant in the cluster)

    • m/z 262: [C₅H₈⁸¹Br₂O₂]⁺

  • Key Fragments:

    • Loss of -OCH₃: [M - 31]⁺

    • Loss of -COOCH₃: [M - 59]⁺

    • Cleavage of C-Br bonds: Fragments corresponding to the loss of one or both bromine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~1740C=O stretchEster
~2950-3000C-H stretchAliphatic
~1440C-H bendCH₂ and CH₃
~1200-1250C-O stretchEster
~550-650C-Br stretchAlkyl bromide

Chromatographic Techniques: Purity Assessment and Separation

Chromatography is essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities.

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. It is an excellent method for determining the purity of thermally stable compounds like this compound.[2]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Detector: Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

  • Data Analysis: Purity is determined by the relative area of the main peak.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. It is a versatile technique that can be used for both purity assessment and preparative purification.

Protocol:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Instrument Setup:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

    • Detector: A UV detector (monitoring at a wavelength where the compound has some absorbance, likely below 220 nm) or a Mass Spectrometer (LC-MS).

  • Data Analysis: Purity is assessed by the peak area percentage.

Experimental Workflows

Workflow for Structural Confirmation

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Confirmation Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the structural confirmation of this compound.

Workflow for Purity Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Quantification & Purity Assessment Sample This compound GC Gas Chromatography (GC) Sample->GC HPLC HPLC Sample->HPLC Purity Purity Determination (%) GC->Purity HPLC->Purity

References

The Versatile Building Block: Methyl 2,4-Dibromobutyrate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures with therapeutic potential. Methyl 2,4-dibromobutyrate, a halogenated ester, has emerged as a valuable and versatile reagent, prized for its dual reactive centers that enable the construction of a variety of important scaffolds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed protocols and mechanistic insights.

The utility of this compound stems from the differential reactivity of its two bromine atoms, positioned at the α and γ carbons relative to the ester carbonyl. This bifunctionality allows for sequential nucleophilic substitutions, making it an ideal precursor for the synthesis of heterocyclic compounds, such as pyrrolidines, and for the formation of strained ring systems like cyclopropanes. This guide will explore its most prominent application in the synthesis of a key intermediate for the cardiovascular drug Nebivolol, and further detail its use in constructing other medicinally relevant structures.

Core Application: Synthesis of a Key Intermediate for Nebivolol

This compound is a crucial starting material in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the β-blocker Nebivolol.[1] Nebivolol is recognized for its high β1-selectivity and novel vasodilating properties, which are attributed to its unique stereochemistry. The synthesis of its benzopyran core is a critical step, and this compound provides an efficient pathway to this structure.

Reaction Pathway for Nebivolol Intermediate Synthesis

Nebivolol_Intermediate_Synthesis MDB This compound Intermediate1 Methyl 4-bromo-2-(4-fluorophenoxy)butanoate MDB->Intermediate1 Base (e.g., K2CO3) Solvent (e.g., DMF) PFP p-Fluorophenol PFP->Intermediate1 FinalProduct 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid Intermediate1->FinalProduct Heat LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->FinalProduct

Caption: Synthesis of a key Nebivolol intermediate.

Experimental Protocol: Two-Step Synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

This protocol is divided into two main steps: the initial nucleophilic substitution of the α-bromide followed by an intramolecular Friedel-Crafts alkylation.

Part 1: Synthesis of Methyl 4-bromo-2-(4-fluorophenoxy)butanoate

Rationale: This step involves the selective nucleophilic substitution of the more reactive α-bromine of this compound by the phenoxide ion of p-fluorophenol. The α-bromide is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent ester group, which stabilizes the transition state of the SN2 reaction. A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide.

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
p-Fluorophenol1.1 eqSlight excess to ensure complete reaction.
Potassium Carbonate (K₂CO₃)2.0 eqAnhydrous, acts as the base.
N,N-Dimethylformamide (DMF)5-10 volumesAnhydrous, polar aprotic solvent.
Reaction Temperature60-80 °C
Reaction Time4-6 hoursMonitor by TLC or LC-MS.

Procedure:

  • To a stirred solution of p-fluorophenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Heat the mixture to 60 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Slowly add this compound to the reaction mixture.

  • Maintain the temperature at 60-80 °C and monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Part 2: Intramolecular Friedel-Crafts Cyclization

Rationale: The second step is a Lewis acid-catalyzed intramolecular Friedel-Crafts alkylation. The Lewis acid (e.g., aluminum chloride) coordinates with the ester carbonyl, enhancing the electrophilicity of the carbon bearing the remaining bromine atom. This facilitates the electrophilic attack on the electron-rich aromatic ring, leading to the formation of the benzopyran ring system.

Reagent/ParameterQuantity/ValueNotes
Methyl 4-bromo-2-(4-fluorophenoxy)butanoate1.0 eqFrom Part 1.
Aluminum Chloride (AlCl₃)2.0-3.0 eqAnhydrous, Lewis acid catalyst.
SolventDichloromethane (DCM) or Dichloroethane (DCE)Anhydrous.
Reaction Temperature0 °C to refluxReaction is often started at a lower temperature.
Reaction Time2-4 hoursMonitor by TLC or LC-MS.

Procedure:

  • Dissolve the methyl 4-bromo-2-(4-fluorophenoxy)butanoate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

  • Slowly quench the reaction by the dropwise addition of water, followed by dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Expanding the Synthetic Utility: Construction of Other Medicinally Relevant Scaffolds

The bifunctional nature of this compound extends its applicability beyond the synthesis of Nebivolol intermediates. It serves as a valuable precursor for various heterocyclic and carbocyclic systems.

Synthesis of Substituted Pyrrolidines

The pyrrolidine ring is a common motif in many natural products and pharmaceuticals. This compound can be used to construct substituted pyrrolidines through a tandem SN2 reaction with primary amines.

Pyrrolidine_Synthesis MDB This compound Intermediate Methyl 4-bromo-2-(alkylamino)butanoate MDB->Intermediate Base (e.g., Et3N) Solvent (e.g., CH3CN) PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Intermediate Pyrrolidine Methyl 1-alkylpyrrolidine-2-carboxylate Intermediate->Pyrrolidine Intramolecular S_N2 Cyclization

Caption: General scheme for pyrrolidine synthesis.

Rationale: This protocol exemplifies the synthesis of a substituted pyrrolidine. The primary amine (benzylamine) first displaces the more reactive α-bromide of this compound. The resulting secondary amine then undergoes an intramolecular SN2 reaction, displacing the γ-bromide to form the five-membered pyrrolidine ring. A non-nucleophilic base is used to neutralize the HBr generated in the first step.

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Benzylamine1.1 eq
Triethylamine (Et₃N)2.2 eqNon-nucleophilic base.
Acetonitrile (CH₃CN)10 volumesAnhydrous, polar aprotic solvent.
Reaction TemperatureReflux
Reaction Time12-24 hoursMonitor by TLC or LC-MS.

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add benzylamine and triethylamine.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 1-benzylpyrrolidine-2-carboxylate.

Synthesis of Cyclopropane Derivatives

This compound can also be employed in the synthesis of cyclopropane rings, which are of interest in medicinal chemistry due to their unique conformational properties and metabolic stability. The formation of the cyclopropane ring from this precursor typically involves a base-mediated intramolecular cyclization.

Cyclopropane_Synthesis MDB This compound Enolate Intermediate Enolate MDB->Enolate Deprotonation at α-carbon Base Strong, non-nucleophilic base (e.g., LDA, NaH) Base->Enolate Cyclopropane Methyl 2-bromocyclopropanecarboxylate Enolate->Cyclopropane Intramolecular S_N2 Cyclization

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in Methyl 2,4-dibromobutyrate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,4-dibromobutyrate is a highly versatile bifunctional reagent, prized in organic synthesis for its capacity to introduce a four-carbon chain with reactive handles at both the C2 and C4 positions. Its application is prominent in the synthesis of complex molecules, including key pharmaceutical intermediates like that for Nebivolol[1]. However, the very features that make this molecule valuable—two distinct bromide leaving groups and an ester moiety—also create a landscape of potential, and often undesired, side reactions.

This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this compound. We will move beyond simple procedural descriptions to explain the mechanistic origins of common side products and provide actionable, field-tested troubleshooting strategies to optimize your reaction outcomes.

Troubleshooting Guide & FAQs

Question 1: My reaction is producing significant amounts of unsaturated byproducts, such as methyl 4-bromo-2-butenoate or methyl 2-bromo-3-butenoate. What is causing this and how can I prevent it?

Answer:

The formation of unsaturated esters is a classic example of a competing elimination reaction, specifically a dehydrohalogenation. This occurs when the base used in your reaction acts as a proton acceptor rather than a nucleophile, abstracting a proton from a carbon adjacent to one of the C-Br bonds. This process is typically a bimolecular elimination (E2) mechanism.[2][3]

Mechanistic Insight: this compound has two primary sites for elimination:

  • C2/C3 Elimination: A base can abstract a proton from C3, leading to the elimination of the bromide at C2 and forming the C2-C3 double bond (methyl 4-bromo-2-butenoate).

  • C3/C4 Elimination: Abstraction of a proton from C3 can also lead to elimination of the C4 bromide, forming the C3-C4 double bond (methyl 2-bromo-3-butenoate).

The E2 pathway is favored by strong, sterically hindered bases and higher temperatures, as these conditions increase the rate of proton abstraction relative to nucleophilic attack (SN2).[4]

Troubleshooting Protocol: Minimizing Elimination

  • Base Selection: Switch to a less-hindered, "softer" base that is more nucleophilic than basic. For example, instead of potassium tert-butoxide, consider using potassium carbonate or an organic amine base like triethylamine if compatible with your reaction.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at 0°C or even -78°C and slowly warming to room temperature can dramatically favor the desired substitution pathway.

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but leave the anion relatively "naked" and highly nucleophilic, favoring the SN2 reaction over E2.[5]

Data Summary: Favoring Substitution (SN2) over Elimination (E2)

ParameterCondition to Favor SN2 (Desired)Condition to Favor E2 (Side Product)Rationale
Base Weakly basic, highly nucleophilic (e.g., K2CO3, NaN3, R-SNa)Strongly basic, sterically hindered (e.g., t-BuOK, DBU)Hindered bases are poor nucleophiles but efficient proton abstractors.[2][4]
Temperature Low (e.g., 0°C to RT)High (e.g., Reflux)Elimination has a higher activation energy; lower temperatures suppress it more effectively.
Solvent Polar aprotic (e.g., DMF, DMSO)Protic or non-polarPolar aprotic solvents enhance nucleophilicity, promoting SN2.[5]
Substrate Primary halide (C4) is more reactive in SN2 than the secondary halide (C2).Secondary halide (C2) is more prone to elimination than the primary halide.[6]Steric hindrance around the secondary C2-Br bond makes E2 more competitive.[6]

Diagram: Competing SN2 vs. E2 Pathways

G cluster_start Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactants This compound + Base/Nucleophile (Nu:⁻) SN2 Desired Substitution Product (e.g., at C4) Reactants->SN2 Low Temp Weak, Nucleophilic Base Polar Aprotic Solvent E2 Elimination Side Product (Unsaturated Ester) Reactants->E2 High Temp Strong, Hindered Base

Caption: Logical flow for minimizing elimination side products.

Question 2: My mass spectrometry results show an unexpected product with a mass corresponding to the loss of HBr, but it's not an unsaturated ester. Could it be a cyclopropane derivative?

Answer:

Yes, this is a very likely possibility. The formation of methyl 1-bromo-cyclopropane-1-carboxylate is a known intramolecular cyclization side reaction. This occurs when a strong, non-nucleophilic base deprotonates the carbon at the C2 position (the α-carbon), which is acidic due to the adjacent electron-withdrawing ester group. The resulting carbanion (enolate) then acts as an internal nucleophile, attacking the C4 carbon and displacing the primary bromide.

Mechanistic Insight: This intramolecular SN2 reaction is rapid and often irreversible. It is most commonly observed when using very strong, hindered bases like Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), or Potassium Hexamethyldisilazide (KHMDS), as their primary function is deprotonation rather than nucleophilic attack on the carbon-bromine bond.

Troubleshooting Protocol: Avoiding Intramolecular Cyclization

  • Avoid Excessively Strong/Hindered Bases: If your desired reaction is a substitution with an external nucleophile, avoid bases like LDA or NaH. Choose a base that is just strong enough to deprotonate your nucleophile but not the α-carbon of the ester.

  • Order of Addition: If you must use a strong base, a revised order of addition can suppress the side reaction. First, generate your desired nucleophile by reacting it with the strong base. Then, add the this compound solution dropwise to the pre-formed nucleophile at low temperature. This ensures the dibromoester is always present in low concentration relative to the desired nucleophile, favoring the intermolecular reaction.

Diagram: Intramolecular Cyclization Mechanism

G Start This compound Enolate α-Carbon Deprotonation (Enolate Formation) Start->Enolate Strong, Hindered Base (e.g., LDA, NaH) Cyclization Intramolecular SN2 Attack Enolate->Cyclization C2 carbanion attacks C4 Product Methyl 1-bromocyclopropane-1-carboxylate (Side Product) Cyclization->Product Bromide displaced

Caption: Pathway for the formation of a cyclopropane side product.

Question 3: My reaction yield is low, and I'm isolating 2,4-dibromobutyric acid. What is causing this hydrolysis?

Answer:

The presence of 2,4-dibromobutyric acid indicates that the methyl ester is being hydrolyzed. This reaction can be catalyzed by either acid or base and requires a source of water.[7][8]

Mechanistic Insight:

  • Base-Catalyzed Hydrolysis (Saponification): If your reaction conditions are basic and contain trace amounts of water, hydroxide ions can attack the electrophilic carbonyl carbon of the ester. This is often irreversible if the resulting carboxylic acid is deprotonated by the base.[7]

  • Acid-Catalyzed Hydrolysis: Trace acid and water can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Dry Your Solvents: Ensure all solvents are rigorously dried before use. Standard procedures like distillation from a suitable drying agent or passing the solvent through an activated alumina column are recommended.

  • Dry Your Glassware: Oven-dry all glassware and cool it under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.

  • Use Anhydrous Reagents: Use freshly opened bottles of anhydrous reagents or dry them according to established procedures. Hygroscopic reagents (e.g., certain bases or salts) are common sources of water.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric moisture from entering the reaction vessel.

Question 4: I am attempting a monosubstitution reaction with a nucleophile, but I am getting significant amounts of a disubstituted product. How can I improve the selectivity for monosubstitution?

Answer:

This is a common challenge due to the presence of two reactive C-Br bonds. The key to achieving monosubstitution lies in exploiting the differential reactivity of the primary (C4) and secondary (C2) bromides. The C4-Br bond is on a primary carbon and is significantly more reactive towards SN2 substitution than the C2-Br bond, which is on a more sterically hindered secondary carbon.[6]

Troubleshooting Protocol: Maximizing Monosubstitution at C4

  • Control Stoichiometry: Use a slight excess of this compound relative to your nucleophile (e.g., 1.1 to 1.2 equivalents). This ensures the nucleophile is the limiting reagent and is consumed before significant disubstitution can occur.

  • Lower the Temperature: As with minimizing elimination, lower temperatures (e.g., 0°C or below) will increase the selectivity of the reaction, as the activation energy for substitution at the more hindered C2 position is higher.

  • Reverse Addition: Add the nucleophile solution slowly to the solution of this compound. This maintains a low concentration of the nucleophile, further disfavoring a second substitution event.

  • Monitor the Reaction: Closely monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the starting nucleophile has been consumed to prevent the monosubstituted product from reacting further.

Workflow: Troubleshooting Unexpected Reaction Outcomes

G Start Reaction with Methyl 2,4-dibromobutyrate Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis Unsaturated Unsaturated Ester Detected? (Elimination Product) Analysis->Unsaturated Cyclic Cyclopropane Detected? (Cyclization Product) Unsaturated->Cyclic No Action_Elim Reduce Temp Use Weaker Base Unsaturated->Action_Elim Yes Hydrolyzed Carboxylic Acid Detected? (Hydrolysis Product) Cyclic->Hydrolyzed No Action_Cyclic Use Weaker Base Change Addition Order Cyclic->Action_Cyclic Yes Disubstituted Disubstituted Product? (Over-reaction) Hydrolyzed->Disubstituted No Action_Hydro Ensure Anhydrous Conditions Hydrolyzed->Action_Hydro Yes Action_Di Control Stoichiometry Reduce Temp Disubstituted->Action_Di Yes Success Optimized Reaction Disubstituted->Success No Action_Elim->Success Action_Cyclic->Success Action_Hydro->Success Action_Di->Success

Caption: A systematic workflow for diagnosing and solving common side reactions.

References

Technical Support Center: Purification of Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2,4-dibromobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate. Our focus is to bridge the gap between theoretical knowledge and practical application, ensuring you can achieve the desired purity for your downstream applications.

Introduction to this compound and its Purification Challenges

This compound is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. Its bifunctional nature, containing both an ester and two bromine atoms at different positions, makes it a versatile reagent. However, this reactivity also presents challenges in its purification. The presence of multiple reactive sites makes the molecule susceptible to degradation under certain conditions, and its synthesis can lead to a range of impurities that must be carefully removed.

A notable discrepancy exists in the reported physical state of this compound. While some suppliers list it as a solid, synthetic procedures often describe it as a pale yellow liquid[1]. This suggests that its melting point is close to ambient temperature, and minor impurities can significantly affect its physical state. This guide will address purification strategies for both liquid and solid forms of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on its synthesis from γ-butyrolactone, common impurities may include:

  • Unreacted starting materials: Residual γ-butyrolactone.

  • Monobrominated species: Methyl 2-bromobutyrate or Methyl 4-bromobutyrate.

  • Over-brominated byproducts: Tribrominated species.

  • Solvent residues: From the workup and extraction steps (e.g., dichloromethane, methanol)[1].

  • Acidic impurities: Residual sulfuric acid or hydrobromic acid from the synthesis.

  • Hydrolysis products: 2,4-dibromobutyric acid, if the ester is exposed to moisture.

Q2: My purified this compound is a yellow to brown color. What causes this and how can I remove it?

A2: The coloration is often due to trace amounts of residual bromine or iodine (if present as an impurity in the bromine source) or degradation products. These colored impurities can sometimes be removed by washing the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate before distillation or chromatography.

Q3: Can I use silica gel chromatography to purify this compound?

A3: Yes, but with caution. α-Bromo esters can be sensitive to the acidic nature of silica gel, potentially leading to degradation. It is advisable to first perform a small-scale stability test on a TLC plate. If degradation is observed (streaking or appearance of new spots), consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.

Q4: What is the best method to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any structural isomers or byproducts.

  • Thin Layer Chromatography (TLC): As a quick and simple method to check for the presence of impurities.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low yield after distillation - Product decomposition at high temperatures.- Inefficient fraction collection.- Leaks in the vacuum system.- Use a high-vacuum pump to lower the boiling point.- Ensure the distillation apparatus is well-insulated.- Collect fractions carefully, monitoring the temperature closely.- Check all joints and seals for leaks.
Product co-elutes with impurities during column chromatography - Inappropriate solvent system.- Column overloading.- Poor column packing.- Optimize the solvent system using TLC to achieve better separation.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any channels.
Formation of an oil during recrystallization - The solution is supersaturated.- The cooling process is too rapid.- Reheat the solution to dissolve the oil and add a small amount of the "good" solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystal formation after cooling - The solution is not sufficiently saturated.- Insufficient cooling.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature using an ice-salt bath or a freezer.
Product appears to be degrading on the TLC plate - The compound is sensitive to the acidic nature of the silica gel.- Use TLC plates with a neutral adsorbent (e.g., alumina).- Add a small amount of a neutralizer like triethylamine to the eluent.

Purification Workflow Diagram

PurificationWorkflow cluster_pre_purification Pre-Purification cluster_purification_methods Purification Methods cluster_post_purification Analysis & Storage crude_product Crude Methyl 2,4-dibromobutyrate workup Aqueous Workup (e.g., NaHCO3 wash) crude_product->workup Neutralize acid drying Drying (e.g., Na2SO4) workup->drying Remove water distillation Vacuum Distillation drying->distillation For thermally stable compounds chromatography Column Chromatography drying->chromatography For complex mixtures or thermally sensitive compounds recrystallization Recrystallization drying->recrystallization If compound is solid at room temperature purity_analysis Purity Analysis (GC-MS, NMR) distillation->purity_analysis chromatography->purity_analysis recrystallization->purity_analysis storage Storage (2-8°C, inert atm.) purity_analysis->storage

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Method 1: Vacuum Distillation

Rationale: Distillation is a suitable method for separating liquids with different boiling points. For thermally sensitive compounds like this compound, vacuum distillation is employed to lower the boiling point and prevent decomposition.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, and a receiving flask. Use high-vacuum grease on all ground-glass joints to ensure a good seal. The use of a fractionating column packed with inert materials like glass beads or Raschig rings can improve separation efficiency[2][3].

  • Charging the Flask: To a round-bottom flask, add the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached, gradually heat the flask using a heating mantle or an oil bath.

  • Fraction Collection: Collect any low-boiling impurities as the first fraction. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound.

  • Completion: Once the main fraction has been collected and the temperature begins to drop, stop the heating and carefully release the vacuum.

Method 2: Column Chromatography

Rationale: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with polarities different from the desired product.

Protocol:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for esters is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product spot.

  • Column Packing: Pack a glass column with silica gel (or neutral alumina if the compound is acid-sensitive) using the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Method 3: Recrystallization

Rationale: Recrystallization is an effective method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As the solution cools, the pure compound crystallizes out, leaving impurities in the mother liquor.

Protocol:

  • Solvent Selection: Since this compound has ester functionality, solvents like ethanol, or mixed solvent systems such as hexane/ethyl acetate or hexane/acetone could be suitable[4]. Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. For a mixed-solvent recrystallization, dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy[5][6].

Quantitative Data Summary

Property Value Source
Molecular Formula C₅H₈Br₂O₂[7]
Molecular Weight 259.92 g/mol
Density 1.840 g/mL at 20 °C
Physical Form Solid or pale yellow liquid[1]
Storage Temperature 2-8°C

References

Technical Support Center: Troubleshooting Reactions with Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 2,4-dibromobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile bifunctional reagent. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

This compound (BrCH₂CH₂CHBrCOOCH₃) is a valuable building block in organic synthesis, notably in the creation of heterocyclic compounds and as a key intermediate for pharmaceuticals like Nebivolol.[1] Its structure features two distinct electrophilic centers: a primary bromide (C4) and a secondary bromide (C2) adjacent to an ester group. This duality, while offering synthetic flexibility, can also lead to challenges such as low yields, poor selectivity, and unexpected side reactions. This guide will help you diagnose and resolve these common issues.

Section 1: Troubleshooting Guide for Failed Reactions

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for identifying the root cause and implementing effective solutions.

Q1: My reaction shows low or no conversion of the starting nucleophile. What are the likely causes and how can I fix it?

A1: Low or no conversion is one of the most common issues and typically points to problems with reaction conditions or reagent quality.

Potential Causes & Solutions:

  • Poor Reagent Quality: this compound can degrade over time, especially if not stored correctly. It should be kept in a tightly sealed container at 2-8°C.[2]

    • Troubleshooting Protocol: Verify the purity of your this compound using ¹H NMR or GC. If degradation is suspected, purify the reagent by vacuum distillation or acquire a new batch from a reputable supplier.[3][4][]

  • Insufficient Base Strength or Stoichiometry: Many reactions involving this reagent, such as O-alkylation or N-alkylation, require a base to deprotonate the nucleophile.[1] If the base is too weak or used in insufficient quantity, the nucleophile will not be activated.

    • Troubleshooting Protocol: Ensure your base is sufficiently strong to deprotonate your nucleophile (e.g., for a phenol, a carbonate base like K₂CO₃ is often sufficient; for less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be needed).[1] Use at least a stoichiometric equivalent of the base. Ensure the base is dry and of high purity.

  • Suboptimal Reaction Temperature: Nucleophilic substitution reactions are temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions like elimination or reagent decomposition.[1]

    • Troubleshooting Protocol: If conversion is low, try incrementally increasing the reaction temperature in 10°C intervals while monitoring the reaction closely by TLC or GC. The optimal temperature range for substitutions on this substrate is often between room temperature and 80°C, depending on the nucleophile and solvent.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in influencing reaction kinetics. Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

    • Troubleshooting Protocol: Switch to a high-quality, anhydrous polar aprotic solvent. See the table below for guidance.

Table 1: Recommended Solvents and Bases for Nucleophilic Substitution
SolventBase ExamplesAdvantagesDisadvantages
Acetone K₂CO₃, Cs₂CO₃Good solvating power, easy to remove. Often used for alkylating phenols.[1]Lower boiling point limits reaction temperature.
DMF NaH, K₂CO₃High boiling point, excellent for dissolving a wide range of reagents.Can be difficult to remove completely; potential for decomposition at high temperatures.
Acetonitrile (ACN) K₂CO₃, Et₃NHigher boiling point than acetone, relatively inert.Can be susceptible to hydrolysis under strong basic conditions.
THF NaH, LiHMDSGood for reactions requiring strong, non-nucleophilic bases.Lower boiling point; must be rigorously dried.
Q2: My reaction is messy, yielding a mixture of mono- and di-substituted products. How can I improve selectivity?

A2: Achieving selectivity between the two bromide positions is a central challenge. The C2 bromide is sterically more hindered but is activated by the adjacent ester group, while the C4 bromide is a less-hindered primary halide.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of this compound will favor mono-substitution, while an excess of the nucleophile will drive the reaction towards di-substitution.

    • Troubleshooting Protocol:

      • For Mono-substitution: Use a slight excess (1.1-1.5 equivalents) of this compound relative to your nucleophile. Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.

      • For Di-substitution: Use an excess of the nucleophile (≥2.2 equivalents) and a sufficient amount of base (≥2.2 equivalents) to ensure both substitutions can proceed.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures will generally favor the formation of the thermodynamically more stable di-substituted product.

    • Troubleshooting Protocol: Monitor the reaction frequently (e.g., every 30-60 minutes). Stop the reaction as soon as the desired mono-substituted product is maximized and before significant di-substitution occurs. Consider running the reaction at a lower temperature to exploit potential kinetic differences in reactivity between the two positions.

Diagram 1: General Reactivity Pathways

This diagram illustrates the primary reaction pathways available to this compound, highlighting the competitive nature of the reactions.

G MDB This compound Mono_C2 Mono-substitution at C2 MDB->Mono_C2 Attack at C2 (α-position) Mono_C4 Mono-substitution at C4 MDB->Mono_C4 Attack at C4 (primary position) Nuc Nucleophile (Nu:⁻) DiSub Di-substitution Mono_C2->DiSub Second Substitution Mono_C4->DiSub Second Substitution Cyclized Intramolecular Cyclization Mono_C4->Cyclized

Caption: Potential reaction pathways for this compound.

Q3: My main product appears to be from intramolecular cyclization, not intermolecular substitution. Why is this happening?

A3: If your nucleophile attacks at the C4 position, the resulting intermediate contains a nucleophilic center that can attack the C2 position, leading to the formation of a five-membered ring (often a proline derivative).

Potential Causes & Solutions:

  • Reaction Conditions Favoring Cyclization: High dilution can favor intramolecular reactions over intermolecular ones. Certain bases can also promote the cyclization of the intermediate.

    • Troubleshooting Protocol:

      • Increase Concentration: Run the reaction at a higher concentration to favor the desired intermolecular reaction.

      • Choice of Base: A bulky, non-nucleophilic base may deprotonate the initial adduct without facilitating the subsequent cyclization.

      • Temperature Control: Cyclization may have a different activation energy than the second intermolecular substitution. Experiment with different temperatures to disfavor the cyclization pathway.

  • Nature of the Nucleophile: Nucleophiles that remain nucleophilic after the first substitution are prone to cyclization.

    • Troubleshooting Protocol: If possible, consider a protecting group strategy. Protect the nucleophilic center that would participate in cyclization, perform the intermolecular substitution, and then deprotect in a subsequent step.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage and handling are crucial for maintaining the reagent's integrity.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[2] The area should be dry and well-ventilated.[6] Avoid direct sunlight and heat sources.[7]

  • Handling: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Always handle it in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

Q2: How can I effectively monitor the progress of my reaction?

A2: Regular monitoring is key to achieving optimal results. A combination of techniques is often most effective.

Table 2: Analytical Techniques for Reaction Monitoring
TechniqueApplication & ProcedureAdvantagesDisadvantages
TLC Quickly visualize the consumption of starting materials and the formation of products. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) and stain (e.g., KMnO₄ or vanillin).Fast, inexpensive, requires minimal sample.Not quantitative, may have co-eluting spots.
GC/GC-MS Ideal for volatile compounds. A small aliquot is quenched, diluted, and injected. GC can quantify components, while GC-MS confirms their identity by mass.[1]Highly sensitive, quantitative, provides molecular weight information (MS).Not suitable for non-volatile or thermally labile compounds.
HPLC Excellent for quantitative analysis of a wide range of compounds. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.Highly accurate and reproducible for quantification.[9]Can be time-consuming, requires method development.
NMR Provides detailed structural information. A small aliquot of the reaction mixture can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent (e.g., CDCl₃).Provides unambiguous structural confirmation of products and intermediates.[10]Low sensitivity, requires higher sample concentration, can be complex to interpret with mixtures.
Q3: What purification techniques are most suitable for products derived from this reagent?

A3: The choice of purification method depends on the properties of your product.

  • Aqueous Workup/Extraction: After the reaction, a standard aqueous workup is often necessary to remove inorganic salts and water-soluble reagents (like DMF). The organic product is extracted into a suitable solvent like ethyl acetate or dichloromethane.[1]

  • Column Chromatography: This is the most common method for separating complex mixtures. Silica gel is typically used as the stationary phase with a gradient of solvents (e.g., hexanes and ethyl acetate) to elute the components based on polarity.

  • Distillation: If your product is a thermally stable liquid with a boiling point significantly different from impurities, vacuum distillation can be a highly effective purification method.[1]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.[11]

Q4: Are there any known chemical incompatibilities I should be aware of?

A4: Yes. This compound should not be mixed with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[12]

  • Strong Bases: Can promote elimination (E2) reactions or rapid, uncontrolled substitution.[12] It is crucial to add the reagent to a solution containing the base, not the other way around, to control the reaction.

Diagram 2: Logical Troubleshooting Workflow

This flowchart provides a step-by-step guide for diagnosing a failed reaction.

G start Reaction Failed (Low Yield / Wrong Product) check_reagents Step 1: Verify Reagents - Purity of MDB? - Nucleophile purity? - Solvent anhydrous? - Base activity? start->check_reagents check_conditions Step 2: Analyze Conditions - Correct stoichiometry? - Optimal temperature? - Appropriate solvent? - Sufficient reaction time? check_reagents->check_conditions Reagents OK solution_reagents Action: Purify or Replace Defective Reagent check_reagents->solution_reagents Reagent Issue Found analyze_byproducts Step 3: Identify Byproducts (Use GC-MS, LC-MS, NMR) - Elimination product? - Cyclized product? - Di-substituted product? check_conditions->analyze_byproducts Conditions OK solution_conditions Action: Optimize Conditions (Temp, Time, Stoichiometry) check_conditions->solution_conditions Condition Issue Found solution_byproducts Action: Modify Strategy (Change base/solvent, use protecting group) analyze_byproducts->solution_byproducts end Successful Reaction solution_reagents->end solution_conditions->end solution_byproducts->end

Caption: A systematic workflow for troubleshooting failed reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2,4-dibromobutyrate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the reaction's nuances. Our goal is to empower you to not only replicate a synthesis but to understand, troubleshoot, and optimize it for yield, purity, and scalability.

This compound is a key building block, notably in the synthesis of cardiovascular drugs like Nebivolol.[1] Its bifunctional nature, possessing two bromine atoms at distinct positions, makes it a versatile synthon. However, its preparation is not without challenges, from controlling exothermic reactions to minimizing byproduct formation. This guide, presented in a practical question-and-answer format, addresses the common hurdles you may encounter.

Optimized Synthesis Protocol: From γ-Butyrolactone

The most reliable and scalable approach for synthesizing this compound begins with the ring-opening of γ-butyrolactone. The following protocol is a baseline for optimization and troubleshooting.

Experimental Protocol: Ring-Opening and Esterification
  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, heating mantle, dropping funnel, and a condenser, dissolve red phosphorus (0.023 equivalents relative to γ-butyrolactone) in γ-butyrolactone (1.0 eq).

  • Initiation: Heat the stirred mixture to 100°C.

  • Bromination: Begin the dropwise addition of liquid bromine (1.005 eq) to the heated mixture. The rate of addition should be carefully controlled to maintain the reaction temperature and manage the exotherm.

  • Reaction Monitoring: After the complete addition of bromine, maintain the temperature and monitor the reaction's progress by Gas Chromatography (GC) until the consumption of the starting material is complete.

  • Esterification: Cool the reaction mixture to 10°C using an ice bath. Carefully add methanol (~2 volumes relative to γ-butyrolactone) followed by a catalytic amount of concentrated sulfuric acid (~0.004 volumes).

  • Overnight Reaction: Allow the mixture to stir at room temperature overnight to ensure complete esterification.

  • Workup:

    • Carefully neutralize the mixture by adding a saturated sodium bicarbonate solution until the pH is neutral.

    • Extract the product into an organic solvent, such as dichloromethane.

    • Dry the combined organic phases over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product should be purified by vacuum distillation to yield this compound as a pale yellow liquid.[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Question: My reaction yield is significantly lower than the reported 75-80%. What are the likely causes and how can I fix this?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.

  • Incomplete Reaction: The primary suspect is an incomplete reaction during either the bromination or esterification step.

    • Causality: The conversion of γ-butyrolactone requires sufficient thermal energy and reaction time. The in situ formation of PBr₃ from red phosphorus and bromine is temperature-dependent. Similarly, the acid-catalyzed esterification is an equilibrium-driven process that requires time to complete.

    • Solution:

      • Verify Temperature: Ensure your reaction temperature reaches and is maintained at 100°C during the bromine addition.[1] Use a calibrated thermometer placed directly in the reaction mixture.

      • Monitor with GC: Do not proceed to the esterification step until GC analysis confirms the complete disappearance of the γ-butyrolactone starting material.[1]

      • Esterification Time: Allow the room temperature esterification to proceed for at least 12-16 hours (overnight) to ensure it reaches completion.

  • Reagent Quality and Stoichiometry:

    • Causality: The presence of moisture can hydrolyze the acyl bromide intermediate back to the carboxylic acid, which is less reactive in the subsequent esterification. An incorrect stoichiometry of bromine can lead to incomplete conversion or the formation of poly-brominated byproducts.

    • Solution:

      • Use Anhydrous Reagents: Ensure your γ-butyrolactone and methanol are of high purity and low water content.

      • Accurate Stoichiometry: Carefully measure all reagents. While a slight excess of bromine is used to drive the reaction, a large excess can lead to side reactions.

  • Losses During Workup:

    • Causality: The product can be lost during neutralization and extraction if emulsions form or if the pH is not carefully controlled.

    • Solution:

      • Careful Neutralization: Add the sodium bicarbonate solution slowly and with vigorous stirring to avoid a violent release of CO₂ and potential loss of material. Cool the mixture in an ice bath during neutralization.

      • Thorough Extraction: Perform multiple extractions (at least 3) with dichloromethane to ensure complete recovery of the product from the aqueous layer.

Question: My final product is a dark brown oil, and purification by distillation is difficult. What's happening?

Answer: A dark coloration typically indicates the presence of impurities from side reactions or decomposition, often involving residual bromine.

  • Presence of Excess Bromine (I₂):

    • Causality: Elemental bromine is a strong oxidizing agent and is intensely colored. Even trace amounts can impart a significant color to the final product.

    • Solution: During the workup, after neutralization, add a small amount of a saturated sodium thiosulfate or sodium bisulfite solution. This will quench any unreacted bromine, converting it to colorless bromide ions (Br⁻).

  • Thermal Decomposition:

    • Causality: Alkyl halides, particularly dibrominated compounds, can be susceptible to thermal decomposition at high temperatures, leading to the formation of colored, often polymeric, byproducts.

    • Solution:

      • Use Vacuum Distillation: Do not attempt to distill this compound at atmospheric pressure. Use a high-vacuum pump to lower the boiling point and minimize the risk of decomposition.

      • Control Pot Temperature: During distillation, use an oil bath and keep the pot temperature as low as possible to achieve a steady distillation rate.

Question: My NMR analysis shows a mixture of isomers. I see signals for both this compound and Methyl 2,3-dibromobutyrate. Why?

Answer: The formation of the 2,3-dibromo isomer is a classic side reaction that points to an alternative reaction pathway competing with the desired lactone ring-opening.

  • Mechanism of Side Reaction:

    • Causality: This side product can arise if an unsaturated intermediate, such as methyl crotonate (methyl 2-butenoate) or methyl vinylacetate, is formed under the reaction conditions. These alkenes will then undergo electrophilic addition of bromine across the double bond, leading to the 2,3-dibrominated product.[2][3] The formation of such unsaturated species can be promoted by high temperatures and acidic conditions.

    • Solution:

      • Strict Temperature Control: Avoid overheating the reaction mixture, especially after the addition of sulfuric acid. The initial high temperature is for the ring-opening, but prolonged heating under acidic conditions can promote elimination reactions.

      • Order of Addition: Follow the protocol precisely. The esterification with methanol and sulfuric acid should only be performed after the initial bromination is complete and the reaction has been cooled.[1] Adding the acid at high temperatures with bromine present is more likely to generate byproducts.

Troubleshooting Workflow Diagram

start Problem Encountered q1 Low Yield? start->q1 q2 Dark Product? start->q2 q3 Isomer Impurity? start->q3 sub_q1 Incomplete Reaction? q1->sub_q1 Yes sub_q2 Reagent/Workup Issue? q1->sub_q2 No sub_q3 Excess Bromine? q2->sub_q3 Yes sub_q4 Thermal Decomposition? q2->sub_q4 No sol5 Control Temperature Strictly Ensure Correct Order of Addition Cool Before Adding H2SO4 q3->sol5 Yes sol1 Verify Temp (100°C) Monitor by GC Extend Esterification Time sub_q1->sol1 Yes sol2 Use Anhydrous Reagents Verify Stoichiometry Perform Multiple Extractions sub_q2->sol2 Yes sol3 Quench with Na2S2O3 during workup sub_q3->sol3 Yes sol4 Use High Vacuum for Distillation Keep Pot Temp Low sub_q4->sol4 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Question: What is the role of red phosphorus in this reaction?

Answer: Red phosphorus is not a direct catalyst but a reagent used to generate the true catalytic species, phosphorus tribromide (PBr₃), in situ. Elemental bromine reacts with red phosphorus in a highly exothermic reaction (2P + 3Br₂ → 2PBr₃). The PBr₃ then acts as a classic reagent to convert the carboxylic acid functionality (formed upon ring-opening of the lactone) into an acyl bromide. This acyl bromide is much more susceptible to nucleophilic attack by the bromide ion at the 4-position.

Question: What are the primary safety concerns when running this reaction?

Answer:

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, splash goggles, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate) readily available.

  • Exothermic Reaction: The reaction between red phosphorus and bromine, as well as the initial ring-opening, can be highly exothermic. Adding the bromine slowly and with efficient stirring and temperature monitoring is critical to prevent a runaway reaction.

  • Pressure Buildup: Hydrogen bromide (HBr) gas can be evolved as a byproduct. The reaction should be performed in an open or vented system (e.g., with a condenser open to a bubbler or a drying tube) to avoid pressure buildup.

Question: Can I use other brominating agents instead of Br₂/P(red)?

Answer: While other brominating agents exist, the Br₂/P(red) system is particularly effective for this specific transformation from a lactone. Using reagents like N-Bromosuccinimide (NBS) is typically employed for allylic or benzylic bromination via a radical mechanism and would not be effective for this ring-opening reaction.[4] The Hunsdiecker reaction is a decarboxylative bromination and is not applicable here as it would shorten the carbon chain.[5][6] For this specific product, the established γ-butyrolactone ring-opening method is the most direct and highest-yielding approach.[1]

Reaction Pathway Overview

cluster_0 In Situ Catalyst Formation cluster_1 Ring-Opening & Bromination cluster_2 Esterification P Red Phosphorus PBr3 PBr₃ (active catalyst) P->PBr3 Br2_1 Bromine (Br₂) Br2_1->PBr3 GBL γ-Butyrolactone Intermediate Acyl Bromide Intermediate GBL->Intermediate PBr₃, 100°C Product_Acid 2,4-Dibromobutyric Acid Intermediate->Product_Acid Br⁻ Final_Product This compound Product_Acid->Final_Product MeOH Methanol (CH₃OH) MeOH->Final_Product H2SO4 H₂SO₄ (cat.) H2SO4->Final_Product

Caption: The synthetic pathway from γ-butyrolactone to the final product.

Data Summary Tables

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
γ-Butyrolactone 1.0 equivalentLimiting Reagent
Red Phosphorus 0.023 equivalentsCatalytic amount for PBr₃ formation
Bromine 1.005 equivalentsSlight excess to ensure full conversion
Reaction Temperature 100°C (during addition)To initiate and sustain the reaction
Esterification Catalyst Conc. H₂SO₄ (catalytic)Acid catalyst for ester formation
Esterification Temp. Room TemperatureTo avoid side reactions
Reaction Monitoring Gas Chromatography (GC)To confirm completion of bromination

Table 2: Quick Troubleshooting Reference

IssuePotential CauseRecommended Action
Low YieldIncomplete reactionVerify temperature, monitor by GC, increase reaction time.
Reagent moistureUse anhydrous reagents.
Dark ProductResidual bromineQuench with sodium thiosulfate during workup.
Thermal degradationPurify via high-vacuum distillation at low temperatures.
Isomer ImpurityElimination side reactionMaintain strict temperature control; cool before adding acid.

References

Technical Support Center: Troubleshooting Impurities in Commercial Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 2,4-dibromobutyrate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent in their synthetic workflows. Commercial batches of this compound, an essential intermediate in the synthesis of compounds like the cardiovascular drug Nebivolol, can contain various impurities that may compromise the yield, purity, and overall success of subsequent reactions.[1] This document provides in-depth troubleshooting advice, validated purification protocols, and answers to frequently asked questions to help you identify and resolve purity-related challenges.

Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has a distinct yellow or brown color. What causes this, and is it problematic?

A1: A yellow to brown discoloration in this compound is almost always due to the presence of dissolved elemental bromine (Br₂), a common residual from its synthesis.[2] Bromine is a strong oxidizing agent and an electrophile that can initiate a variety of unwanted side reactions, such as the bromination of sensitive substrates or decomposition of reagents in your reaction mixture. Its removal is crucial for achieving clean, predictable outcomes.

Troubleshooting Protocol: Quenching Residual Bromine

This protocol describes how to remove residual bromine using a simple aqueous wash with a reducing agent. Sodium bisulfite is often preferred over sodium thiosulfate, especially if acidic impurities are also present, as it avoids the potential precipitation of elemental sulfur.[3]

Materials:

  • Commercial this compound

  • Separatory funnel

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • An appropriate organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Step-by-Step Procedure:

  • Dissolve the discolored this compound in an equal volume of an organic solvent like dichloromethane in a separatory funnel.

  • Add the saturated sodium bisulfite solution in portions, shaking the funnel after each addition. Continue until the organic layer becomes colorless.[3] Vent the funnel frequently to release any pressure.

  • Next, wash the organic layer with the saturated sodium bicarbonate solution to neutralize any residual acids like HBr.[1] Again, vent frequently as CO₂ may be generated.

  • Perform a final wash with brine to facilitate the separation of the aqueous and organic layers.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the decolorized product.

Q2: My initial analysis (NMR, GC-MS) of the commercial material shows multiple peaks. What are the likely impurities?

A2: Impurities in commercial this compound typically arise from the manufacturing process or degradation. Identifying these is the first step toward effective purification. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile impurities, while NMR spectroscopy provides structural information.[4][5]

Common Impurities and Their Identification:

Impurity TypeSpecific ExampleDiagnostic Analytical Signal
Starting Materials γ-ButyrolactoneDistinctive signals in ¹H NMR; different retention time and mass spectrum in GC-MS.
MethanolSinglet around 3.49 ppm in ¹H NMR (in CDCl₃); may be seen in GC analysis.
Isomeric Impurities Methyl 2,3-dibromobutyrateWill have a similar mass in MS but a different fragmentation pattern and retention time. ¹H NMR will show a different coupling pattern for the protons on the butyrate backbone.[6]
Side Products Monobrominated speciesLower molecular weight ion in MS. Fewer signals in the bromine-bearing carbon region of the ¹³C NMR.
Degradation Products 2,4-Dibromobutyric acidResult of hydrolysis. Broad singlet for the carboxylic acid proton in ¹H NMR (>10 ppm). Less volatile, may not be visible in GC but can be seen by HPLC.
Residual Solvents Dichloromethane (DCM)Singlet around 5.30 ppm in ¹H NMR (in CDCl₃).

Analytical Workflow for Impurity Identification

G cluster_start Initial Assessment cluster_analysis Instrumental Analysis cluster_decision Troubleshooting Path start Commercial This compound visual Visual Inspection (Color?) start->visual nmr ¹H & ¹³C NMR (Structural Info) visual->nmr If Discolored gcms GC-MS (Purity & Volatile Impurities) visual->gcms Always Recommended nmr->gcms decision Identify Impurities from Spectral Data gcms->decision path1 Residual Bromine/Acid -> Go to Protocol Q1 decision->path1 Color/Acidity path2 Volatile Impurities (Different B.P.) -> Go to Protocol Q4 decision->path2 Distinct Peaks path3 Isomers/Non-Volatiles -> Go to Protocol Q4 (Chromatography) decision->path3 Closely-related Peaks

Expected NMR Data for Pure this compound:

  • ¹H NMR (CDCl₃): δ ~4.45 (dd, 1H, -CHBr-), 3.78 (s, 3H, -OCH₃), 3.55 (m, 2H, -CH₂Br), 2.50 (m, 2H, -CH₂-CHBr-).

  • ¹³C NMR (CDCl₃): δ ~169.5 (C=O), 53.0 (-OCH₃), 45.0 (-CHBr-), 35.0 (-CH₂-), 30.0 (-CH₂Br). Note: Chemical shifts can vary slightly based on solvent and concentration.

Q3: What is the most reliable method for purifying commercial this compound for use in a sensitive reaction?

A3: For ensuring the highest purity, especially for applications in drug development, a multi-step purification process is recommended. This typically involves a chemical wash to remove reactive impurities, followed by vacuum distillation to separate the product from non-volatile residues and compounds with different boiling points.[7] For separating very similar isomers, flash column chromatography may be necessary.[8][9]

Comprehensive Purification Protocol: Chemical Wash Followed by Vacuum Distillation

This protocol is the gold standard for achieving high-purity this compound.

Part 1: Chemical Wash

  • Perform the bromine and acid quenching procedure as detailed in the answer to Q1 .

  • After removing the solvent on a rotary evaporator, you will be left with the crude, decolorized ester. It is critical to ensure the material is thoroughly dry, as water can interfere with distillation.

Part 2: Vacuum Distillation

  • Boiling Point: ~71 °C at 5 Torr.[10]

  • Safety Note: Conduct distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

Apparatus:

  • Round-bottom flask appropriately sized for the volume of material.

  • Short-path distillation head with a condenser and vacuum adapter.

  • Receiving flask(s).

  • Thermometer and adapter.

  • Heating mantle and stirrer.

  • Vacuum pump with a cold trap.

G cluster_prep Preparation cluster_distill Distillation Process cluster_final Final Steps start Washed & Dried Crude Product setup Assemble Distillation Apparatus start->setup vac Apply Vacuum (Target ~5 Torr) setup->vac heat Gently Heat with Stirring vac->heat collect_f Collect & Discard Fore-run heat->collect_f collect_p Collect Product Fraction (at stable temp ~71°C) collect_f->collect_p stop Stop Heating Before Flask Goes Dry collect_p->stop release_vac Cool & Release Vacuum with Inert Gas stop->release_vac analyze Analyze Purity (GC-MS, NMR) release_vac->analyze store Store Purified Product (2-8°C, Inert Gas) analyze->store

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask containing the crude product.

  • Evacuate: Start the vacuum pump and allow the pressure to stabilize at the target vacuum (e.g., ~5 Torr). A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

  • Heat: Begin gently heating the distillation flask while stirring.

  • Collect Fractions:

    • Fore-run: Collect the first few drops that distill over at a lower temperature. This fraction will contain any low-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point (~71 °C at 5 Torr), switch to a clean receiving flask. Collect the main fraction until the distillation rate slows or the temperature fluctuates.

    • Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask, which will contain non-volatile impurities.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum, preferably by back-filling with an inert gas like nitrogen or argon.

  • Validation: Confirm the purity of the collected fraction using GC-MS and/or NMR spectroscopy.

Q4: How should I store the purified this compound to prevent future degradation?

A4: Proper storage is critical to maintain the purity of your reagent. This compound is susceptible to hydrolysis and potentially other degradation pathways.

Recommended Storage Conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[4][10]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen.

  • Container: Use a clean, dry glass bottle with a tightly sealed cap, preferably with a PTFE liner.

  • Light: Protect from light by using an amber bottle or by wrapping the bottle in aluminum foil.

By adhering to these storage practices, you can significantly extend the shelf-life of your purified reagent and ensure its reliability for future experiments.

References

Technical Support Center: Ensuring the Stability of Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 2,4-dibromobutyrate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this key organic intermediate. The stability of this compound is paramount for the success and reproducibility of synthetic procedures. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to prevent its degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in an inert atmosphere (e.g., under argon or nitrogen).[1][2] The container should be tightly sealed and kept in a cool, dry, and well-ventilated place, away from heat sources and ignition.[3]

Q2: I noticed the color of my this compound has changed from colorless to a pale yellow. Is it still usable?

A2: A slight color change to pale yellow can indicate the onset of degradation. While it might still be suitable for some applications, it is crucial to assess its purity before use. This discoloration could be due to slow decomposition, potentially releasing bromine. For sensitive reactions, using a fresh, colorless batch is recommended.

Q3: My reaction yield is lower than expected when using an older bottle of this compound. Could this be related to degradation?

A3: Yes, low yields are a common consequence of using a degraded reagent. The active concentration of this compound decreases as it degrades, leading to incomplete reactions. Furthermore, the degradation byproducts can interfere with your reaction, leading to unwanted side products.

Q4: What are the primary signs of this compound degradation?

A4: The main indicators of degradation include:

  • Color Change: Development of a yellow or brownish tint.

  • Acrid Odor: A sharp, acidic smell may indicate the formation of hydrogen bromide (HBr) due to hydrolysis.

  • Inconsistent Analytical Data: Changes in purity as determined by GC-MS or NMR spectroscopy.

  • Poor Reaction Performance: Reduced yields, formation of unexpected byproducts, or complete reaction failure.

Troubleshooting Guide for Common Issues

This section addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Unexpected side products observed in reaction. Dehydrobromination: The presence of basic impurities or running the reaction at elevated temperatures can cause the elimination of HBr, forming unsaturated esters.[4][5]Solution: Ensure all reaction components and solvents are free from basic residues. If possible, perform the reaction at a lower temperature. Consider using a non-basic acid scavenger if HBr is generated in situ.
Inconsistent results between different batches. Variable Purity: The purity of different lots of this compound may vary, or an older batch may have degraded.Solution: Always verify the purity of a new batch via GC-MS or NMR before use.[6][7] For critical applications, it is advisable to use a single, well-stored batch for the entire series of experiments.
Precipitate formation upon storage. Polymerization or Degradation: Although less common, prolonged storage under suboptimal conditions can lead to the formation of insoluble byproducts.Solution: Discard the reagent if a precipitate is observed. Ensure future batches are stored under the recommended inert atmosphere and refrigerated conditions.[1][2]
Corrosion of metal equipment (e.g., needles, spatulas). Hydrolysis: Exposure to atmospheric moisture can lead to the slow hydrolysis of the ester and the formation of corrosive HBr.Solution: Handle the reagent under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques).[3] Use clean, dry glassware and syringes.

Core Stability & Degradation Mechanisms

Understanding the chemical pathways through which this compound degrades is essential for effective prevention. The primary mechanisms are hydrolysis, dehydrobromination, and photodegradation.

Hydrolysis

In the presence of water, alkyl bromides can undergo hydrolysis to form an alcohol and hydrogen bromide. This process is often slow at neutral pH but can be accelerated by acidic or basic conditions. The buildup of HBr can further catalyze the degradation of the compound.

G MDB This compound Products Degradation Products (e.g., Hydroxy-esters, HBr) MDB->Products Hydrolysis H2O H₂O (Moisture) H2O->Products

Caption: Hydrolysis of this compound.

Dehydrobromination

This is an elimination reaction where a hydrogen and a bromine atom are removed from adjacent carbons, resulting in an alkene.[4][8] This reaction is significantly promoted by the presence of bases.[5][9]

G MDB This compound Alkene Unsaturated Ester + HBr MDB->Alkene Dehydrobromination Base Base Base->Alkene

Caption: Base-promoted dehydrobromination.

Photodegradation

Brominated organic compounds can be sensitive to light, which can initiate radical chain reactions leading to decomposition.[10][11] Storing the compound in amber or opaque containers is crucial to prevent this.

G MDB This compound Radical Radical Intermediates MDB->Radical Initiation Light Light (UV/Visible) Light->Radical Decomposition Decomposition Products Radical->Decomposition Propagation

Caption: Photodegradation pathway.

Recommended Experimental Protocols

Protocol for Optimal Storage
  • Receipt and Inspection: Upon receiving, inspect the container for any signs of damage or leakage. Note the color of the compound; it should be a colorless to very pale yellow liquid.[12]

  • Inert Atmosphere: Before sealing for storage, flush the headspace of the container with a dry, inert gas such as argon or nitrogen. This displaces moisture and oxygen.[13]

  • Sealing: Ensure the container cap is tightly sealed to prevent atmospheric contamination. For long-term storage, consider using a cap with a PTFE liner.

  • Refrigeration: Store the sealed container in a refrigerator at 2-8°C.[1][2]

  • Light Protection: Keep the container in a dark location or use an amber glass bottle to protect it from light.[13]

Protocol for Purity Assessment by GC-MS

This protocol provides a general guideline for assessing the purity of this compound and identifying potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working concentration suitable for your instrument's sensitivity (e.g., 10-100 µg/mL).

  • GC-MS Conditions (Example):

    • Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity by integrating the peak area of the main compound and comparing it to the total area of all peaks.

    • Analyze any significant impurity peaks by examining their mass spectra to identify potential degradation products (e.g., products of hydrolysis or dehydrobromination).

References

Technical Support Center: Scaling Up Methyl 2,4-dibromobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,4-dibromobutyrate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for key fragments of the cardiovascular drug Nebivolol.[1] While its synthesis from γ-butyrolactone is well-established on a laboratory scale, transitioning to pilot or production scale introduces significant challenges related to reaction control, safety, impurity profiles, and purification.

This guide provides field-proven insights and troubleshooting solutions for researchers, chemists, and process development professionals encountering difficulties in scaling up this synthesis. Our approach is rooted in explaining the fundamental chemical principles behind each operational step, enabling a proactive rather than reactive approach to problem-solving.

Core Synthesis Pathway: Ring-Opening of γ-Butyrolactone

The most common industrial route involves the dibromination and ring-opening of γ-butyrolactone, typically using elemental bromine with a phosphorus catalyst, followed by in-situ or subsequent esterification with methanol.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab results. What are the likely causes?

Low yield during scale-up is a multifaceted problem often attributed to a combination of physical and chemical factors that are less pronounced in smaller flasks.

Answer: Several factors can contribute to diminished yields. Let's break them down systematically.

  • Inadequate Temperature Control: The bromination of γ-butyrolactone is highly exothermic. Insufficient heat removal on a larger scale can lead to a temperature spike, promoting undesirable side reactions such as over-bromination or decomposition of the starting material and product.

  • Poor Reagent Mixing: As the reactor volume increases, achieving homogeneous mixing becomes more difficult. Pockets of high reagent concentration can lead to localized overheating and the formation of byproducts. The viscosity of the reaction mixture can also impede efficient stirring.

  • Sub-Optimal Reagent Stoichiometry and Quality: The purity of reagents is critical. Moisture in the γ-butyrolactone can react with the phosphorus/bromine system, reducing its efficacy. Ensure all reagents meet the required specifications before use.

  • Losses During Work-up: Product can be lost during aqueous washes if the pH is not carefully controlled or if emulsions form, trapping the product. Volatility can also lead to losses during solvent removal.[2]

Troubleshooting Workflow: Low Yield

Below is a decision-making workflow to diagnose the root cause of low yield.

G start Problem: Low Yield check_gc Analyze crude reaction mixture by GC/NMR. Is there significant unreacted starting material? start->check_gc workup_loss Analyze aqueous layers and distillation residue. Is product present? check_gc->workup_loss  No, starting material is consumed.   incomplete_rxn Root Cause: Incomplete Reaction check_gc->incomplete_rxn  Yes   side_rxn Root Cause: Side Reactions/ Product Degradation workup_loss->side_rxn  No, product is not in waste streams.   loss_cause Root Cause: Product Loss During Work-up/Purification workup_loss->loss_cause  Yes   sol_incomplete Solutions: 1. Verify bromine/phosphorus quality. 2. Increase reaction time. 3. Improve mixing efficiency. 4. Re-evaluate stoichiometry. incomplete_rxn->sol_incomplete sol_side_rxn Solutions: 1. Improve cooling; lower bromine addition rate. 2. Check for hotspots in the reactor. 3. Ensure inert atmosphere to prevent oxidation. side_rxn->sol_side_rxn sol_loss Solutions: 1. Optimize quench/neutralization pH. 2. Use anti-emulsion agents or brine washes. 3. Use a lower distillation temperature (vacuum). loss_cause->sol_loss

Caption: Troubleshooting Decision Tree for Low Yield Issues.

Question 2: I'm observing significant impurities in my crude product. How can I identify and mitigate them?

Answer: Impurity profiles often change upon scale-up. The key is to identify the structure of the impurity, understand its formation mechanism, and adjust the process parameters accordingly.

Common Impurities and Mitigation Strategies
Impurity NameLikely CauseMitigation StrategyAnalytical Detection
Methyl 4-bromobutyrate Incomplete bromination at the C2 position.Ensure sufficient bromine stoichiometry. Improve mixing to avoid localized areas deficient in bromine.GC-MS, ¹H NMR
Methyl 2,3,4-tribromobutyrate Over-bromination due to poor temperature control or localized excess of bromine.Slow down the rate of bromine addition. Improve reactor cooling and agitation to dissipate heat effectively.GC-MS
Unreacted γ-butyrolactone Incomplete reaction; insufficient catalyst or brominating agent.Verify catalyst activity. Increase reaction time or temperature moderately.GC, TLC
Polymeric/Tarry materials Significant overheating causing decomposition and polymerization.Drastically improve temperature control. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen).Visual, HPLC, GPC
Protocol: Minimizing Impurity Formation

This protocol is optimized to control the reaction exotherm and minimize side product formation.

  • Reactor Setup: Charge the reactor with γ-butyrolactone and red phosphorus under a nitrogen atmosphere. Ensure the reactor's cooling jacket is operational and the coolant is at the setpoint temperature (e.g., 5-10°C).

  • Initial Heating: Begin agitation and heat the mixture to the initial reaction temperature, typically around 100°C, to initiate the formation of PBr₃ in situ.[1]

  • Controlled Bromine Addition: Add liquid bromine subsurface via a dip tube connected to a pump. The addition rate should be carefully controlled to maintain the internal reaction temperature within a narrow range (e.g., ± 5°C). This is the most critical step for impurity control.

  • Reaction Monitoring: Monitor the reaction progress by GC. Take samples periodically after the bromine addition is complete to ensure the consumption of γ-butyrolactone.

  • Controlled Quench & Esterification: After the reaction is complete, cool the mixture to 10°C.[1] Slowly add pre-chilled methanol, followed by concentrated sulfuric acid. The rate of addition should be controlled to manage the exotherm from the acid addition and quenching of any remaining reactive bromine species.

Question 3: My work-up is problematic at scale, especially with phase separation and gas evolution. How can I improve this?

Answer: Work-up procedures that are simple in the lab can become major bottlenecks at scale. Safety and efficiency are paramount.

  • Gas Evolution: The neutralization of an acidic reaction mixture with sodium bicarbonate (or carbonate) releases a large volume of CO₂ gas. In a large, sealed reactor, this can lead to a dangerous pressure buildup.

    • Solution: Always perform the neutralization in a vessel with adequate headspace and venting. Add the bicarbonate solution slowly and with vigorous stirring to control the rate of foaming and gas evolution. A dilute solution of bicarbonate is often easier to control than a saturated one.

  • Emulsion Formation: The presence of salts and potentially tarry byproducts can lead to the formation of stable emulsions during the extraction step, making phase separation difficult and time-consuming.

    • Solution: After neutralization, add a saturated brine (NaCl solution) wash. The increased ionic strength of the aqueous phase helps to break emulsions. If emulsions persist, a filtration step through a pad of Celite® before extraction can remove particulate matter that stabilizes emulsions.

Scale-Up Work-Up Workflow

G cluster_reaction Reaction Stage cluster_quench Quench & Esterification cluster_workup Work-up Stage cluster_purification Purification Stage reaction_complete Reaction Complete (Verified by GC) cool_down Cool Reactor to < 10°C reaction_complete->cool_down add_methanol Slowly Add Methanol cool_down->add_methanol add_acid Add H₂SO₄ Catalyst add_methanol->add_acid stir Stir Overnight at RT add_acid->stir transfer Transfer to Vented Neutralization Vessel stir->transfer neutralize Slowly Add NaHCO₃ Solution (Control Foaming) transfer->neutralize extract Extract with Solvent (e.g., DCM) neutralize->extract wash Wash Organic Layer (Brine Recommended) extract->wash dry Dry with Na₂SO₄ wash->dry filter_dry Filter Drying Agent dry->filter_dry concentrate Concentrate Under Reduced Pressure filter_dry->concentrate distill Vacuum Distillation concentrate->distill final_product Pure Methyl 2,4-dibromobutyrate distill->final_product

Caption: Recommended Workflow for Scalable Synthesis and Purification.

Question 4: What are the critical safety considerations for handling large quantities of bromine and red phosphorus?

Answer: Safety must be the primary consideration. Both bromine and red phosphorus pose significant hazards that are amplified at scale.[3]

  • Bromine (Br₂):

    • Toxicity & Corrosivity: Bromine is highly toxic via inhalation, ingestion, and skin contact.[4] It is also extremely corrosive.

    • Handling: Use a closed-system transfer for charging bromine to the reactor to avoid releasing vapors. Ensure the process is conducted in a well-ventilated area, and personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator with cartridges rated for acid gases/halogens.

    • Spill Control: Have a spill kit ready containing a neutralizing agent like sodium thiosulfate or sodium bisulfite solution.

  • Red Phosphorus (P₄):

    • Flammability: Red phosphorus is a flammable solid. While more stable than white phosphorus, it can ignite from friction or when heated in the presence of oxidizing agents (like bromine).

    • Handling: Avoid creating dust when charging the reactor. Use non-sparking tools. It should be handled under an inert atmosphere to prevent any risk of ignition.

Transitioning from lab to plant scale requires a comprehensive Process Hazard Analysis (PHA) to identify and mitigate all potential risks.[5]

References

identifying and removing byproducts of Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,4-dibromobutyrate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Identification of Byproducts
Q1: What are the most probable byproducts during the synthesis of this compound from γ-butyrolactone?

When synthesizing this compound via the ring-opening of γ-butyrolactone, several byproducts can form depending on the reaction conditions.[1] The most common impurities include:

  • Unreacted Starting Materials: Residual γ-butyrolactone and methanol.

  • Monobrominated Species: Methyl 2-bromobutyrate and Methyl 4-bromobutyrate are common byproducts resulting from incomplete bromination.

  • Over-brominated Products: Formation of polybrominated acids or esters can occur, leading to undesired materials.[2]

  • Positional Isomers: Isomers such as Methyl 2,3-dibromobutyrate could form, although they are generally less common.

The formation of these byproducts is influenced by factors such as reaction temperature, stoichiometry of reactants, and the presence of moisture.

Q2: How can I use ¹H NMR spectroscopy to identify these byproducts?

¹H NMR is a powerful tool for identifying and quantifying the purity of your this compound sample. By comparing the spectrum of your product to a known standard, you can identify the characteristic peaks of the desired product and any impurities.

CompoundExpected ¹H NMR Chemical Shifts (ppm)
This compound ~4.4 (dd, 1H, -CHBr-), ~3.8 (s, 3H, -OCH₃), ~3.6 (t, 2H, -CH₂Br), ~2.5-2.7 (m, 2H, -CH₂-)
Methyl 2-bromobutyrate~4.2 (t, 1H, -CHBr-), ~3.7 (s, 3H, -OCH₃), ~2.1 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)[3]
Methyl 4-bromobutyrate~3.7 (s, 3H, -OCH₃), ~3.5 (t, 2H, -CH₂Br), ~2.5 (t, 2H, -COCH₂-), ~2.2 (m, 2H, -CH₂-)[4]
γ-butyrolactone~4.3 (t, 2H, -OCH₂-), ~2.5 (t, 2H, -COCH₂-), ~2.3 (m, 2H, -CH₂-)

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for byproduct analysis?

Yes, GC-MS is an excellent technique for separating and identifying volatile and semi-volatile compounds in your sample.[5] The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.[5] The mass spectrometer then fragments the individual components, providing a unique mass spectrum or "fingerprint" for each compound.[5]

When analyzing organohalogen compounds like this compound and its byproducts, GC-MS can provide both qualitative and quantitative information.[6][7][8] By comparing the retention times and mass spectra of the peaks in your sample to known standards, you can identify and quantify the impurities.

Removal of Byproducts
Q4: What is the most effective method for removing unreacted starting materials and monobrominated byproducts?

Fractional distillation is the preferred method for separating compounds with close boiling points, making it ideal for removing lower-boiling impurities like unreacted methanol, γ-butyrolactone, and monobrominated esters from the higher-boiling this compound.[9][10][11]

The success of fractional distillation relies on the difference in boiling points between the components of the mixture.[9][11] By carefully controlling the temperature, you can selectively vaporize and collect the different fractions as they distill.[10][12] For compounds with boiling points that differ by less than 25°C, a fractionating column is necessary to achieve good separation.[9]

Q5: How do I perform a fractional distillation for purifying this compound?

Here is a general protocol for fractional distillation. Remember to consult safety data sheets and perform a risk assessment before starting any new procedure.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Place a stir bar in the round-bottom flask for smooth boiling.

  • Distillation:

    • Place the crude this compound in the round-bottom flask.

    • Heat the flask gently using a heating mantle.

    • Observe the temperature and collect the fractions that distill at different temperature ranges.

      • Fraction 1 (Low-boiling impurities): This will contain methanol and other low-boiling point impurities.

      • Intermediate Fraction: This will be a mixture of monobrominated byproducts and the desired product.

      • Fraction 2 (Pure Product): Collect the fraction that distills at the boiling point of this compound.

      • Residue: Higher-boiling impurities and decomposition products will remain in the distillation flask.

  • Analysis:

    • Analyze each fraction using ¹H NMR or GC-MS to confirm the purity.

Below is a workflow diagram for the purification process.

PurificationWorkflow cluster_purification Purification and Analysis Workflow Start Crude Product Distillation Fractional Distillation Start->Distillation Heat Fractions Collect Fractions Distillation->Fractions Separate by B.P. Analysis Purity Analysis (¹H NMR, GC-MS) PureProduct Pure Methyl 2,4-dibromobutyrate Analysis->PureProduct Purity > 99% ImpureFractions Impure Fractions Analysis->ImpureFractions Purity < 99% Fractions->Analysis Analyze each fraction

Caption: Workflow for the purification of this compound.

Q6: When is column chromatography a suitable alternative for purification?

Column chromatography is a valuable technique for separating compounds based on their polarity.[13][14] It is particularly useful when distillation is not effective, for example, with high-boiling or thermally sensitive compounds. For this compound, column chromatography can be used to remove polar impurities.

Experimental Protocol: Column Chromatography

  • Column Packing:

    • Select an appropriate stationary phase (e.g., silica gel) and solvent system (eluent). The choice of eluent will depend on the polarity of the impurities. A good starting point is a mixture of hexanes and ethyl acetate.[15]

    • Pack the column with the stationary phase slurried in the eluent.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

    • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis:

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Confirmation:

    • Confirm the purity of the final product using ¹H NMR or GC-MS.

The following decision tree can help you choose the appropriate purification method.

DecisionTree cluster_decision Choosing a Purification Method ImpurityType What is the main type of impurity? BoilingPoint Different Boiling Points? ImpurityType->BoilingPoint Starting Materials/ Monobrominated Polarity Different Polarities? ImpurityType->Polarity Polar Byproducts BoilingPoint->Polarity No FractionalDistillation Use Fractional Distillation BoilingPoint->FractionalDistillation Yes ColumnChromatography Use Column Chromatography Polarity->ColumnChromatography Yes Reevaluate Re-evaluate Synthesis/Workup Polarity->Reevaluate No

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Solvent Effects on Methyl 2,4-dibromobutyrate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2,4-dibromobutyrate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of solvent choice in directing the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does this influence its chemistry?

A1: this compound possesses two electrophilic carbon centers susceptible to nucleophilic attack, each with distinct reactivity profiles:

  • C2 (alpha-carbon): This is a secondary carbon bonded to a bromine atom. It is sterically more hindered than C4. Reactions at this site can proceed via SN1 or SN2 mechanisms, though SN2 is slower compared to a primary carbon.[1][2]

  • C4 (gamma-carbon): This is a primary carbon bonded to a bromine atom. It is less sterically hindered, making it an excellent substrate for SN2 reactions.[1]

This dual reactivity means that reaction conditions, particularly solvent choice, must be carefully controlled to achieve selectivity for a desired transformation, such as intermolecular substitution or intramolecular cyclization.

Q2: How does the choice between a polar protic and a polar aprotic solvent fundamentally alter the outcome of reactions with this compound?

A2: The choice of a polar solvent is crucial for dissolving the polar alkyl halide and any ionic nucleophiles.[3] However, the distinction between protic and aprotic solvents dictates the dominant reaction mechanism.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess acidic protons (O-H or N-H bonds) and are capable of hydrogen bonding. They excel at stabilizing both carbocations and anions (like leaving groups). This stabilization of the carbocation intermediate strongly favors SN1 and E1 pathways .[4][5] However, they also form a "cage" around anionic nucleophiles through hydrogen bonding, which significantly reduces their nucleophilicity and hinders SN2 reactions.[6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents are polar but lack acidic protons and cannot act as hydrogen bond donors. They effectively solvate cations (like the counter-ion of a nucleophilic salt) but leave the anion "naked" and highly reactive.[8][9] This enhanced nucleophilicity makes polar aprotic solvents the ideal choice for promoting SN2 and E2 reactions .[8][10]

Q3: I am trying to synthesize Methyl cyclopropanecarboxylate via intramolecular cyclization. Why is my reaction failing or giving low yields?

A3: This is a common application for this compound and typically involves an intramolecular SN2 reaction. Success hinges on creating conditions that favor this pathway over competing intermolecular reactions or elimination.

Troubleshooting Checklist:

  • Incorrect Solvent: Are you using a polar protic solvent like ethanol or methanol? This will solvate and deactivate the carbanion intermediate needed for cyclization and may promote solvolysis side reactions. Solution: Switch to a polar aprotic solvent like DMF, DMSO, or THF to enhance the reactivity of the internal nucleophile.[6][8]

  • Weak Base: Is your base strong enough to deprotonate the alpha-carbon and form the necessary enolate/carbanion? Weak bases may not be sufficient to initiate the reaction. Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Concentration Issues: Are your reaction concentrations too high? High concentrations can favor intermolecular side reactions (polymerization) over the desired intramolecular cyclization. Solution: Perform the reaction under high-dilution conditions to minimize the chance of molecules reacting with each other.

  • Temperature Control: Is the temperature too high? High temperatures can favor elimination (E2) pathways, leading to unsaturated byproducts. Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Predominance of Elimination Products
  • Symptoms: Your product mixture shows significant amounts of unsaturated compounds, such as methyl 2-bromo-3-butenoate or methyl 4-bromo-2-butenoate, as identified by ¹H NMR (alkene protons ~5-6 ppm) or GC-MS.

  • Causality: Elimination (E2) reactions compete with substitution (SN2) and are favored by strong, sterically hindered bases (like KOtBu) and higher temperatures. While polar aprotic solvents are preferred for SN2, they also facilitate E2 reactions.[11][12]

  • Solutions:

    • Choice of Base: If possible, switch to a strong but less sterically hindered base, such as sodium hydride (NaH) or sodium amide (NaNH₂).

    • Lower Temperature: Reduce the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can increase the proportion of the substitution product.

    • Solvent Consideration: While polar aprotic solvents are generally best, in some specific cases, the choice of solvent can subtly influence the SN2/E2 ratio.[10] Empirical screening may be necessary.

Issue 2: Reaction Stalls or Fails to Reach Completion
  • Symptoms: Monitoring the reaction by TLC, GC, or NMR shows a large amount of unreacted this compound even after extended reaction times.

  • Causality: This often points to insufficient nucleophilicity, poor solubility of reagents, or deactivation of the nucleophile.

  • Solutions:

    • Verify Solvent Type: Ensure you are using a polar aprotic solvent for SN2-type reactions. Using a polar protic solvent can dramatically slow down or stop an SN2 reaction.[6] For example, the reaction of cyanide with an alkyl halide is 500 times faster in DMSO than in methanol.[8]

    • Check Reagent Solubility: Are all your reagents, particularly any nucleophilic salts, fully dissolved? If not, the effective concentration of the nucleophile is much lower than calculated. You may need a solvent with a higher dielectric constant or consider using a phase-transfer catalyst.[13]

    • Assess Nucleophile Stability: Is your nucleophile stable under the reaction conditions? Some strongly basic nucleophiles can be consumed by reacting with the solvent (e.g., hydrolysis with trace water). Ensure you are using anhydrous solvents.

Data Summary & Protocols

Table 1: Influence of Solvent Class on this compound Reactivity
Solvent ClassExamplesDielectric Constant (ε)Key CharacteristicsFavored Mechanisms for Me-2,4-DBBPotential Pitfalls
Polar Protic Water, Methanol, EthanolHigh (>30)H-bond donor, stabilizes cations and anionsSN1, E1Deactivates nucleophiles (SN2 suppression), solvolysis side products
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>30)No H-bond donation, solvates cations onlySN2, E2, Intramolecular Cyclization Can also promote E2, must be anhydrous
Nonpolar Toluene, Hexane, DioxaneLow (<10)Low polarity, no H-bondingRadical Cyclizations[14]Poor solubility for polar/ionic reagents

Data compiled from various sources.[3][6][15]

Experimental Protocol: Base-Mediated Cyclization to Methyl cyclopropanecarboxylate

This protocol describes a representative procedure for the intramolecular SN2 cyclization of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add the sodium hydride dispersion to the flask.

  • Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.

  • Add anhydrous DMF to the flask to create a slurry (approx. 0.1 M final concentration of the substrate).

  • Cool the slurry to 0 °C using an ice bath.

  • Dissolve this compound in anhydrous DMF and add it to the dropping funnel.

  • Add the substrate solution dropwise to the stirred NaH/DMF slurry over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Methyl cyclopropanecarboxylate by distillation or flash column chromatography.

Analytical Monitoring

Effective troubleshooting requires accurate reaction monitoring.[16][17]

  • GC-MS: Ideal for monitoring the disappearance of the starting material and the appearance of the volatile product. It can also help identify volatile byproducts.

  • ¹H NMR: Provides structural confirmation. For the cyclization reaction, look for the disappearance of the C-H protons adjacent to bromine (multiplets around 4.0-4.5 ppm) and the appearance of the characteristic cyclopropyl protons (upfield multiplets, typically 0.8-1.5 ppm).

Visualizing Reaction Pathways

Diagram 1: Solvent Selection Logic

This diagram illustrates a decision-making process for choosing the appropriate solvent based on the desired reaction pathway.

Solvent_Choice start Desired Reaction? sn2 Intermolecular SN2 or Intramolecular Cyclization start->sn2 Substitution sn1 SN1 / Solvolysis start->sn1 Carbocation Pathway e2 E2 Elimination start->e2 Elimination solvent_aprotic Use Polar Aprotic Solvent (e.g., DMSO, DMF, Acetonitrile) sn2->solvent_aprotic solvent_protic Use Polar Protic Solvent (e.g., MeOH, H2O) sn1->solvent_protic solvent_aprotic_base Use Polar Aprotic Solvent with Strong, Bulky Base e2->solvent_aprotic_base

Caption: Decision tree for solvent selection based on the target reaction mechanism.

Diagram 2: Competing Reaction Pathways

This diagram shows the main competing pathways for this compound in the presence of a base/nucleophile.

Competing_Pathways sub This compound + Base/Nucleophile (Nu⁻) path_intra Intramolecular SN2 sub->path_intra Polar Aprotic Low Conc. path_inter Intermolecular SN2 sub->path_inter Polar Aprotic High Conc. path_e2 E2 Elimination sub->path_e2 Polar Aprotic High Temp. prod_cyclo Methyl cyclopropanecarboxylate path_intra->prod_cyclo prod_sub Intermolecular Substitution Product path_inter->prod_sub prod_elim Unsaturated Byproduct path_e2->prod_elim

Caption: Competing reaction pathways for this compound.

References

Validation & Comparative

comparing Methyl 2,4-dibromobutyrate with other alkylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Methyl 2,4-dibromobutyrate and Alternative Alkylating Agents for Advanced Synthesis

Authored by a Senior Application Scientist

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the choice of an alkylating agent is a critical decision that dictates reaction pathways, yield, and final product purity. Among the diverse array of available reagents, this compound stands out as a versatile bifunctional building block. This guide provides a comprehensive comparison of this compound with other common alkylating agents, supported by mechanistic insights and experimental data, to inform researchers in making strategic synthetic choices.

The Unique Chemical Profile of this compound

This compound, with the linear formula BrCH₂CH₂CHBrCOOCH₃, possesses two distinct electrophilic centers, making it a powerful tool for sequential alkylation reactions. Its utility stems from the differential reactivity of its two bromine-substituted carbons:

  • The C4-Bromine: This is a primary alkyl halide. As such, it is sterically unhindered and highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

  • The C2-Bromine: This is a secondary alkyl halide located at the alpha-position to a methyl ester. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, enhancing the electrophilicity of the α-carbon.[3][4]

This inherent difference in reactivity allows for controlled, stepwise reactions. Typically, a nucleophile will first displace the more reactive primary bromide at C4. The resulting intermediate can then undergo a subsequent intramolecular cyclization by attacking the C2 position, leading to the formation of functionalized five-membered rings—a common structural motif in pharmacologically active molecules.[5][6][7]

Comparative Analysis with Alternative Alkylating Agents

The strategic advantage of this compound becomes evident when compared to simpler alkylating agents. The choice of reagent fundamentally alters the synthetic outcome.

ReagentChemical StructureReactivity Profile & Key FeaturesTypical ApplicationsAdvantages & Disadvantages
This compound BrCH₂CH₂CHBrCOOCH₃Bifunctional: Features a highly reactive primary bromide (C4) and an activated secondary bromide (C2). Enables sequential intermolecular and intramolecular alkylations.Synthesis of functionalized heterocycles (e.g., substituted pyrrolidines, lactones), key intermediate for drugs like Nebivolol.[8]Adv: Allows for the rapid construction of complex cyclic systems with a functional handle (the ester group). Disadv: Requires careful control of stoichiometry to avoid polymerization.
1,4-Dibromobutane BrCH₂CH₂CH₂CH₂BrBifunctional: Contains two identical and reactive primary bromides. Prone to double substitution or cyclization with difunctional nucleophiles.Synthesis of unsubstituted heterocycles like pyrrolidine and tetrahydrofuran.[5]Adv: Simple, effective for forming basic five-membered rings. Disadv: Lacks a functional group for further derivatization; can lead to oligomerization if not used in dilute conditions.
Methyl 2-bromobutyrate CH₃CH₂CHBrCOOCH₃Monofunctional: An α-halo ester with a single reactive secondary bromide activated by the carbonyl group.Used for introducing a 1-(methoxycarbonyl)propyl group to a nucleophile.[9]Adv: Controlled mono-alkylation at an activated position. Disadv: Limited to introducing a single, specific alkyl chain.
Methyl 4-bromobutyrate BrCH₂CH₂CH₂COOCH₃Monofunctional: A primary alkyl halide with a terminal ester group.[10][11]Used for introducing a 3-(methoxycarbonyl)propyl chain, often as a precursor for forming larger, functionalized linear systems.[10]Adv: Reliable for introducing a four-carbon chain with a terminal ester. Disadv: Incapable of forming cyclic structures in a single step with a monofunctional nucleophile.

Mechanistic Pathways and Strategic Synthetic Design

The power of this compound lies in its ability to facilitate tandem reactions. The initial intermolecular SN2 reaction is followed by an intramolecular cyclization, a process that is kinetically favored for the formation of 5- and 6-membered rings due to favorable transition state entropy.[6][12]

Diagram 1: General Reaction Mechanism

The diagram below illustrates the sequential reaction of this compound with a primary amine (R-NH₂) as the nucleophile. The first step is the alkylation at the C4 position, followed by a base-mediated intramolecular cyclization to form a substituted proline derivative.

G reagents This compound + R-NH₂ (Nucleophile) step1 Intermolecular SN2 Attack (at C4) reagents->step1 intermediate N-(4-bromo-2-carbomethoxybutyl)amine Intermediate step1->intermediate step2 Intramolecular SN2 Cyclization (Base-mediated) intermediate->step2 product Methyl 1-R-pyrrolidine-2-carboxylate (Final Product) step2->product G cluster_0 Pathway A: this compound cluster_1 Pathway B: 1,4-Dibromobutane a_start Amine + MDB a_product {Functionalized Pyrrolidine | Ester group at C2 for further modification} a_start->a_product Tandem Alkylation- Cyclization b_start Amine + DBB b_product {Unsubstituted Pyrrolidine | Simple N-alkylated ring} b_start->b_product Double Alkylation G start Combine 4-Fluorophenol, Base, and Solvent add_mdb Add this compound start->add_mdb react1 Heat to 60-80°C (O-Alkylation at C4) add_mdb->react1 workup1 Cool, Filter, Concentrate & Purify Intermediate react1->workup1 intermediate Isolated Intermediate: Methyl 4-bromo-2-(4-fluorophenoxy)butyrate workup1->intermediate react2 Add to Molten Lewis Acid (Intramolecular Cyclization) intermediate->react2 workup2 Quench, Extract, Dry & Concentrate react2->workup2 product Final Product: Nebivolol Precursor workup2->product

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of Methyl 2,4-dibromobutyrate, a key intermediate in various synthetic pathways. We will explore the validation of both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, offering insights into the rationale behind procedural choices and presenting supporting experimental data frameworks.

The Critical Role of Method Validation

Before delving into specific techniques, it is crucial to understand the objective of method validation. The International Council for Harmonisation (ICH) provides a framework to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4][5] This involves demonstrating that the method is reliable, reproducible, and accurate for the analysis of a specific analyte. For a compound like this compound, this could range from determining its purity in a bulk batch to quantifying its presence in a reaction mixture.

Choosing the Right Analytical Tool: GC vs. HPLC

The selection of an analytical technique is the first critical decision. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable options, each with distinct advantages and considerations.

  • Gas Chromatography (GC): Given that a major supplier specifies purity by GC, this is a confirmed technique for this analyte. GC is well-suited for volatile and thermally stable compounds like this compound. Its high resolution and sensitivity, especially when coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), make it a powerful tool for purity and impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): While less common for this specific molecule, HPLC is a versatile alternative, particularly for non-volatile impurities or when derivatization for GC is not desirable. A reversed-phase HPLC method could be developed to analyze this compound.

Validation Workflow Overview

The validation of an analytical method follows a structured path. The following diagram illustrates the key parameters that must be assessed.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Analytical Method Development Specificity Specificity Dev->Specificity Validate For Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Dependencies Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Range Range Linearity->Range Defines Accuracy Accuracy Linearity->Accuracy Impacts Precision Precision Precision->Accuracy Impacts LOQ LOQ Precision->LOQ Defines

References

comparative study of different synthetic routes to Methyl 2,4-dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 2,4-dibromobutyrate is a valuable building block, notably utilized in the synthesis of pharmaceuticals such as the cardiovascular drug Nebivolol.[1] This guide provides a comparative analysis of the different synthetic routes to this compound, offering insights into the experimental choices, and presenting detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Synthetic Strategies

The synthesis of this compound presents an interesting challenge in regioselective halogenation. The target molecule contains two bromine atoms at the α and γ positions of a methyl ester. The choice of starting material and reaction conditions is crucial to achieve the desired substitution pattern with high yield and purity. This guide will explore the most established and practical route starting from γ-butyrolactone and discuss other potential synthetic strategies, evaluating their advantages and drawbacks.

Route 1: Ring-Opening and Bromination of γ-Butyrolactone

This is the most widely documented and industrially relevant method for the synthesis of this compound.[1] The strategy involves the simultaneous ring-opening and bromination of γ-butyrolactone, followed by esterification.

Mechanistic Insights

The reaction is initiated by the in-situ formation of phosphorus tribromide (PBr₃) from red phosphorus and bromine. PBr₃ then activates the carbonyl group of γ-butyrolactone, facilitating a nucleophilic attack by the bromide ion, leading to the ring-opening of the lactone. Subsequent bromination at the α-position is believed to proceed via an acid-catalyzed enolization of the resulting 4-bromobutyryl bromide. The final step is a standard Fischer esterification with methanol in the presence of a catalytic amount of strong acid.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: From γ-Butyrolactone cluster_1 Route 2 (Theoretical): Hell-Volhard-Zelinsky cluster_2 Route 3 (Theoretical): Free-Radical Bromination γ-Butyrolactone γ-Butyrolactone 2,4-Dibromobutyric acid 2,4-Dibromobutyric acid γ-Butyrolactone->2,4-Dibromobutyric acid Br₂, Red P Methyl 2,4-dibromobutyrate_R1 This compound 2,4-Dibromobutyric acid->Methyl 2,4-dibromobutyrate_R1 Methanol, H₂SO₄ 4-Bromobutyric acid 4-Bromobutyric acid Methyl 4-bromobutyrate Methyl 4-bromobutyrate 4-Bromobutyric acid->Methyl 4-bromobutyrate Methanol, H⁺ Methyl 2,4-dibromobutyrate_R2 This compound Methyl 4-bromobutyrate->Methyl 2,4-dibromobutyrate_R2 Br₂, PBr₃ (HVZ) Methyl butyrate Methyl butyrate Methyl 2,4-dibromobutyrate_R3 This compound Methyl butyrate->Methyl 2,4-dibromobutyrate_R3 NBS, Light/Initiator

Caption: Comparative overview of synthetic routes to this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: From γ-ButyrolactoneRoute 2 (Theoretical): Hell-Volhard-Zelinsky on a 4-BromobutyrateRoute 3 (Theoretical): Free-Radical Bromination of Methyl Butyrate
Starting Material γ-Butyrolactone4-Bromobutyric acid or its methyl esterMethyl butyrate
Key Reagents Bromine, Red Phosphorus, Methanol, Sulfuric AcidBromine, Phosphorus TribromideN-Bromosuccinimide (NBS), Radical Initiator
Reported Yield 76.9%[1]Not reported for dibrominationNot reported for selective dibromination
Purity 99.4% (by GC)[1]Likely requires extensive purificationPotentially a complex mixture of mono- and poly-brominated products
Advantages Well-established, high yield and purity, one-pot brominationEstablished method for α-bromination of carboxylic acidsReadily available starting material
Disadvantages Use of hazardous liquid bromineHarsh reaction conditions, potential for side reactionsLack of selectivity for 2,4-dibromination, potential for over-bromination
Industrial Scalability ProvenPotentially challenging due to harsh conditions and purificationPoor, due to lack of selectivity

Detailed Experimental Protocols

Route 1: Synthesis from γ-Butyrolactone

This protocol is adapted from a reported procedure.[1]

Materials:

  • γ-Butyrolactone (600.0 g, 6.96 mol)

  • Red phosphorus (4.8 g, 0.16 mol)

  • Liquid bromine (1124.0 g, 7.00 mol)

  • Methanol (1200 mL)

  • Concentrated sulfuric acid (4 mL)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, dropping funnel, and condenser, dissolve red phosphorus in γ-butyrolactone.

  • Heat the mixture to 100°C with stirring.

  • Slowly add liquid bromine to the reaction mixture. Maintain the temperature and monitor the reaction progress by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to 10°C using an ice bath.

  • Carefully add methanol, followed by concentrated sulfuric acid.

  • Stir the mixture at room temperature overnight.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase.

  • Purify the crude product by distillation to obtain this compound as a pale yellow liquid.

Discussion of Alternative Synthetic Routes

Route 2 (Theoretical): Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids.[2][3][4][5][6] In principle, one could envision a two-step process starting from 4-bromobutyric acid. First, esterification to methyl 4-bromobutyrate, followed by an HVZ reaction to introduce the second bromine atom at the α-position.

However, the application of the HVZ reaction to a substrate already containing a bromine atom at the γ-position might present challenges. The harsh conditions of the HVZ reaction (high temperature, prolonged reaction times) could lead to side reactions, such as elimination or cyclization. Furthermore, achieving selective mono-bromination at the α-position without affecting the γ-bromo substituent would require careful optimization.

Route 3 (Theoretical): Free-Radical Bromination

Free-radical bromination is a powerful tool for the halogenation of alkanes. The selectivity of this reaction is governed by the stability of the resulting radical intermediate (tertiary > secondary > primary). In the case of methyl butyrate, there are three types of C-H bonds: at the α, β, and γ positions.

The α-position is adjacent to the carbonyl group, which can stabilize a radical through resonance. The γ-position is a primary carbon. Selective dibromination at the 2- and 4-positions would be challenging to control. Free-radical bromination often leads to a mixture of products, including mono-, di-, and poly-brominated compounds at various positions. The use of N-bromosuccinimide (NBS) as a source of bromine radicals under photochemical or thermal initiation is common for allylic and benzylic bromination, but its application for the selective dibromination of an aliphatic ester is not well-established.

Characterization of this compound

Proper characterization of the final product is essential for quality control and for its use in subsequent synthetic steps. The following are expected spectroscopic data for this compound, based on data for similar compounds.

  • ¹H NMR: The spectrum is expected to show distinct signals for the methyl ester protons, the methine proton at the α-position, and the methylene protons at the β and γ-positions. The chemical shifts and coupling patterns would be indicative of the bromine substitution pattern. For instance, the proton at the α-carbon would be a multiplet due to coupling with the adjacent methylene protons.

  • ¹³C NMR: The spectrum should display five distinct carbon signals corresponding to the methyl ester carbon, the carbonyl carbon, and the three carbons of the butyrate chain. The chemical shifts of the carbons bearing bromine atoms (C2 and C4) would be significantly downfield.

  • IR Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the carbonyl group (C=O) of the ester at approximately 1740 cm⁻¹. The C-Br stretching vibrations would be observed in the fingerprint region, typically between 500 and 700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for a compound containing two bromine atoms.

Conclusion

Based on the available literature, the synthesis of this compound via the ring-opening and bromination of γ-butyrolactone is the most reliable and high-yielding method. This route offers excellent control over the regioselectivity and produces a high-purity product, making it suitable for both laboratory and industrial scale production. While other synthetic strategies such as the Hell-Volhard-Zelinsky reaction and free-radical bromination are theoretically plausible, they present significant challenges in terms of selectivity and would require substantial optimization to be considered viable alternatives. For researchers requiring a dependable and efficient synthesis of this compound, the γ-butyrolactone route is the recommended choice.

References

A Senior Application Scientist's Guide to Methyl 2,4-dibromobutyrate: Unlocking Synthetic Advantages Through Differential Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of a starting material is a critical decision that dictates the efficiency, selectivity, and overall viability of a synthetic route. Among the array of bifunctional alkylating agents, Methyl 2,4-dibromobutyrate stands out as a uniquely versatile building block.[1][2][3][4][5] This guide provides an in-depth comparison, grounded in experimental evidence, of the strategic advantages of employing this compound over its structural analogs. Our focus will be on the causality behind its enhanced performance, particularly its distinct reactivity profile that enables elegant and efficient molecular construction.

The Core Advantage: Differentiated Reactivity of Two Bromine Centers

The primary strategic advantage of this compound lies in the non-equivalent reactivity of its two bromine atoms. The molecule possesses two electrophilic centers: the C2 (alpha) carbon and the C4 (gamma) carbon.

  • C2-Bromo Group: This bromine is alpha to a carbonyl group (the methyl ester). The electron-withdrawing nature of the ester polarizes the C-Br bond and stabilizes the transition state of nucleophilic substitution, making this position significantly more reactive towards nucleophiles.

  • C4-Bromo Group: This is a primary alkyl bromide, which is inherently less reactive than the activated alpha-bromo position.

This built-in differentiation allows for a stepwise, regioselective approach to synthesis. A chemist can selectively target the C2 position with a nucleophile under milder conditions, leaving the C4-bromo group intact for a subsequent, often intramolecular, transformation. This avoids the statistical mixtures and protection-deprotection steps often required when using reagents with two identically reactive centers.

Caption: Sequential reactivity of this compound.

Comparative Analysis with Alternative Reagents

To fully appreciate the utility of this compound, it is essential to compare it with other commercially available brominated butyrates and alkylating agents.

ReagentStructureKey Features & LimitationsPrimary Application
This compound BrCH₂CH₂CH(Br)COOCH₃Bifunctional with differential reactivity. Enables sequential reactions and facile cyclization.[6]Synthesis of heterocyclic systems, e.g., chromans.[6]
Methyl 2-bromobutyrate CH₃CH₂CH(Br)COOCH₃Monofunctional. Only allows for α-alkylation. Lacks the second handle for cyclization.[7][8]Used in Reformatsky reactions and simple α-substitutions.
Methyl 4-bromobutyrate BrCH₂CH₂CH₂COOCH₃Monofunctional. A standard four-carbon chain building block. Useful for γ-alkylation.[9][10][11]Building block for APIs and agrochemicals via nucleophilic substitution.[9][10]
Methyl 2,3-dibromobutyrate CH₃CH(Br)CH(Br)COOCH₃Bifunctional with similar reactivity. Non-selective substitution is likely, leading to product mixtures.Primarily used for creating vicinal difunctional compounds.

As the data illustrates, alternative reagents offer only a subset of the synthetic possibilities available with this compound. While monofunctional reagents like Methyl 4-bromobutyrate are excellent for simple chain extensions, they are unsuitable for the convergent synthesis of cyclic structures.[9][10]

Case Study: Synthesis of a Key Nebivolol Intermediate

A compelling demonstration of this compound's superiority is its application in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a crucial intermediate for the cardiovascular drug Nebivolol.[6] This synthesis elegantly exploits the molecule's differential reactivity in a two-step, one-pot sequence.

Workflow: Synthesis of Nebivolol Intermediate

Caption: Synthetic workflow for the Nebivolol intermediate.

The following protocol is a synthesized example based on established methodologies for this transformation.[6]

Part A: Synthesis of 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester

  • To a solution of p-fluorophenol (1.0 eq) in a suitable organic solvent (e.g., acetone, DMF), add a base such as potassium carbonate or sodium hydride (1.1 - 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add a solution of this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80°C and monitor by TLC or GC for the consumption of the starting material (typically 4-12 hours).

  • Upon completion, cool the mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is used directly in the next step.

Causality: The phenoxide, a soft nucleophile, selectively attacks the more electrophilic C2 position, displacing the alpha-bromide. The less reactive primary bromide at C4 remains untouched under these conditions.

Part B: Cyclization to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • To a cooled (0-5°C) vessel containing a Lewis acid such as aluminum chloride or iron chloride (1.5 - 3.0 eq), add the crude 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester from the previous step.

  • Allow the mixture to warm to room temperature and then heat to 40-60°C to initiate the intramolecular Friedel-Crafts alkylation. The reaction is typically complete within 2-6 hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification via recrystallization or column chromatography provides the final product.

Causality: The Lewis acid coordinates with the C4-bromo group, forming a potent electrophile that is attacked by the electron-rich aromatic ring, leading to cyclization and formation of the chroman core.

ParameterResultSource
Purity (Final Product) 99.4%[6]
Overall Yield 76.9%[6]

This high-yield, high-purity synthesis in a streamlined process would be exceptionally difficult to achieve with alternative reagents. Using separate molecules for alkylation and cyclization would add steps, reduce overall yield, and increase costs.

Conclusion: A Strategically Superior Building Block

The advantages of using this compound are not merely theoretical; they are demonstrated through practical, high-stakes applications like pharmaceutical synthesis. Its key strengths are:

  • In-built Regioselectivity: The differential reactivity of the C2 and C4 positions allows for predictable and controlled sequential reactions, minimizing side products.

  • Synthetic Efficiency: It enables the rapid construction of complex heterocyclic structures in fewer steps compared to monofunctional or symmetrically functionalized alternatives.

  • Versatility: Beyond the example shown, it is a valuable precursor for a variety of substituted tetrahydrofurans, pyrrolidines, and other cyclic systems by reacting it with different nucleophiles.

For researchers and drug development professionals, this compound is more than just a reagent; it is a strategic tool that facilitates elegant solutions to complex synthetic challenges, ultimately accelerating the path from discovery to application.

References

A Spectroscopic Guide to Methyl 2,4-dibromobutyrate and Its Derivatives: Structure and Spectral Correlations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key organic molecules is paramount for structural elucidation, reaction monitoring, and quality control. This guide provides an in-depth spectroscopic comparison of Methyl 2,4-dibromobutyrate and its derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore the intricate relationship between molecular structure and spectral output. This document moves beyond a simple data repository to explain the causal relationships behind the observed spectral features, grounded in fundamental principles and supported by experimental and predicted data.

Introduction: The Structural Landscape

This compound is a versatile building block in organic synthesis, featuring two chiral centers and two bromine atoms at positions 2 and 4, which significantly influence its reactivity and spectroscopic properties. To provide a meaningful comparison, we will analyze its spectra alongside those of key derivatives that represent systematic structural modifications:

  • Methyl 4-bromobutyrate: A mono-brominated analog, allowing for the assessment of the impact of the second bromine atom.

  • Methyl 2-hydroxy-4-bromobutyrate & Methyl 4-hydroxy-2-bromobutyrate: Hydroxylated derivatives resulting from the selective substitution of one bromine atom, introducing a new functional group that dramatically alters the spectroscopic landscape.

  • Methyl 2,4-dihydroxybutyrate: The fully substituted analog, providing a spectral baseline without the influence of heavy halogen atoms.

This comparative approach will illuminate how the presence, position, and nature of substituents dictate the chemical environment of each nucleus and the vibrational modes of bonds within these molecules.

Spectroscopic Analysis: Unraveling Molecular Signatures

A molecule's interaction with electromagnetic radiation provides a unique fingerprint. Here, we delve into the NMR, IR, and MS spectra of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal provide a wealth of information about the electronic environment and connectivity of atoms.

This compound (Predicted Data)

Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on established chemical shift models. These predictions provide a robust framework for what to expect in an experimental setting.

  • ¹H NMR (Predicted):

    • The methoxy protons (-OCH₃) are expected to appear as a singlet around 3.7-3.8 ppm.

    • The proton at the C2 position (α to the carbonyl and a bromine) will be significantly deshielded, likely appearing as a multiplet around 4.2-4.4 ppm.

    • The methylene protons at C3 will be diastereotopic and will appear as complex multiplets in the range of 2.3-2.8 ppm, coupled to the protons at C2 and C4.

    • The methylene protons at C4 (adjacent to a bromine) will be deshielded and are expected to resonate as a multiplet around 3.5-3.7 ppm.

  • ¹³C NMR (Predicted):

    • The carbonyl carbon (C=O) will be the most downfield signal, typically in the 168-172 ppm region.

    • The methoxy carbon (-OCH₃) will resonate around 52-54 ppm.

    • The carbon bearing the bromine at C2 will be significantly deshielded by both the bromine and the carbonyl group, with a predicted chemical shift of approximately 45-50 ppm.

    • The C3 methylene carbon is expected around 35-40 ppm.

    • The C4 carbon, attached to a bromine, will be in the range of 30-35 ppm.

Comparative NMR Data

The following table summarizes the experimental and predicted NMR data for this compound and its derivatives, illustrating the impact of structural changes on chemical shifts.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound (Predicted)~3.75 (s, 3H, -OCH₃), ~4.3 (m, 1H, H-2), ~2.5 (m, 2H, H-3), ~3.6 (m, 2H, H-4)~170 (C=O), ~53 (-OCH₃), ~48 (C-2), ~38 (C-3), ~33 (C-4)
Methyl 4-bromobutyrate 3.68 (s, 3H, -OCH₃), 3.44 (t, 2H, H-4), 2.51 (t, 2H, H-2), 2.17 (quintet, 2H, H-3)172.96 (C=O), 51.70 (-OCH₃), 32.66 (C-4), 32.19 (C-2), 27.70 (C-3)
Methyl 2-hydroxy-4-bromobutyrate (Predicted)~3.7 (s, 3H, -OCH₃), ~4.1 (m, 1H, H-2), ~2.2 (m, 2H, H-3), ~3.5 (t, 2H, H-4), OH signal~173 (C=O), ~68 (C-2), ~52 (-OCH₃), ~36 (C-3), ~32 (C-4)
Methyl 4-hydroxy-2-bromobutyrate (Predicted)~3.7 (s, 3H, -OCH₃), ~4.2 (m, 1H, H-2), ~2.1 (m, 2H, H-3), ~3.8 (t, 2H, H-4), OH signal~171 (C=O), ~60 (C-4), ~53 (-OCH₃), ~49 (C-2), ~35 (C-3)
Methyl 2,4-dihydroxybutyrate (Predicted)~3.7 (s, 3H, -OCH₃), ~4.0 (m, 1H, H-2), ~1.9 (m, 2H, H-3), ~3.7 (t, 2H, H-4), 2x OH signals~174 (C=O), ~69 (C-2), ~61 (C-4), ~52 (-OCH₃), ~37 (C-3)

Note: Predicted values are estimations and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of specific functional groups gives rise to characteristic absorption bands.

Characteristic IR Absorptions

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
C=O (Ester) 1750-1735 Strong and sharp, a hallmark of the ester functional group.
C-O (Ester) 1300-1000 Two distinct strong bands are typically observed for the C-O single bond stretches.
C-Br (Alkyl Bromide) 690-515 This absorption is in the fingerprint region and can be a useful indicator for the presence of a C-Br bond.
O-H (Alcohol) 3550-3200 Broad and strong, indicating the presence of a hydroxyl group. This band will be absent in this compound and Methyl 4-bromobutyrate.
C-H (sp³) 2950-2850 Present in all the analyzed compounds due to the alkyl backbone.

Interpretation:

  • This compound and Methyl 4-bromobutyrate: The spectra will be dominated by a strong C=O stretch around 1740 cm⁻¹, strong C-O stretches between 1300-1000 cm⁻¹, and C-H stretching and bending vibrations. The C-Br stretch will be present in the lower frequency region. An experimental IR spectrum for Methyl 4-bromobutyrate shows a characteristic C=O stretch at 1738 cm⁻¹.

  • Hydroxy-derivatives: The most significant change will be the appearance of a broad O-H stretching band in the 3550-3200 cm⁻¹ region. The C=O and C-O ester stretches will remain prominent.

  • Methyl 2,4-dihydroxybutyrate: The spectrum will be characterized by a very prominent broad O-H band, along with the ester's C=O and C-O stretches. The C-Br absorption will be absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural features.

Fragmentation Patterns of Brominated Compounds

A key feature in the mass spectra of organobromine compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This leads to a characteristic M+2 peak for fragments containing one bromine atom, with the M and M+2 peaks having almost equal intensity. For molecules with two bromine atoms, like this compound, we expect to see a molecular ion cluster with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1.

Expected Fragmentation of this compound:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 258, 260, and 262, corresponding to the different combinations of bromine isotopes.

  • Loss of -OCH₃: Fragmentation of the ester group can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 227, 229, and 231.

  • Loss of Br•: Cleavage of a C-Br bond would result in a fragment ion containing one bromine atom, which would show a characteristic 1:1 isotopic pattern.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters.

Comparative Fragmentation Analysis:

CompoundKey Expected Fragments (m/z)Notes
This compound 258/260/262 (M⁺), 227/229/231, 179/181The M, M+2, M+4 pattern is a clear indicator of two bromine atoms.
Methyl 4-bromobutyrate 180/182 (M⁺), 149/151, 101The M, M+2 pattern is characteristic of a single bromine atom.
Hydroxy-derivatives Will show M and M+2 peaks. Fragmentation will also be directed by the hydroxyl group, such as the loss of water (M-18).The presence of the OH group introduces new fragmentation pathways.
Methyl 2,4-dihydroxybutyrate 134 (M⁺), 103, 75No bromine isotope pattern will be observed. Fragmentation will be dominated by the ester and alcohol functional groups.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials & Equipment:

  • Sample (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • High-quality 5 mm NMR tube

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6 mL of deuterated solvent in a small vial. Transfer the solution to the NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The relaxation delay should be at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a liquid sample.

Materials & Equipment:

  • Liquid sample

  • FTIR spectrometer

  • Salt plates (NaCl or KBr)

  • Pasteur pipette

  • Acetone for cleaning

Procedure:

  • Sample Preparation: Place one drop of the liquid sample onto the surface of a clean, dry salt plate.

  • Place a second salt plate on top of the first, creating a thin liquid film between the plates.

  • Spectrum Acquisition:

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Cleaning: Clean the salt plates thoroughly with acetone and return them to a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a sample and obtain their mass spectra.

Materials & Equipment:

  • Sample solution (diluted in a volatile solvent like dichloromethane or ethyl acetate)

  • GC-MS instrument with an appropriate capillary column (e.g., a non-polar column like DB-5ms)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent.

  • Instrument Method:

    • GC Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up at a rate of 10-20 °C/min to a final temperature of around 280 °C.

    • Injector: Set to a temperature of ~250 °C with an appropriate split ratio.

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a suitable range, for example, m/z 40-400.

      • Ion Source Temperature: ~230 °C.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution.

  • Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest. Extract and analyze the mass spectrum of that peak.

Visualization of Spectroscopic Workflow

The following diagram outlines the logical workflow for the comprehensive spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Acquire Data IR IR Spectroscopy Synthesis->IR Acquire Data MS Mass Spectrometry Synthesis->MS Acquire Data Structure Structural Elucidation NMR->Structure Connectivity & Environment Purity Purity Assessment NMR->Purity Confirm Identity IR->Structure Functional Groups IR->Purity Confirm Identity MS->Structure Molecular Weight & Formula MS->Purity Confirm Identity

Caption: A workflow for the spectroscopic analysis and structural elucidation of organic compounds.

Conclusion

This guide has provided a detailed comparative analysis of the spectroscopic properties of this compound and its derivatives. By examining predicted and experimental NMR, IR, and MS data, we have demonstrated how subtle changes in molecular structure lead to significant and predictable changes in spectral output. The provided protocols offer a standardized approach to data acquisition, ensuring reliability and reproducibility. This comprehensive understanding is crucial for any scientist working with these and similar molecules, enabling confident structural assignment and purity assessment in a research and development setting.

A Senior Application Scientist's Guide to Assessing the Purity of Methyl 2,4-dibromobutyrate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of a chemical intermediate can significantly impact reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of Methyl 2,4-dibromobutyrate, a key intermediate in the synthesis of the cardiovascular drug Nebivolol[1], from various commercial suppliers. We will delve into the scientific rationale behind analytical method selection, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three different suppliers.

The Critical Role of Purity in API Synthesis

This compound is synthesized by the ring-opening and subsequent esterification of γ-butyrolactone.[1] Impurities in this starting material can arise from several sources, including unreacted starting materials, byproducts of side reactions, and residual solvents. These impurities can have significant downstream consequences, potentially leading to the formation of undesired side products, complicating purification processes, and compromising the safety and efficacy of the final drug product.[2] Therefore, a robust analytical assessment of purity is not merely a quality control step but a critical component of process development and validation.

Analytical Strategy: A Multi-pronged Approach

A comprehensive assessment of purity requires a multi-pronged analytical approach, as no single technique can provide a complete picture. We will employ a combination of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This orthogonal approach ensures a thorough characterization of the material, providing confidence in its quality.

Experimental Workflow

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_Weighing Accurate Weighing of Samples Solvent_Addition Dissolution in Appropriate Solvent Sample_Weighing->Solvent_Addition GC_MS GC-MS Analysis Solvent_Addition->GC_MS Volatile & Semi-volatile Impurities HPLC HPLC Analysis Solvent_Addition->HPLC Non-volatile Impurities & Purity qNMR qNMR Analysis Solvent_Addition->qNMR Absolute Purity & Structural Confirmation Impurity_ID Impurity Identification & Quantification GC_MS->Impurity_ID HPLC->Impurity_ID Purity_Assay Purity Assay Calculation qNMR->Purity_Assay Impurity_ID->Purity_Assay Supplier_Comparison Comparison of Suppliers Purity_Assay->Supplier_Comparison

Caption: Workflow for the comprehensive purity assessment of this compound.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents and low-boiling point byproducts.[3][4]

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound from each supplier into separate 2 mL GC vials. Dissolve each sample in 1 mL of high-purity dichloromethane.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using the area percent method, assuming a response factor of 1 for all components as a preliminary assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Non-Volatile Impurities

Rationale: HPLC is a robust and widely used technique for the purity assessment of pharmaceutical compounds.[5][6] A reversed-phase method is suitable for separating this compound from less volatile, more polar, or thermally labile impurities.

Protocol:

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL of this compound from each supplier in acetonitrile. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity of the main peak using the area percentage method.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][7][8] It relies on the direct relationship between the integrated signal area and the number of protons contributing to that signal.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound from each supplier into an NMR tube.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d) to each NMR tube and gently mix to dissolve completely.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

    • Acquisition Time: At least 3 seconds.

  • Data Processing and Analysis:

    • Apply a Fourier transform with a small amount of line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the methoxy protons) and a known signal from the internal standard.

    • Calculate the absolute purity (w/w %) using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    • P_IS = Purity of the Internal Standard

Comparative Analysis of Hypothetical Supplier Data

The following table summarizes the hypothetical purity data for this compound obtained from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity ≥98%≥97% (GC)≥98.5%
Appearance Colorless liquidPale yellow liquidColorless liquid
GC Purity (% Area) 98.6%97.2%99.1%
HPLC Purity (% Area) 98.8%97.5%99.3%
qNMR Purity (w/w %) 98.5%96.8%99.0%
Identified Impurities (GC-MS) γ-butyrolactone (0.5%), Dichloromethane (0.2%)γ-butyrolactone (1.1%), Dibromobutyric acid (0.8%)Unidentified impurity at RT 12.5 min (0.3%)

Discussion of Results and Supplier Selection

Based on the hypothetical data, a clear differentiation between the suppliers emerges:

  • Supplier A provides material that meets its stated purity specifications. The identified impurities are consistent with the known synthesis route and are present at relatively low levels. The close agreement between the GC, HPLC, and qNMR results provides a high degree of confidence in the overall purity assessment.

  • Supplier B's product, while meeting its stated GC purity, shows a lower absolute purity by qNMR. The presence of a significant amount of the unreacted starting material (γ-butyrolactone) and the corresponding acid suggests an incomplete or poorly optimized reaction and/or purification process. The pale yellow color may also indicate the presence of other, uncharacterized impurities.

  • Supplier C delivers the highest purity material across all analytical techniques. However, the presence of an unidentified impurity, even at a low level, warrants further investigation. Structural elucidation of this impurity using techniques such as GC-HRMS or LC-MS/MS would be a necessary next step before approving this supplier for use in a cGMP (current Good Manufacturing Practice) process.

Conclusion and Recommendations

This guide outlines a robust, multi-technique approach for the comprehensive purity assessment of this compound. The combination of GC-MS for volatile impurities, HPLC for purity and non-volatile impurities, and qNMR for absolute purity provides a self-validating system for quality control.

For critical applications in drug development, Supplier C appears to be the most promising, contingent on the identification and toxicological assessment of the unknown impurity. Supplier A represents a reliable, though slightly less pure, alternative. Supplier B would likely be deemed unsuitable for pharmaceutical development without significant improvements in their manufacturing process to reduce the levels of starting materials and byproducts.

Ultimately, the choice of supplier should be based on a holistic evaluation of purity, impurity profile, consistency between batches, and the supplier's quality systems. The analytical framework presented here provides the necessary tools to make an informed and scientifically sound decision.

References

A Comparative Guide for Synthetic Strategists: Cost-Benefit Analysis of Methyl 2,4-Dibromobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the choice of starting materials is a critical decision point, balancing reactivity, yield, cost, and safety. This guide provides a detailed cost-benefit analysis of Methyl 2,4-dibromobutyrate, a versatile yet challenging reagent, comparing it directly with an alternative pathway for a common synthetic application: the creation of vinylcyclopropane derivatives. These motifs are crucial building blocks in the synthesis of pharmaceuticals and natural products. We will delve into the mechanistic underpinnings, process economics, and practical handling considerations to empower researchers and process chemists to make informed decisions.

Introduction: The Synthetic Value of Methyl 2-Vinylcyclopropanecarboxylates

Methyl 2-vinylcyclopropanecarboxylate and its derivatives are highly valuable synthetic intermediates. The strained cyclopropane ring, coupled with the reactive vinyl group, provides a gateway to a variety of complex molecular architectures through ring-opening reactions, cycloadditions, and other transformations. A primary challenge lies in constructing this system efficiently and stereoselectively. This guide will compare two distinct pathways to this target.

Pathway A: The Direct Approach with this compound

This compound serves as a direct precursor for forming the cyclopropane ring through an intramolecular alkylation sequence. It is a bifunctional reagent containing two electrophilic centers at the 2- and 4-positions.

Mechanism of Action

The synthesis proceeds via a two-step, one-pot reaction. First, a nucleophile, typically a stabilized ylide like the one derived from triphenylphosphine, attacks the carbonyl group in an aldehyde (e.g., acetaldehyde) to form an alkene. The resulting alkoxide intermediate then participates in an intramolecular Williamson ether-like reaction, where the oxygen attacks one of the bromine-bearing carbons. However, a more common and direct route to the target vinylcyclopropane involves deprotonation and subsequent intramolecular cyclization.

A simplified conceptual workflow for forming a cyclopropane ring using a dibromoester is illustrated below. The process involves the formation of a carbanion which then undergoes an intramolecular SN2 reaction to form the three-membered ring.

reagent This compound intermediate Enolate Intermediate (Carbanion at C2) reagent->intermediate + Base base Strong Base (e.g., LDA, NaH) cyclization Intramolecular SN2 Cyclization intermediate->cyclization - Br⁻ product Methyl Cyclopropanecarboxylate (Derivative) cyclization->product

Caption: Intramolecular cyclization using a dibromoester.

Representative Experimental Protocol

This protocol is a representative synthesis of a cyclopropane derivative. Yields and conditions are illustrative.

  • Preparation: A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is prepared in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).

  • Addition: this compound (1.0 eq.) dissolved in anhydrous THF is added dropwise to the LDA solution over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Quenching & Work-up: The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Pathway B: The Alternative Wittig/Cyclopropanation Sequence

An alternative and often preferred method involves a multi-step but more controlled sequence: first, a Wittig reaction to form an α,β-unsaturated ester, followed by a separate cyclopropanation step.

Mechanism of Action
  • Wittig Reaction: An aldehyde (e.g., acrolein) reacts with a phosphorus ylide (e.g., methoxycarbonylmethylenetriphenylphosphorane) to form methyl but-2-enoate (an α,β-unsaturated ester).

  • Cyclopropanation: The resulting alkene is then cyclopropanated. A common method is the Simmons-Smith reaction using diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) or the Corey-Chaykovsky reaction using a sulfur ylide.

cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Cyclopropanation aldehyde Acrolein alkene α,β-Unsaturated Ester aldehyde->alkene ylide Phosphorus Ylide (Ph3P=CHCO2Me) ylide->alkene alkene->alkene_input cycloprop_reagent Simmons-Smith Reagent (CH2I2, Zn(Cu)) final_product Methyl 2-Vinylcyclopropanecarboxylate cycloprop_reagent->final_product alkene_input->final_product

Caption: Two-step alternative pathway to vinylcyclopropanes.

Representative Experimental Protocol (Corey-Chaykovsky)
  • Ylide Formation: Trimethylsulfoxonium iodide (1.1 eq.) is suspended in anhydrous DMSO under an inert atmosphere. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) is added portionwise at room temperature. The mixture is stirred for 1 hour until hydrogen evolution ceases.

  • Alkene Addition: The α,β-unsaturated ester (e.g., methyl crotonate, 1.0 eq.) is dissolved in anhydrous DMSO and added dropwise to the ylide solution.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quenching & Work-up: The reaction is poured into ice-water and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.

Head-to-Head Comparison

ParameterPathway A: this compoundPathway B: Wittig/CyclopropanationAnalysis
Reagent Cost Moderate to HighReagents (e.g., Ph₃P, CH₂I₂, NaH) are individually cheaper, but multiple are needed.Pathway A has a higher upfront cost for the key reagent. Pathway B's costs are distributed across more, but common, laboratory chemicals.
Number of Steps Typically one-pot from a precursorTwo distinct synthetic operationsPathway A is more convergent, which can be advantageous for process efficiency and reducing cumulative losses.
Overall Yield Often moderate (30-60%)Can be higher (60-85% over two steps)The two-step pathway often provides higher overall yields due to more controlled and higher-yielding individual reactions.
Stereocontrol Difficult to control; often yields mixtures of diastereomers.Can be highly stereoselective depending on the chosen cyclopropanation method.Pathway B offers superior control over the stereochemical outcome, which is critical for pharmaceutical applications.
Substrate Scope Limited by the stability of intermediates and potential side reactions.Broad scope; Wittig and Corey-Chaykovsky reactions are robust and tolerate many functional groups.Pathway B is more versatile and applicable to a wider range of substrates.
Safety & Handling This compound is a lachrymator and corrosive. Requires careful handling.Involves handling pyrophoric NaH, toxic CH₂I₂, and DMSO. Requires high-level engineering controls.Both pathways have significant hazards. Pathway B's use of NaH and DMSO requires more stringent inert atmosphere techniques.
Downstream Processing Purification can be challenging due to byproducts from elimination and substitution.Purification is generally more straightforward after each step.The cleaner reaction profile of Pathway B often simplifies the purification process, saving time and solvent costs.

Quantitative Cost Analysis

This analysis is based on typical laboratory-scale pricing and illustrative yields. Prices are estimates and will vary by supplier and purity grade.

MetricPathway A (MDB)Pathway B (CC)
Key Reagent Cost This compound (~$15/g)Trimethylsulfoxonium iodide (~
5/g)+NaH(5/g) + NaH (~5/g)+NaH(
1/g)
Molecular Weight 261.9 g/mol 220.1 g/mol (ylide precursor)
Typical Yield 45%75%
Moles of Product per Mole of Reagent 0.450.75
Grams of Product (MW ~128 g/mol ) ~57.6 g~96 g
Estimated Reagent Cost per Gram of Product * ~$4.55 ~$1.28

*Cost calculation for Pathway A: (

15/g261.9g/mol)/57.6gproduct.CostforPathwayB:((15/g * 261.9 g/mol) / 57.6 g product. Cost for Pathway B: ((15/g∗261.9g/mol)/57.6gproduct.CostforPathwayB:((
5/g * 220.1 g/mol ) + ($1/g * 24 g/mol )) / 96 g product. This simplifies the costs and does not include solvents or other reagents.

Expert Analysis & Recommendation

The choice between these two synthetic pathways is a classic case of weighing convergence against control and yield.

Choose Pathway A (this compound) when:

  • Speed is paramount: The one-pot nature makes it attractive for rapid library synthesis or when a small amount of material is needed quickly.

  • Stereochemistry is not critical: If a mixture of diastereomers is acceptable or can be separated easily, this pathway is viable.

  • The specific reactivity of the dibromide is required for a unique transformation not accessible otherwise.

Choose Pathway B (Wittig/Cyclopropanation) when:

  • High yield and material throughput are essential: For scale-up and process chemistry, the higher overall yield of Pathway B makes it far more economically attractive despite being two steps.

  • Stereochemical purity is a requirement: This is the most significant advantage. For pharmaceutical development, controlling stereocenters is non-negotiable.

  • Process robustness and predictability are needed: The individual steps are well-understood and highly reliable across a broad range of substrates, making process development more straightforward.

Comparative Reactivity Analysis: Methyl 2,4-dibromobutyrate vs. Ethyl 2,4-dibromobutyrate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the realm of organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the choice of starting materials can profoundly influence reaction efficiency, yield, and overall process viability. Methyl 2,4-dibromobutyrate and Ethyl 2,4-dibromobutyrate are versatile bifunctional building blocks, frequently employed in the synthesis of heterocyclic compounds and amino acids. While structurally very similar, the seemingly minor difference in their ester alkyl groups—methyl versus ethyl—can lead to significant disparities in their chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two critical reagents, supported by established principles of physical organic chemistry and illustrative experimental protocols. Our analysis will focus on their behavior in nucleophilic substitution reactions, a common transformation for this class of compounds.

Theoretical Framework: Unpacking the Nuances of Reactivity

The reactivity of both Methyl and Ethyl 2,4-dibromobutyrate is primarily dictated by the two bromine substituents, which serve as leaving groups in nucleophilic substitution reactions. The substitution can occur at either the C2 (α-carbon) or C4 (γ-carbon) position. For the purpose of this comparative analysis, we will focus on the substitution at the more reactive C2 position, which is activated by the adjacent ester functionality. The predominant mechanism for such a reaction, especially with a good nucleophile, is the bimolecular nucleophilic substitution (SN2) reaction.[1]

The rate of an SN2 reaction is governed by the following rate law: Rate = k[Substrate][Nucleophile].[2][3] This indicates that the structure of the substrate plays a crucial role in determining the reaction rate. Two key factors related to the substrate's structure are paramount in our comparison: steric hindrance and electronic effects.

Steric Hindrance: The Decisive Factor

Steric hindrance refers to the spatial obstruction to a chemical reaction caused by the size of the groups near the reaction center.[4] In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside, directly opposite to the leaving group.[5] The presence of bulky substituents on or near the electrophilic carbon can impede this backside attack, thereby slowing down the reaction.[6]

When comparing this compound and Ethyl 2,4-dibromobutyrate, the key difference lies in the size of the ester's alkyl group. The methyl group is sterically smaller than the ethyl group. This seemingly small difference has a significant impact on the accessibility of the C2 carbon to an incoming nucleophile. The ethyl group, with its additional methylene unit, creates a more crowded environment around the reaction center compared to the more compact methyl group.

General studies on the SN2 reactivity of alkyl halides have consistently shown that methyl substrates react faster than their ethyl counterparts. For instance, the reaction of methyl bromide with a nucleophile is significantly faster than that of ethyl bromide under identical conditions.[5][7] This is a direct consequence of the increased steric bulk of the ethyl group hindering the backside attack of the nucleophile. We can extrapolate this well-established principle to our target molecules.

Steric_Hindrance cluster_methyl This compound cluster_ethyl Ethyl 2,4-dibromobutyrate M_substrate H3C-O-C(=O)-CH(Br)-CH2-CH2-Br E_substrate H3C-CH2-O-C(=O)-CH(Br)-CH2-CH2-Br M_nucleophile Nu: M_nucleophile->M_substrate Less Hindered Attack M_arrow E_nucleophile Nu: E_nucleophile->E_substrate More Hindered Attack E_arrow

Figure 1: Steric hindrance at the C2 position.
Electronic Effects: A Secondary Consideration

Electronic effects also influence reaction rates. The ethyl group is known to be slightly more electron-donating (positive inductive effect, +I) than the methyl group. An increased electron density at the reaction center would theoretically disfavor the approach of an electron-rich nucleophile, thus slowing down the reaction. However, in the context of SN2 reactions at an α-halo ester, the steric effects are generally considered to be the dominant factor. The adjacent carbonyl group already significantly polarizes the C-Br bond, making the carbon highly electrophilic, and the minor difference in the inductive effects of the methyl and ethyl groups is unlikely to override the substantial difference in steric hindrance.

Comparative Experimental Data: A Predictive Analysis

Hypothetical Comparative Experiment: A common and synthetically useful reaction employing these substrates is the synthesis of glutamic acid precursors. For instance, the reaction with a protected amine nucleophile, such as sodium diethyl acetamidomalonate, would lead to a key intermediate for glutamic acid synthesis.

Expected Outcome: In a competitive reaction or in parallel reactions under identical conditions (same nucleophile, solvent, temperature, and concentration), it is predicted that This compound will react faster than Ethyl 2,4-dibromobutyrate .

Data Summary Table (Predicted Relative Rates)

SubstrateEster GroupRelative SizePredicted Relative Rate of SN2 Reaction
This compoundMethyl (-CH₃)SmallerFaster
Ethyl 2,4-dibromobutyrateEthyl (-CH₂CH₃)LargerSlower

Experimental Protocols

To empirically validate the predicted difference in reactivity, the following experimental protocols for the synthesis of the starting materials and a representative nucleophilic substitution reaction are provided.

Protocol 1: Synthesis of this compound

This procedure is adapted from known methods for the synthesis of α,γ-dihaloesters from γ-butyrolactone.[8]

Materials:

  • γ-Butyrolactone

  • Red phosphorus

  • Bromine

  • Methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve red phosphorus in γ-butyrolactone.

  • Heat the mixture to 100°C with stirring.

  • Slowly add liquid bromine from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, continue heating until the reaction is complete (monitor by GC).

  • Cool the reaction mixture to 10°C in an ice bath.

  • Carefully add methanol, followed by a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature overnight to facilitate esterification.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a pale yellow liquid.

Protocol 2: Synthesis of Ethyl 2,4-dibromobutyrate

The synthesis of Ethyl 2,4-dibromobutyrate follows a similar procedure to the methyl ester, with the substitution of ethanol for methanol.

Materials:

  • γ-Butyrolactone

  • Red phosphorus

  • Bromine

  • Ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Follow steps 1-4 as described in Protocol 1.

  • Cool the reaction mixture to 10°C in an ice bath.

  • Carefully add ethanol, followed by a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature overnight.

  • Work-up the reaction as described in steps 8-11 of Protocol 1 to obtain Ethyl 2,4-dibromobutyrate.

Protocol 3: Comparative Nucleophilic Substitution Reaction

This protocol describes a representative SN2 reaction for comparing the reactivity of the two esters. The reaction progress can be monitored by techniques such as GC, HPLC, or NMR spectroscopy to determine the relative rates of consumption of the starting materials.

Materials:

  • This compound

  • Ethyl 2,4-dibromobutyrate

  • Sodium p-fluorophenoxide (or another suitable nucleophile)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • Set up two parallel reactions in separate flasks, each under an inert atmosphere (e.g., nitrogen or argon).

  • In Flask A, dissolve a known amount of this compound and the internal standard in anhydrous DMF.

  • In Flask B, dissolve an equimolar amount of Ethyl 2,4-dibromobutyrate and the same amount of internal standard in anhydrous DMF.

  • Equilibrate both flasks to the desired reaction temperature (e.g., 25°C).

  • To each flask, add an equimolar amount of the nucleophile (e.g., a solution of sodium p-fluorophenoxide in DMF) simultaneously to initiate the reactions.

  • At regular time intervals, withdraw aliquots from each reaction mixture, quench them (e.g., with dilute acid), and analyze by GC or HPLC to determine the concentration of the remaining starting material relative to the internal standard.

  • Plot the concentration of the starting material versus time for both reactions to compare their rates of disappearance.

Comparative_Reaction_Workflow start Start prep_reagents Prepare Reactants and Solutions start->prep_reagents setup_reactions Set up Parallel Reactions (Flask A & B) prep_reagents->setup_reactions initiate_reaction Initiate Reactions with Nucleophile setup_reactions->initiate_reaction monitor_reaction Monitor Reaction Progress via GC/HPLC initiate_reaction->monitor_reaction analyze_data Analyze Data and Compare Rates monitor_reaction->analyze_data end End analyze_data->end

Figure 2: Workflow for the comparative reactivity study.

Conclusion and Practical Implications

Based on the well-established principles of SN2 reaction mechanisms, This compound is expected to be more reactive than Ethyl 2,4-dibromobutyrate in nucleophilic substitution reactions . The smaller steric profile of the methyl group allows for a less hindered approach of the nucleophile to the electrophilic C2 carbon, resulting in a lower activation energy and a faster reaction rate.

For researchers and drug development professionals, this difference in reactivity has important practical implications:

  • Reaction Time and Throughput: When faster reaction times are desired, this compound would be the preferred reagent. This can lead to increased throughput in a manufacturing setting.

  • Reaction Conditions: The higher reactivity of the methyl ester may allow for milder reaction conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates and can lead to reduced energy consumption.

  • Selectivity: In cases where multiple reactive sites are present in a molecule, the choice between the methyl and ethyl ester could potentially influence the selectivity of the reaction, although this would need to be determined on a case-by-case basis.

  • Cost and Availability: The choice of reagent may also be influenced by the relative cost and availability of methanol versus ethanol, the precursors for the respective esters.

References

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 2,4-dibromobutyrate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The proper handling and disposal of specialized reagents like Methyl 2,4-dibromobutyrate are paramount, not only for regulatory compliance but for the well-being of our scientific community and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

This compound is a halogenated ester, a class of compounds that requires careful management due to its potential hazards.[1] This reagent is classified as a skin, eye, and respiratory irritant. Therefore, adherence to strict safety protocols is not merely a recommendation but a necessity.

Immediate Safety and Handling Protocols

Before initiating any procedure involving this compound, a thorough risk assessment is crucial. This begins with understanding the chemical's properties and hazards, which are detailed in the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): The foundation of safe handling is the consistent and correct use of appropriate PPE.[2][3][4]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.Protects against accidental splashes which can cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Provides a barrier against skin contact, which can lead to irritation.[2][5][6] It is imperative to consult glove compatibility charts for specific breakthrough times.
Body Protection A properly fitting, buttoned lab coat.Protects the skin and personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Prevents inhalation of vapors, which can cause respiratory tract irritation.[7][8]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous halogenated organic waste.[9] Under no circumstances should this chemical be disposed of down the drain or in general waste.[7][10]

Step 1: Segregation of Waste

Causality: Proper segregation is the cornerstone of safe and compliant chemical waste management.[9][11] Mixing incompatible waste streams can lead to dangerous chemical reactions, while co-mingling halogenated and non-halogenated waste complicates the disposal process and increases costs.

  • Action: Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Waste."[9]

  • Container Specifications: The container must be made of a material compatible with this compound, such as glass or a suitable plastic, and have a secure, tight-fitting lid.[7][12][13]

Step 2: Transferring the Waste

Causality: This step presents a high risk of spills and exposure. Performing the transfer in a controlled environment minimizes these risks.

  • Action: Conduct all transfers of this compound to the waste container inside a certified chemical fume hood to mitigate the risk of vapor inhalation.[8]

  • Procedure: Use a funnel to prevent spills. Pour slowly and carefully. If the original container is to be rinsed, use a small amount of a suitable solvent (e.g., acetone or ethanol) and add the rinsate to the halogenated waste container.

Step 3: Labeling the Waste Container

Causality: Accurate and detailed labeling is a legal requirement under hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15][16] It ensures that all individuals handling the waste are aware of its contents and associated hazards.

  • Action: Immediately after adding waste, ensure the container is labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The associated hazards (e.g., "Irritant," "Skin/Eye Irritant")

Step 4: Storage of Hazardous Waste

Causality: Proper storage prevents accidents and ensures the integrity of the waste container until it can be collected by trained professionals.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Away from heat, sparks, or open flames.[7][8][17]

    • In a location that prevents it from being knocked over.

Step 5: Arranging for Professional Disposal

Causality: The final disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal company. These companies have the expertise and equipment to manage and dispose of chemical waste in an environmentally sound and legally compliant manner.

  • Action: Follow your institution's or company's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or a designated waste coordinator. Do not allow hazardous waste to accumulate in the laboratory.[9][13]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels to absorb the spill.

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[7][12]

  • Decontaminate: Clean the spill area with a suitable solvent, and then soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe assess Assess Waste Type: Is it pure substance or a mixture? waste_container Select 'Halogenated Organic Waste' Container assess->waste_container hood Work in Chemical Fume Hood ppe->hood hood->assess transfer Carefully Transfer Waste to Container waste_container->transfer label Label Container: 'Hazardous Waste', Chemical Name, Date, Hazards transfer->label store Store in Satellite Accumulation Area label->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. This not only ensures regulatory compliance but also builds a foundation of trust in our scientific practices.

References

A Senior Application Scientist's Guide to Handling Methyl 2,4-dibromobutyrate: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2,4-dibromobutyrate is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. However, its utility is matched by its potential hazards. As a halogenated ester, it is classified as a skin, eye, and respiratory irritant. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound (CAS No. 26975-92-6) is an irritant. The core principle of safe handling is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Hazard Identification and Classification:

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Source: Safety Data Sheet

This classification dictates the necessity of a multi-layered personal protective equipment (PPE) strategy and strict adherence to engineering controls.

The First Line of Defense: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and the chemical. The following recommendations are based on a risk assessment for handling neat this compound.

Hand Protection: The Right Glove Matters

Not all laboratory gloves offer the same level of protection. For halogenated compounds like this compound, material compatibility is key.

  • Primary Recommendation: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and are a common standard in many laboratories.

  • For Extended Use or Immersion: For tasks with a higher risk of splash or prolonged handling, double-gloving with an outer layer of a more resistant material like Viton® or butyl rubber is recommended.

  • Glove Thickness: A minimum thickness of 4 mil (0.1 mm) is advised for standard laboratory operations. For more hazardous procedures, consider gloves with a thickness of 8 mil (0.2 mm) or greater.

Always inspect your gloves for any signs of degradation or perforation before and during use.

Eye and Face Protection: A Non-Negotiable Standard
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.

  • Enhanced Protection: When there is a significant risk of splashing, chemical safety goggles that form a seal around the eyes are required.

  • Full Face Protection: For procedures with a high potential for splashing or aerosol generation, a full-face shield worn over safety goggles provides the most comprehensive protection.

Body Protection: Shielding from Spills and Splashes

A standard, flame-resistant laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage. For larger scale operations, a chemically resistant apron worn over the lab coat is an additional safeguard.

Respiratory Protection: When Engineering Controls Are Not Enough

All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. However, in the event of a significant spill or if engineering controls are not available or functioning properly, respiratory protection is essential.

  • Recommended Respirator: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the minimum requirement.

  • Fit Testing: A proper fit is crucial for the effectiveness of any respirator. Ensure you have been properly fit-tested for the specific model you are using.

PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: The proper sequence for donning and doffing PPE to minimize contamination.

Safe Handling and Storage: Engineering and Administrative Controls

Beyond PPE, your work environment and procedures are fundamental to safety.

Engineering Controls: Your Primary Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Eyewash and Safety Shower: An ANSI-compliant eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.

Prudent Practices for Handling
  • Avoid Inhalation: Always handle in a fume hood.

  • Prevent Contact: Use appropriate PPE and handle with care to avoid spills.

  • Good Housekeeping: Keep the work area clean and tidy. Contaminated surfaces should be decontaminated promptly.

  • No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory.

Storage Requirements
  • Container: Store in the original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the contaminated absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., soap and water or ethanol), followed by a final rinse with water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Emergency Response Workflow

Emergency_Response Start Exposure or Spill Occurs Assess Assess Severity Start->Assess SmallSpill Small Spill in Hood? Assess->SmallSpill Spill PersonalExposure Personal Exposure? Assess->PersonalExposure Exposure LargeSpill Large Spill / Outside Hood SmallSpill->LargeSpill No Cleanup Self-Cleanup Protocol SmallSpill->Cleanup Yes Evacuate Evacuate & Alert EHS LargeSpill->Evacuate FirstAid Administer First Aid PersonalExposure->FirstAid Dispose Dispose of Waste Cleanup->Dispose Medical Seek Medical Attention FirstAid->Medical

Caption: A decision-making workflow for responding to an incident involving this compound.

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures. Do not pour down the drain.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the hazards, diligently using the correct PPE, adhering to established protocols, and being prepared for emergencies, you can confidently and safely utilize this valuable reagent in your research endeavors.

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